molecular formula C9H9N3O2S2 B1682510 Sulfathiazole CAS No. 72-14-0

Sulfathiazole

Cat. No.: B1682510
CAS No.: 72-14-0
M. Wt: 255.3 g/mol
InChI Key: JNMRHUJNCSQMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base.
This compound is a 1,3-thiazole compound having a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, an environmental contaminant, a xenobiotic, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and a drug allergen. It is a member of 1,3-thiazoles, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
This compound is a short-acting sulfa drug. It used to be a common oral and topical antimicrobial until less toxic alternatives were discovered. It is still occasionally used, sometimes in combination with sulfabenzamide and sulfacetamide. Except for those formulated for vaginal use, the FDA withdrew its approval for the use of all drug products containing this compound.
This compound is a short-acting sulfonamide antibiotic. Its use has been largely replaced with less toxic alternatives but is still used in combination with sulfacetamide and sulfabenzamide for the treatment of vaginal infections and for disinfecting home aquariums.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1945 and is indicated for bacterial disease. It was withdrawn in at least one region.
A this compound compound that is used as a short-acting anti-infective agent. It is no longer commonly used systemically due to its toxicity, but may still be applied topically in combination with other drugs for the treatment of vaginal and skin infections, and is still used in veterinary medicine.
See also: Sulfamethoxazole (related);  Sulfamoxole (related);  Sulfadimethoxine (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRHUJNCSQMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Record name SULFATHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-74-1 (mono-hydrochloride salt)
Record name Sulfathiazole [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8026068
Record name Sulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base., White solid; [HSDB], Solid
Record name SULFATHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfathiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19077
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Sulfathiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Amorphous powder. Practically insol in water /Polymer with formaldehyde/, Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether., Slightly soluble in dimethyl sulfoxide., In water, 373 mg/L at 25 °C
Record name SULFATHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfathiazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFATHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Brown plates, rods or powder from 45% alcohol, Yellowish-white prismatic rods and six sided plates and prisms

CAS No.

72-14-0
Record name SULFATHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfathiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfathiazole [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfathiazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfathiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfathiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-2-thiazolyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfathiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7FKS2XWQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFATHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfathiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

396.5 °F (Form I); 347 °F (Form II) (NTP, 1992), 175 °C (form a); 202 °C (form b), 189 °C
Record name SULFATHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21050
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfathiazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFATHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfathiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Sulfathiazole's Inhibition of Folic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed examination of the mechanism of action of sulfathiazole, a sulfonamide antibiotic, focusing on its role as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS) in the bacterial folic acid synthesis pathway. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the drug's mechanism, quantitative inhibitory data, and relevant experimental methodologies.

Core Mechanism of Action

This compound functions as a bacteriostatic agent by disrupting the de novo synthesis of folic acid (vitamin B9) in susceptible bacteria.[1] Unlike humans, who acquire folic acid from their diet, many bacteria rely on their own synthesis pathway, making it an effective and selective target for antimicrobial therapy.[1]

The key enzyme in this pathway targeted by this compound is dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3] this compound is a structural analog of PABA, and due to this similarity, it competitively binds to the active site of DHPS.[1] This competitive inhibition prevents PABA from binding, thereby halting the production of dihydropteroate and subsequent synthesis of dihydrofolic acid and tetrahydrofolic acid. The depletion of these essential folate derivatives ultimately inhibits the synthesis of nucleotides (purines and thymidine) and certain amino acids, leading to the cessation of bacterial growth and replication.[1]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the specific point of inhibition by this compound.

Folic_Acid_Synthesis_Inhibition cluster_inhibition Site of Action GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition DHPS_Assay_Workflow prep_inhibitor 1. Prepare Inhibitor Dilutions (this compound in DMSO) plate_setup 3. Plate Setup Add inhibitor/DMSO to wells, followed by Master Mix prep_inhibitor->plate_setup prep_reagents 2. Prepare Master Mix (Buffer, DHPS, DHFR, NADPH) prep_reagents->plate_setup pre_incubate 4. Pre-incubation 5 minutes at 37°C plate_setup->pre_incubate initiate_reaction 5. Initiate Reaction Add substrate mix (PABA + DHPPP) pre_incubate->initiate_reaction read_plate 6. Data Acquisition Monitor Absorbance at 340 nm (every 30s for 15-30 min) initiate_reaction->read_plate analyze_data 7. Data Analysis Calculate reaction rates and determine IC50/Ki values read_plate->analyze_data

References

The Double-Edged Sword: Charting the Historical Significance of Sulfathiazole in Antimicrobial Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfathiazole, a prominent member of the sulfonamide class of drugs, holds a pivotal position in the annals of antimicrobial therapy. Emerging in the pre-penicillin era, it represented a monumental leap forward in the fight against bacterial infections, saving countless lives and ushering in the age of chemotherapy. This technical guide provides an in-depth exploration of the historical significance of this compound, detailing its discovery, mechanism of action, clinical applications, and the eventual factors that led to its decline. Through a comprehensive review of historical and contemporary data, detailed experimental protocols, and visual representations of key pathways, this document serves as a critical resource for understanding the trajectory of a landmark antimicrobial agent and the enduring lessons it offers for modern drug development.

Introduction: A New Dawn in the Fight Against Infection

Prior to the 1930s, the medical community had a limited arsenal (B13267) against systemic bacterial infections, with mortality rates for diseases like pneumonia and sepsis remaining alarmingly high. The landscape of medicine was irrevocably altered with the discovery of Prontosil in the early 1930s by German chemist Gerhard Domagk.[1] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, para-aminobenzenesulfonamide, or sulfanilamide (B372717).[1] This breakthrough catalyzed the synthesis of thousands of sulfanilamide derivatives, each with the potential for enhanced efficacy and reduced toxicity. Among these, this compound, synthesized in the late 1930s, emerged as a particularly potent and widely used antibacterial agent.[1] It quickly became a cornerstone of medical treatment during World War II, dramatically reducing morbidity and mortality from a wide range of bacterial infections.[2]

Mechanism of Action: A Competitive Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[3] This allows the host's immune system to effectively clear the infection. The primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][4]

Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo. Folic acid is an essential precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[4][5] The DHPS enzyme catalyzes a critical step in this pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.

This compound is a structural analog of PABA, meaning it has a similar molecular shape. This structural mimicry allows this compound to bind to the active site of the DHPS enzyme, competitively inhibiting PABA from binding.[4] By blocking this essential enzymatic step, this compound effectively halts the production of dihydrofolic acid and, consequently, tetrahydrofolic acid, the biologically active form of folic acid.[4][5] This disruption of the folic acid synthesis pathway ultimately leads to the cessation of bacterial growth and division.[4]

Sulfathiazole_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotides Nucleotides (DNA, RNA) Tetrahydrofolic_Acid->Nucleotides Essential for Synthesis This compound This compound This compound->DHPS Competitive Inhibitor caption This compound's Mechanism of Action

Caption: Competitive inhibition of dihydropteroate synthase by this compound, halting folic acid synthesis.

Data Presentation: Antimicrobial Spectrum of this compound

This compound exhibited a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[3] However, comprehensive quantitative data from its era of peak use is limited. The following table summarizes available Minimum Inhibitory Concentration (MIC) data. It is important to note that widespread resistance has since developed, and these historical values may not reflect the susceptibility of contemporary bacterial strains.

Bacterial SpeciesGram StainMIC Range (µg/mL)Notes
Escherichia coliNegative0.25 - 14MIC for the parent strain was 0.25 µg/mL, while resistant strains showed MICs of 10 and 14 µg/mL.
Haemophilus parasuisNegative32 - 512Data from a product data sheet.
Staphylococcus aureusPositiveData not consistently availableHistorical texts suggest activity, but specific MIC ranges are not readily found in the reviewed literature.
Streptococcus pneumoniaePositiveData not consistently availableA primary target for early sulfonamide therapy, but specific MICs for this compound are scarce in modern databases.
Streptococcus pyogenesPositiveData not consistently availableAnother key target of early sulfa drugs with limited specific historical MIC data for this compound.

Experimental Protocols

Historical Synthesis of this compound

The industrial synthesis of this compound in the 1940s was a multi-step process. A common pathway is outlined below, derived from historical chemical literature.

Objective: To synthesize this compound from acetanilide.

Materials:

Procedure:

  • Preparation of p-Acetamidobenzenesulfonyl Chloride:

    • Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled, low temperature.

    • The reaction mixture is then carefully poured over crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

    • The crude product is collected by filtration, washed with cold water, and dried.

  • Condensation with 2-Aminothiazole:

    • The p-acetamidobenzenesulfonyl chloride is then reacted with 2-aminothiazole in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

    • This condensation reaction forms N-acetylthis compound.

  • Hydrolysis:

    • The N-acetylthis compound is hydrolyzed by heating with aqueous sodium hydroxide to remove the acetyl protecting group.

    • The reaction mixture is then neutralized with hydrochloric acid to precipitate the final product, this compound.

    • The this compound is collected by filtration, washed with water, and dried.

Sulfathiazole_Synthesis start Acetanilide step1 Chlorosulfonation with Chlorosulfonic Acid start->step1 intermediate1 p-Acetamidobenzenesulfonyl Chloride step1->intermediate1 step2 Condensation with 2-Aminothiazole (in Pyridine) intermediate1->step2 intermediate2 N-Acetylthis compound step2->intermediate2 step3 Hydrolysis with NaOH, then Neutralization with HCl intermediate2->step3 end This compound step3->end

Caption: A simplified workflow for the historical synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

The broth dilution method was a fundamental technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents like this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound stock solution of known concentration

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth)

  • Sterile test tubes or microtiter plate

  • Bacterial isolate cultured to a standardized density (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • A series of two-fold dilutions of the this compound stock solution is prepared in sterile nutrient broth in a row of test tubes or wells of a microtiter plate.

    • This creates a gradient of decreasing antibiotic concentrations.

    • A positive control tube/well containing only broth and a negative control tube/well containing broth and the bacterial inoculum (no antibiotic) are also prepared.

  • Inoculation:

    • Each tube/well (except the positive control) is inoculated with a standardized suspension of the bacterial isolate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation:

    • The tubes/plate are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • Following incubation, the tubes/wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Broth_Dilution_Workflow start Prepare serial dilutions of this compound in broth inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate observe Visually assess for turbidity incubate->observe interpret Determine the lowest concentration with no growth (MIC) observe->interpret

Caption: Workflow for the broth microdilution method to determine MIC.

The Decline of a "Wonder Drug"

Despite its initial success, the reign of this compound as a frontline antimicrobial was relatively short-lived. Several factors contributed to its decline in the mid- to late-1940s and beyond:

  • Bacterial Resistance: The widespread and often indiscriminate use of this compound led to the rapid emergence of resistant bacterial strains.[1] Bacteria can develop resistance to sulfonamides through several mechanisms, most notably mutations in the folP gene, which encodes for the DHPS enzyme. These mutations can alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to PABA.

  • Toxicity and Side Effects: this compound was associated with a range of adverse effects, including allergic reactions (such as skin rashes and fever), crystalluria (the formation of drug crystals in the urine, leading to kidney damage), and hematological disorders.[6] The risk of crystalluria necessitated adequate hydration in patients receiving the drug.

  • The Advent of Penicillin: The discovery and mass production of penicillin during World War II provided a more potent and generally safer alternative to sulfonamides for many infections.[1] Penicillin's bactericidal (bacteria-killing) mechanism of action was often more effective than the bacteriostatic effect of sulfonamides. The subsequent discovery and development of a vast array of other antibiotic classes further relegated this compound to a secondary role.

Enduring Legacy and Conclusion

The historical significance of this compound in antimicrobial therapy cannot be overstated. It was one of the first truly effective systemic antibacterial agents, fundamentally changing the prognosis for patients with life-threatening infections.[1] The story of this compound also serves as a critical cautionary tale in the age of antimicrobial resistance. Its rapid rise and subsequent fall due to the emergence of resistance underscore the evolutionary pressure that antibiotics exert on bacterial populations and the imperative for judicious antibiotic stewardship.

For researchers and drug development professionals today, the legacy of this compound offers several key insights:

  • The Power of Synthetic Chemistry: The development of this compound from a synthetic dye highlights the power of chemical modification to create life-saving drugs.

  • The Importance of Understanding Mechanism of Action: Elucidating the competitive inhibition of a key metabolic pathway was crucial to understanding both the efficacy and the limitations of sulfonamides.

  • The Inevitability of Resistance: The this compound experience was an early and stark lesson in the adaptability of bacteria and the transient nature of antibiotic efficacy in the absence of careful management.

While no longer a primary therapeutic agent in human medicine, this compound remains a compound of significant historical and scientific importance. Its study provides a valuable lens through which to view the evolution of antimicrobial chemotherapy and the ongoing challenges in the fight against infectious diseases.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Sulfathiazole Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfathiazole, an early-20th-century sulfonamide antibiotic, played a pivotal role in combating bacterial infections prior to the advent of modern antibiotics. While its systemic use in humans has diminished due to widespread bacterial resistance and the development of safer alternatives, it remains a compound of significant interest in veterinary medicine and antimicrobial research.[1] This technical guide provides a comprehensive analysis of this compound's mechanism of action, its antibacterial spectrum with a focus on Gram-positive bacteria, and the standardized experimental protocols used to evaluate its efficacy. Through detailed diagrams and summarized data, this document serves as a technical resource for professionals in drug development and microbiology.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound exerts a bacteriostatic effect, inhibiting the growth and replication of bacteria rather than causing direct cell death.[2][3] This allows the host's immune system to clear the infection. The primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[2][4][5]

Bacteria must synthesize their own folic acid, which is an essential precursor for the production of nucleotides (for DNA and RNA synthesis) and certain amino acids.[2][4] In contrast, humans and other mammals obtain folic acid from their diet, and therefore lack the DHPS enzyme.[2] This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[2]

This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme.[2][3] Due to this structural similarity, this compound competes with PABA for the active site of DHPS. When this compound binds to the enzyme, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, thereby blocking the synthesis of dihydropteroic acid. This disruption halts the entire folic acid pathway, leading to a depletion of essential metabolites and the cessation of bacterial growth and division.[2][6]

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Forms Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Products Nucleotides, Amino Acids Tetrahydrofolate->Products This compound This compound (PABA Analog) This compound->Inhibition Inhibition->DHPS

Figure 1. Competitive inhibition of the bacterial folic acid synthesis pathway by this compound.

Antibacterial Spectrum Against Gram-Positive Bacteria

This compound historically possessed a broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative bacteria.[1][3] However, its clinical utility has been severely limited by the emergence and spread of resistance. The in-vitro efficacy of an antibiotic is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a bacterium.[1]

Quantitative MIC data for this compound against specific Gram-positive pathogens is sparse in recent literature, reflecting its diminished clinical use. The available data, often from older studies or research on related sulfonamides, indicates significant variability and high levels of resistance among key species.

Table 1: Summary of In-Vitro Activity of Sulfonamides Against Gram-Positive Bacteria

Bacterial SpeciesGram StainSulfonamide AgentReported MIC (µg/mL)Notes & References
Staphylococcus aureusPositiveThis compoundNot InhibitoryA 2013 study noted that this compound did not inhibit S. aureus growth, while a synthesized derivative did, suggesting widespread resistance to the parent compound.[2]
Staphylococcus aureusPositiveSulfonamide Derivatives32 - 128A study on MRSA and MSSA clinical isolates found MICs for certain sulfonamide derivatives against the reference strain S. aureus ATCC 29213 to be in this range.[4]
Streptococcus pyogenesPositiveSulfaisodimidine<2 to >512A 1987 survey showed a wide MIC distribution for a related sulfonamide, with a peak at 32 µg/mL, indicating varied susceptibility.[7]
Streptococcus pyogenesPositiveTrimethoprim-Sulfamethoxazole0.04 - 0.09 (Geometric Mean)Studies confirm high in vitro susceptibility to the combination drug SXT, though this does not reflect the activity of this compound alone.[8]

Note: The widespread use of this compound has led to significant resistance, and susceptibility can vary dramatically. The MIC for many common pathogens often exceeds clinically achievable concentrations.

Experimental Protocols for Determining Antibacterial Spectrum

The determination of a compound's antibacterial activity is performed using standardized laboratory methods established by bodies like the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is considered a gold standard for quantitative MIC testing.

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium using serial dilutions in a 96-well microtiter plate.

Detailed Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the prepared this compound solution (2x concentration) is added to well 1. A two-fold serial dilution is then performed by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as the positive control (no drug), and well 12 serves as the negative control (no bacteria).

  • Inoculum Preparation: The Gram-positive bacterial strain to be tested is grown on an appropriate agar (B569324) medium. Several colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: 50 µL of the final bacterial inoculum is added to wells 1 through 11, bringing the total volume in each well to 100 µL. Well 12 receives 50 µL of sterile broth only.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution in CAMHB start->prep_stock serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (35-37°C for 16-20 hours) inoculate->incubate determine_mic Determine MIC: Lowest concentration with no visible growth (≥80% inhibition) incubate->determine_mic end End determine_mic->end

Figure 2. Standard experimental workflow for the Broth Microdilution MIC test.
Other Relevant Methods

  • Agar Dilution: This method involves preparing a series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of the antimicrobial agent. A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

  • Disk Diffusion (Kirby-Bauer Test): While primarily a qualitative method, it is widely used for susceptibility testing. A paper disk impregnated with a specific concentration of this compound is placed on an agar plate swabbed with the test bacterium. The drug diffuses into the agar, creating a concentration gradient. After incubation, a clear "zone of inhibition" will appear around the disk if the bacteria are susceptible. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Conclusion

This compound is a bacteriostatic agent that functions by competitively inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway.[1] Although it historically showed a broad spectrum of activity against many Gram-positive bacteria, its clinical efficacy has been significantly compromised by the high prevalence of bacterial resistance. Current in-vitro data for this compound is limited, and available information suggests that many clinically relevant Gram-positive pathogens, such as Staphylococcus aureus and Streptococcus pyogenes, are now largely resistant. Despite its decline in systemic clinical use, this compound remains a foundational compound for understanding antimicrobial mechanisms and serves as a reference in the ongoing development of novel sulfonamide-based therapeutics.

References

A Technical Guide to the Antibacterial Spectrum of Sulfathiazole Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfathiazole is a short-acting sulfonamide antibiotic that was a cornerstone of antibacterial therapy in the mid-20th century.[1] As a member of the sulfa drug class, it exhibits broad-spectrum bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Although its systemic use in humans has declined with the advent of newer, less toxic antibiotics, this compound remains a significant compound in veterinary medicine and as a reference standard in antimicrobial research.[1][2] This guide provides a detailed analysis of its mechanism of action, antibacterial spectrum against Gram-negative organisms, and the standard experimental protocols used to evaluate its efficacy.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

This compound's antibacterial effect is bacteriostatic, meaning it inhibits the growth and replication of bacteria, relying on the host's immune system to clear the infection.[1][4] The primary mechanism is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][4][5]

Bacteria must synthesize their own folic acid, which is an essential precursor for the production of nucleotides (for DNA and RNA synthesis) and certain amino acids.[1][4] this compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme.[4][6] Due to this structural similarity, this compound competes with PABA for the active site of DHPS.[4] When this compound binds to the enzyme, it blocks the formation of dihydropteroic acid, halting the folic acid synthesis pathway.[1][6] This selective toxicity is effective because human cells do not synthesize their own folic acid; they acquire it from their diet and therefore lack the DHPS enzyme.[1][4]

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine Dihydropteroate Pyrophosphate (DHP-pp) DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Forms Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Glutamate Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid DHFR Products DNA, RNA, Amino Acids Tetrahydrofolic_Acid->Products This compound This compound This compound->DHPS Competes with PABA & Blocks Enzyme

Inhibition of the bacterial folic acid synthesis pathway by this compound.
Antibacterial Spectrum and Quantitative Data

This compound is effective against a range of Gram-negative bacteria, though the emergence of widespread resistance has significantly limited its clinical utility.[1] Its effectiveness can also be reduced in the presence of pus or tissue breakdown products, which may contain PABA that can outcompete this compound.[1] The in-vitro efficacy is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[1]

The following table summarizes available MIC data for this compound against select Gram-negative bacteria. It is critical to note that as an older antibiotic, comprehensive contemporary MIC data is limited, and values can vary substantially between different strains.

Bacterial SpeciesGram StainMIC (µg/mL)Notes
Haemophilus parasuisNegative32 - 512[1][7]Wide range indicates variable susceptibility.
Escherichia coliNegativeActivity demonstrated[8]Specific, standardized MIC data is not readily available in recent literature, but some studies confirm its effectiveness.[1][8]
Pseudomonas aeruginosaNegativeGenerally resistant[1]This species is noted for its intrinsic and acquired resistance mechanisms.

Note: The widespread use of this compound has led to significant resistance, and the MIC for many common pathogens often exceeds clinically achievable concentrations.[1]

Experimental Protocols for Determining Antibacterial Spectrum

The antibacterial activity of this compound is determined using standardized methods established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The most common quantitative and qualitative methods are broth microdilution and disk diffusion, respectively.

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC).[1]

Detailed Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration required for the assay.[1]

  • Serial Dilutions: Two-fold serial dilutions of the this compound solution are performed across the wells of a 96-well microtiter plate.[1] Each well typically contains a final volume of 100 µL of the diluted antibiotic.[1]

  • Inoculum Preparation: The Gram-negative bacterial strain to be tested is grown overnight on an appropriate agar (B569324) medium. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]

  • Inoculum Dilution and Inoculation: The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each microtiter well after addition.[1] A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) must be included.[1]

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., no turbidity) when compared to the growth control well.[1]

Broth_Microdilution_Workflow Start Start: Obtain Bacterial Isolate and this compound Stock 1. Prepare this compound Stock Solution Start->Stock Serial_Dilution 2. Perform 2-Fold Serial Dilutions in 96-Well Plate Stock->Serial_Dilution Inoculation 4. Dilute & Inoculate Plate (Final Conc: 5x10^5 CFU/mL) Serial_Dilution->Inoculation Inoculum_Prep 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Inoculation Incubation 5. Incubate Plate (35°C for 16-20 hours) Inoculation->Incubation Reading 6. Read Plate for Turbidity Incubation->Reading End Result: Determine MIC Value (Lowest concentration with no growth) Reading->End

Workflow for the broth microdilution method to determine MIC.
Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of a bacterium's susceptibility to an antibiotic.

Detailed Methodology:

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland standard as described in the broth microdilution method.[1]

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure uniform growth.[1]

  • Disk Application: Paper disks impregnated with a standardized concentration of this compound are placed firmly on the surface of the inoculated agar.[1]

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.[1]

  • Interpretation: The diameter of the zone of growth inhibition around the this compound disk is measured in millimeters. This diameter is then compared to standardized interpretive charts (e.g., from CLSI) to classify the bacterium as Susceptible (S), Intermediate (I), or Resistant (R).[1]

References

An In-depth Technical Guide on the Core: Sulfathiazole's Bacteriostatic vs. Bactericidal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of sulfathiazole, a historically significant sulfonamide antibiotic. The focus is on its mechanism of action and its classification as a bacteriostatic agent, contrasting this with bactericidal effects. This document outlines the molecular pathways, experimental protocols for determination, and available quantitative data.

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound exerts its antimicrobial effect by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making this pathway an effective target for selective toxicity.[1]

The mechanism is as follows:

  • Structural Analogue: this compound is a structural analogue of para-aminobenzoic acid (PABA), a natural substrate required by bacteria.[1][2]

  • Enzyme Inhibition: Due to its structural similarity, this compound competes with PABA for the active site of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][3]

  • Pathway Disruption: When this compound binds to DHPS, it blocks the condensation of PABA with pteridine. This action prevents the synthesis of dihydropteroic acid, a crucial precursor to dihydrofolic acid and, ultimately, tetrahydrofolic acid.[3]

  • Bacteriostasis: Tetrahydrofolic acid is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids—the fundamental building blocks of DNA, RNA, and proteins.[1] By halting the production of these necessary components, this compound stops bacterial growth and replication.[1] This inhibition of proliferation, rather than direct killing of the bacteria, is known as a bacteriostatic effect.[3][4] The host's immune system is then typically able to clear the static bacterial population.[1]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Synthesis Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (Active Folate) Dihydrofolic_Acid->Tetrahydrofolic_Acid Building_Blocks Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Building_Blocks DNA_RNA_Protein DNA, RNA, Protein Synthesis Building_Blocks->DNA_RNA_Protein This compound This compound This compound->DHPS Competitive Inhibition

This compound's inhibition of the bacterial folic acid synthesis pathway.

Defining Bacteriostatic vs. Bactericidal Activity

The distinction between bacteriostatic and bactericidal action is determined quantitatively through in vitro susceptibility testing. The two key parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[5]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period (typically 18-24 hours).[6][7]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[6][8]

The relationship between these two values determines the classification:

  • Bactericidal: The agent is considered bactericidal if the MBC is close to the MIC. A formal ratio of MBC/MIC ≤ 4 is the standard definition.[6][7]

  • Bacteriostatic: The agent is classified as bacteriostatic if a much higher concentration is required to kill the bacteria than to inhibit its growth. The formal definition is an MBC/MIC ratio > 4 .[6][7]

It is important to note that this classification is not absolute; some agents considered bacteriostatic can be bactericidal against certain organisms or at very high concentrations.[9][10]

Bacteriostatic_vs_Bactericidal Determination Antimicrobial Effect Determination MIC Determine MIC (Minimum Inhibitory Concentration) Determination->MIC MBC Determine MBC (Minimum Bactericidal Concentration) Determination->MBC Ratio Calculate Ratio MBC / MIC MIC->Ratio MBC->Ratio Bactericidal Bactericidal Effect Ratio->Bactericidal  ≤ 4 Bacteriostatic Bacteriostatic Effect Ratio->Bacteriostatic  > 4

Logical workflow for classifying an antimicrobial agent's effect.

Experimental Protocols for Determining Antimicrobial Activity

Standardized methods are crucial for accurately determining MIC and MBC values. The broth microdilution method is a foundational technique.

This method determines the lowest concentration of an antibiotic that inhibits bacterial growth in a liquid medium.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform two-fold serial dilutions of this solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[3]

  • Inoculum Preparation: Grow the bacterial strain to be tested on an agar (B569324) medium overnight. Suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3]

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Interpretation: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[3]

This protocol is a direct extension of the MIC test.

  • Subculturing: Following the MIC reading, select the wells showing no visible growth. Using a calibrated loop or pipette, take a small aliquot (e.g., 10-100 µL) from each of these clear wells.[11]

  • Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).[11][12]

  • Incubation: Incubate these plates at 37°C for 24 hours.[12]

  • Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][13]

Experimental_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination start_mic Prepare Serial Dilutions of this compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start_mic->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate incubate_mic Incubate 16-20 hours inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto antibiotic-free agar read_mic->subculture Proceed with clear wells incubate_mbc Incubate 24 hours subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Experimental workflow for MIC and MBC determination.

Quantitative Data for this compound

As this compound is an older antimicrobial agent whose systemic use has largely been superseded by newer, less toxic alternatives, comprehensive and recent quantitative MBC data is scarce in publicly available literature.[3] However, some MIC values have been reported. The data below represents values found for specific strains and should not be considered exhaustive. The absence of corresponding MBC values prevents the calculation of an MBC/MIC ratio to formally confirm its bacteriostatic nature through this data.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliBN102 (Parent Strain)0.25[3]
Escherichia coliBN122 (Resistant)10[3]
Escherichia coliBN123 (Resistant)14[3]
Haemophilus parasuisNot Specified32 - 512[5]

Note: The classification of this compound as bacteriostatic is primarily based on its well-understood mechanism of action, which inhibits replication rather than directly lysing bacterial cells.

Discussion and Clinical Implications

The bacteriostatic nature of this compound has important implications for its use. Because the drug only halts bacterial growth, a competent host immune system is required to ultimately eradicate the infection.[1] This is a key consideration in clinical settings. For instance, in immunocompromised patients, a bactericidal agent that actively kills bacteria is often preferred to reduce the bacterial load more rapidly and definitively.[5]

Furthermore, the selective pressure exerted by bacteriostatic agents can contribute to the development of resistance.[5] Resistance to this compound can arise from mechanisms such as mutations in the folP gene, which codes for the DHPS enzyme, reducing the drug's binding affinity.

Conclusion

This compound is a classic bacteriostatic antibiotic that functions by competitively inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This action halts the production of essential components for DNA, RNA, and protein synthesis, thereby inhibiting bacterial proliferation. The distinction between this bacteriostatic effect and a bactericidal one is quantitatively defined by the MBC/MIC ratio, which is determined through standardized laboratory protocols such as broth microdilution and subsequent subculturing. While comprehensive quantitative data for this compound is limited due to its reduced clinical use, its mechanism of action firmly places it in the bacteriostatic category, a classification with significant implications for therapeutic application and the management of bacterial infections.

References

Sulfathiazole Sodium Salt: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of sulfathiazole sodium salt, a critical organosulfur compound utilized as a short-acting sulfonamide antibiotic.[1][2][3][4][5] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, outlining experimental protocols, and visualizing relevant biological and experimental workflows.

Core Physicochemical Properties

This compound sodium salt is the sodium salt of this compound. The presence of the sodium salt significantly enhances its aqueous solubility compared to the parent compound, this compound, which is poorly soluble in water.[6][7] It is a white to off-white, hygroscopic powder.[7]

Solubility Profile

The solubility of this compound sodium salt is a critical parameter for its formulation and delivery. While this compound itself has very low aqueous solubility, its sodium salt is highly soluble in water.[6][7][8] The solubility is influenced by the solvent, temperature, and pH of the medium.[9]

Data Presentation: Solubility
SolventTemperature (°C)SolubilityNotes
Water2550 mg/mLHighly soluble.[7]
Dimethyl Sulfoxide (DMSO)Not Specified≥ 59 mg/mLSaturation unknown.[2]
Dimethyl Sulfoxide (DMSO)Not Specified55 mg/mLFresh, non-moisture-absorbed DMSO is recommended as moisture can reduce solubility.[4]

Note: Quantitative solubility data for this compound sodium salt in a wide range of organic solvents and across various temperatures is not extensively available in the public domain. The provided data is based on available information.

The pH of the solution significantly impacts the solubility of sulfonamides. For this compound, which is a weakly acidic drug, increasing the pH generally increases its solubility.[6] While specific data for the sodium salt is not detailed, it is expected to be highly soluble in neutral to alkaline aqueous solutions.

Stability Profile

The stability of this compound sodium salt is influenced by several factors, including light, pH, temperature, and the presence of oxidizing agents. Solutions of sodium salts of most sulfonamides are strongly basic and can deteriorate rapidly.[8]

Data Presentation: Stability and Degradation
ConditionEffectDegradation Products/Pathways
Light (Photodegradation) Significant degradation upon exposure to UV light.[10]An isomeric photoproduct, 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole, has been identified.[10][11] Cleavage of the sulfonamide bond is a potential pathway.[10] Most sulfonamides slowly darken upon light exposure.[8][10]
pH (Hydrolysis) Can undergo hydrolysis under acidic and basic conditions.[10]Two hydrolytic decomposition products have been identified under acidic conditions, though their structures are not specified.[10]
Temperature (Thermal Degradation) Heating a solution can induce degradation.[10]Specific thermal degradation products are not detailed in the provided search results.
Oxidation Susceptible to degradation by oxidizing agents like hydrogen peroxide.[10]Specific oxidation products are not detailed in the provided search results.
Humidity (Solid-State) Amorphous this compound sodium can crystallize to a sesquihydrate in the presence of moisture.[12]Moisture-induced phase transformation.[12]
Storage Recommendations
  • Solid Form: Store in a tightly sealed, light-resistant container and protect from moisture. For long-term storage, -20°C is recommended.[10]

  • In Solution: Prepare solutions fresh when possible. For short-term storage, aliquoting and storing at -20°C for up to one month is advised. For longer-term storage (up to 6 months), -80°C is recommended to minimize freeze-thaw cycles.[10] Use of amber vials is recommended to protect from light.[10]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.[6]

  • Preparation: Add an excess amount of this compound sodium salt to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.

  • Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45-μm membrane filter).[12]

  • Quantification: Determine the concentration of the dissolved this compound sodium salt in the supernatant or filtrate using a suitable analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products.[10]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[10]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 750:249:1, v/v/v) has been reported.[10][13][14]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Detection Wavelength: 270 nm is a suitable wavelength for detection.[10][13]

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of a this compound sodium salt reference standard in the mobile phase. Create a series of working standards at different concentrations to generate a calibration curve.

    • Sample Preparation: Dilute the test sample of this compound sodium salt with the mobile phase to a concentration that falls within the calibration curve range.

    • Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area for this compound sodium salt.

Forced Degradation Studies

Forced degradation studies are essential to validate the stability-indicating nature of an analytical method.[10]

  • Acid Hydrolysis: Treat a solution of this compound sodium salt with an acid (e.g., 1N HCl) and heat. Neutralize the solution before injection into the HPLC.[10]

  • Base Hydrolysis: Treat a solution of this compound sodium salt with a base (e.g., 1N NaOH) and heat. Neutralize the solution before injection.[10]

  • Oxidative Degradation: Expose a solution of this compound sodium salt to an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Degradation: Heat a solution of this compound sodium salt.

  • Photodegradation: Expose a solution of this compound sodium salt to UV light.

After each stress condition, analyze the samples using the developed HPLC method to ensure that any degradation product peaks are well-resolved from the main this compound sodium salt peak.[10]

Mandatory Visualizations

Signaling Pathway: Mechanism of Antibacterial Action

This compound sodium acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for nucleotide synthesis and bacterial survival.[7]

bacterial_folate_synthesis cluster_synthesis Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis This compound This compound Sodium This compound->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis

Mechanism of action of this compound sodium.

Experimental Workflow: Solubility Determination

The following diagram illustrates the standard workflow for determining the solubility of this compound sodium salt using the shake-flask method.

solubility_workflow Start Start: Solubility Determination Preparation Add excess this compound Sodium to solvent in a sealed container Start->Preparation Equilibration Agitate at constant temperature for 24-48 hours Preparation->Equilibration Separation Separate undissolved solid (Centrifugation/Filtration) Equilibration->Separation Quantification Quantify dissolved drug in supernatant/filtrate (UV-Vis/HPLC) Separation->Quantification Result Determine Equilibrium Solubility Quantification->Result

Workflow for solubility determination.

Logical Relationship: Forced Degradation Study Design

This diagram outlines the logical flow of a forced degradation study to establish a stability-indicating analytical method.

forced_degradation_logic cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze with Stability-Indicating Method (HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API This compound Sodium (API & Formulation) API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Peak Purity and Resolution Analysis->Evaluation Validation Method Validated as Stability-Indicating Evaluation->Validation

Forced degradation study design.

References

A Technical Guide to the Role of Dihydropteroate Synthase (DHPS) in Sulfathiazole Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antibacterial agent sulfathiazole, focusing on its interaction with the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). It details the mechanism of action, the molecular basis of resistance, quantitative inhibition data, and standard experimental protocols for studying this crucial drug-target interaction.

Introduction: DHPS as a Key Antimicrobial Target

Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1] This metabolic pathway is essential for the production of nucleotides (and subsequently DNA and RNA) and certain amino acids, making it critical for bacterial survival and replication.[1][2] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[3][4][5]

Because the folate synthesis pathway is absent in humans, enzymes within this pathway, particularly DHPS, are ideal targets for selective antimicrobial agents.[4] this compound belongs to the sulfonamide class of antibiotics, which were among the first synthetic drugs to be used systemically against bacterial infections.[2][6][7] These drugs function by directly targeting and inhibiting the DHPS enzyme.[3][8]

Mechanism of Action of this compound

The antibacterial effect of this compound is a direct consequence of its structural similarity to the natural DHPS substrate, pABA. This allows it to act as a competitive inhibitor, disrupting the folate biosynthesis pathway.[1][6][8]

The Native DHPS Enzymatic Reaction

The reaction catalyzed by DHPS is understood to proceed via an SN1 mechanism.[3][4][9] The process involves an ordered binding of substrates where DHPP binds to the enzyme first.[4][10] This is followed by the enzymatic removal of the pyrophosphate group, which generates a transient cationic dihydropterin intermediate.[3][4] This reactive intermediate is then attacked by the second substrate, pABA, to form the final product, 7,8-dihydropteroate.[3]

Competitive Inhibition by this compound

Due to its structural analogy to pABA, this compound competes for the same active site on the DHPS enzyme.[6][11] When this compound binds to the active site, it prevents pABA from binding, thereby halting the production of 7,8-dihydropteroate and arresting the entire folate synthesis pathway.[6] This depletion of downstream folate cofactors ultimately inhibits bacterial growth, a bacteriostatic effect.[6]

Interestingly, structural and kinetic studies have shown that sulfonamides like this compound can also act as alternative substrates for DHPS.[3] The enzyme can catalyze the formation of a non-functional dihydropterin-sulfathiazole adduct.[3][11] This adduct is a dead-end product that cannot be utilized by the subsequent enzyme in the pathway, dihydrofolate synthase, further contributing to the blockade of folate synthesis.[12]

DHPS_Mechanism_of_Action cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Condensation Downstream Tetrahydrofolate -> Nucleotide Synthesis DHP->Downstream This compound This compound Block This compound->Block Competes with PABA Block->DHPS

Caption: this compound competitively inhibits DHPS, blocking folate synthesis.

Quantitative Analysis of DHPS Inhibition

The potency of this compound and other sulfonamides is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values can vary significantly depending on the bacterial species and the presence of resistance mutations in the DHPS enzyme.

Species / StrainDHPS AlleleInhibitorParameterValueReference
Escherichia coliWild-TypeThis compoundIC₅₀2.2 µg/mL[11]
Escherichia coliPro64Ser MutantThis compoundIC₅₀18 µg/mL[11]
Plasmodium falciparumSensitive IsolateSulfadoxine (B1681781)Kᵢ0.14 µM[13]
Plasmodium falciparumHighly Resistant IsolateSulfadoxineKᵢ112 µM[13]

Mechanisms of this compound Resistance

The clinical efficacy of sulfonamides has been significantly compromised by the widespread emergence of bacterial resistance.[3][14] Resistance to this compound primarily arises from two distinct molecular mechanisms.

Chromosomal Mutations in the folP Gene

The most common mechanism of resistance involves point mutations within the folP gene, which encodes the DHPS enzyme.[8][15] These mutations typically occur in conserved flexible loops that line the pABA-binding pocket.[3][16] The resulting amino acid substitutions alter the active site's conformation, which reduces the binding affinity for sulfonamides while largely preserving the affinity for the natural substrate, pABA.[8][14] This selective disadvantage for the inhibitor allows the enzyme to continue folate synthesis, rendering the drug ineffective. For example, a single proline-to-serine substitution at position 64 in E. coli DHPS is known to confer resistance.[11]

Horizontal Acquisition of sul Genes

Bacteria can also acquire resistance through horizontal gene transfer of mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, and sul3).[8][14] These genes encode for alternative, highly resistant DHPS variants. These acquired enzymes are structurally divergent from the native DHPS and exhibit a pronounced insensitivity to sulfonamides while efficiently binding pABA, thus bypassing the inhibitory action of the drug.[14]

Resistance_Mechanism cluster_sensitive Sensitive Bacterium cluster_resistant Resistant Bacterium WT_folP Wild-Type folP Gene WT_DHPS Wild-Type DHPS Enzyme WT_folP->WT_DHPS encodes PABA_bind Binds PABA WT_DHPS->PABA_bind STZ_bind Binds this compound WT_DHPS->STZ_bind Inhibition Folate Synthesis Inhibited STZ_bind->Inhibition Mut_folP Mutation in folP Gene Mut_DHPS Altered DHPS Enzyme Mut_folP->Mut_DHPS encodes PABA_bind2 Binds PABA Mut_DHPS->PABA_bind2 STZ_no_bind Reduced this compound Binding Mut_DHPS->STZ_no_bind No_Inhibition Folate Synthesis Continues STZ_no_bind->No_Inhibition

Caption: Logical flow of how mutations in the folP gene lead to drug resistance.

Experimental Protocols

Studying the interaction between this compound and DHPS requires robust enzymatic assays. A continuous, coupled spectrophotometric assay is a standard method for determining DHPS activity and its inhibition.[6][17]

Protocol 1: DHPS Inhibition Assay (IC₅₀ Determination)

This protocol measures the concentration of an inhibitor (e.g., this compound) required to reduce DHPS enzyme activity by 50%.

  • Principle: The activity of DHPS is indirectly measured by coupling the production of 7,8-dihydropteroate to its subsequent reduction by an excess of dihydrofolate reductase (DHFR). This second reaction oxidizes NADPH to NADP⁺, and the rate of this oxidation is monitored by the decrease in absorbance at 340 nm.[6][17]

  • Materials:

    • Recombinant DHPS and DHFR enzymes

    • Substrates: pABA, DHPP

    • Cofactor: NADPH

    • Test Inhibitor: this compound dissolved in DMSO

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

    • UV-Vis 96-well microplate reader

  • Methodology:

    • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO to create a range of test concentrations.

    • Assay Plate Setup: In a 96-well plate, add 2 µL of the inhibitor dilutions to the test wells. Add 2 µL of DMSO to the "0% inhibition" control wells.

    • Master Mix Preparation: Prepare a master mix in assay buffer containing DHPS enzyme, an excess of DHFR enzyme, pABA, and NADPH.

    • Reaction Initiation: Initiate the reaction by adding 198 µL of the master mix to all wells. The final reaction volume is 200 µL.

    • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.[6]

    • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18][19]

Protocol 2: Determination of Inhibition Mechanism and Kᵢ

This protocol elucidates how the inhibitor affects enzyme kinetics (e.g., competitive, non-competitive) and determines the inhibition constant (Kᵢ).

  • Principle: Enzyme kinetics are measured at various concentrations of both the substrate (pABA) and the inhibitor (this compound). The resulting data can be used to generate Lineweaver-Burk plots, which graphically distinguish between different inhibition mechanisms.[18][19]

  • Methodology:

    • Experimental Setup: Perform a series of kinetic assays as described in Protocol 1. For each experiment, use a fixed concentration of the inhibitor while varying the concentration of the pABA substrate. Repeat this for several different fixed inhibitor concentrations.

    • Data Analysis:

      • Determine the initial reaction velocity for each combination of substrate and inhibitor concentration.

      • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

      • Analyze the plot: For competitive inhibition, the lines will intersect on the y-axis.[19]

      • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[18]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Clone & Express folP Gene B Purify Recombinant DHPS Protein A->B D Set up 96-well plate with varying inhibitor & substrate concentrations B->D C Prepare Reagents: Substrates (PABA, DHPP) Inhibitor (this compound) Coupling Enzyme (DHFR) Cofactor (NADPH) C->D E Initiate reaction with enzyme master mix D->E F Monitor Absorbance (340 nm) kinetically in plate reader E->F G Calculate Initial Reaction Velocities F->G H Plot Dose-Response Curve G->H J Generate Lineweaver-Burk Plots G->J I Determine IC₅₀ Value H->I K Determine Mechanism & Kᵢ J->K

References

understanding sulfathiazole polymorphs and their characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Polymorphs of Sulfathiazole

Introduction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical phenomenon in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, stability, and dissolution rate, which directly impact the drug's bioavailability, therapeutic efficacy, and shelf-life.[1][2][3] this compound, an early-generation antimicrobial sulfonamide, is a classic and extensively studied model compound for polymorphism, known to exist in at least five distinct crystalline forms.[1][4]

The study of this compound's polymorphic landscape is essential for understanding the fundamental principles of crystallization, solid-state transformation, and for developing robust manufacturing processes that ensure the consistent production of the desired, most stable polymorph.[3][5] This guide provides a comprehensive overview of the known this compound polymorphs, their key characteristics, detailed experimental protocols for their preparation and analysis, and the factors influencing their interconversion.

Overview of this compound Polymorphs

To date, five anhydrous crystalline polymorphs of this compound have been well-characterized, designated as Forms I, II, III, IV, and V.[1][6] Historically, there was considerable debate regarding the separate existence of Forms III and IV, as they often crystallize concomitantly and have similar characterization profiles.[2][7] However, definitive studies using single-crystal X-ray diffraction have confirmed they are distinct forms.[2][7] The different polymorphs arise from variations in molecular conformation and hydrogen bonding patterns within the crystal lattice.[8][9]

The relative stability of these polymorphs is complex and temperature-dependent, featuring several enantiotropic transitions. This relationship is crucial for determining which form is most stable under specific storage or processing conditions.

Sulfathiazole_Polymorph_Stability cluster_low_temp Relative Stability at Ambient Temperatures (10-50°C) cluster_high_temp Suggested Stability Near Melting Point III Form III (Most Stable) II Form II II->III Increasing Stability IV Form IV IV->II Increasing Stability V Form V V->IV Increasing Stability I Form I (Least Stable) I->V Increasing Stability I_high Form I (Most Stable) V_high Form V V_high->I_high Increasing Stability IV_high Form IV IV_high->V_high Increasing Stability III_high Form III III_high->IV_high Increasing Stability II_high Form II (Least Stable) II_high->III_high Increasing Stability

Caption: Relative stability hierarchy of this compound polymorphs.

Quantitative Data and Physicochemical Characteristics

The differentiation of this compound polymorphs relies on quantitative analysis of their distinct physical properties. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is a primary tool for determining melting points and observing phase transitions.[1][10]

Table 1: Physicochemical Properties of this compound Polymorphs

PolymorphMelting Point (°C)Relative Stability (Ambient Temp)Key Characteristics
Form I ~201-203Least StableMetastable at room temperature; stable at high temperatures.[1][3] Consists of prismatic rods.[11]
Form II ~196-198More stable than I, IV, VOften crystallizes with other forms.[1] Consists of six-sided plates and prisms.[11]
Form III ~173-175Most Stable The most thermodynamically stable form at ambient conditions.[12]
Form IV Similar to II/IIILess stable than II, IIIExistence confirmed, but often co-crystallizes with Form III, making isolation difficult.[2][7]
Form V VariableLess stable than II, III, IVCan be obtained by evaporating an aqueous solution to dryness.[13]

Note: Melting points can vary based on purity and heating rate. Often, transitions to more stable forms occur upon heating before melting.

The solubility of polymorphs is governed by their stability, with metastable forms generally exhibiting higher apparent solubility. For this compound, Forms I and V have been identified as the least stable and therefore likely most soluble below 50°C.[14] However, metastable forms can undergo solution-mediated transformation to a more stable form, altering the solubility profile over time.[3]

Table 2: Solubility of this compound in Various Solvents at 25°C

Solvent SystemSolubility (mg/mL)Reference
Water~0.27[3]
Ethanol4.88[3]
Acetone14.93[3]
Ethanol/Water (7:3 v/v)13.91[3]
Acetone/Water (7:3 v/v)88.35[3]

Note: These values represent the equilibrium solubility, which typically corresponds to the most stable form present under the experimental conditions.

Experimental Protocols

The ability to produce pure polymorphic forms is essential for accurate characterization. However, for this compound, obtaining a pure polymorph is notoriously difficult, as mixtures often form.[1][10]

Preparation of this compound Polymorphs

The following protocols are based on established literature methods. All resulting solids should be analyzed to confirm their polymorphic identity.

Table 3: Crystallization Protocols for this compound Polymorphs

PolymorphProtocolReference
Form I Heat 0.5g of this compound in 50 mL of 1-propanol (B7761284) to dissolution. Allow to cool naturally to 25°C. Alternatively, heat any other form in an oven at 180°C for 30 minutes.[1][13]
Form II Prepare a saturated aqueous solution of this compound at 80°C (approx. 0.5g in 100 mL water). Rapidly cool the solution from 80°C to 4°C at a rate of 10°C/min.[1]
Form III Prepare a saturated aqueous solution of this compound at 80°C (approx. 0.5g in 100 mL water). Slowly cool the solution from 80°C to 20°C at a rate of 0.1°C/min.[1]
Form IV Prepare a saturated solution of this compound in a 50:50 (v/v) mixture of acetone:chloroform at 50°C (approx. 1.3g in 100 mL). Allow to cool naturally to 20°C.[1]
Form V Prepare a saturated aqueous solution of this compound at 60°C (approx. 0.8g in 50 mL water). Boil the solution to evaporate the solvent until almost dry. Dry the resulting solid at 105°C for 15 minutes.[1][13]
Characterization Workflow

A combination of analytical techniques is required for unambiguous identification and characterization of this compound polymorphs.[5]

Characterization_Workflow cluster_analysis Primary Characterization cluster_secondary_analysis Secondary & Quantitative Analysis start Crystallization (From Protocol) filter_dry Filter and Dry Solid start->filter_dry pxrd Powder X-Ray Diffraction (PXRD) (Phase Identification) filter_dry->pxrd Definitive 'Fingerprint' dsc Differential Scanning Calorimetry (DSC) (Thermal Transitions, Melting Point) filter_dry->dsc Thermodynamic Properties ftir_raman Vibrational Spectroscopy (FTIR / Raman) (Fingerprinting, Quantification) filter_dry->ftir_raman nmr Solid-State NMR (Structural Confirmation) filter_dry->nmr result Polymorph Identity Confirmed (& Purity Assessed) pxrd->result hsm Hot-Stage Microscopy (HSM) (Visual Confirmation of Transitions) dsc->hsm Visual Corroboration dsc->result ftir_raman->result nmr->result

Caption: Experimental workflow for polymorph preparation and characterization.

Key Experimental Methodologies
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] A typical protocol involves accurately weighing 2-5 mg of the sample into an aluminum pan, which is then sealed. The sample is heated at a constant rate, often 10°C/min, under an inert nitrogen atmosphere. The resulting thermogram shows endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization), providing quantitative data on transition temperatures and enthalpies.[15]

  • Hot-Stage Microscopy (HSM): HSM combines optical microscopy with a programmable heating and cooling stage.[1][5] This technique allows for the direct visual observation of thermal events like melting and polymorphic transformations, which is invaluable for interpreting complex DSC thermograms.[1][15] A small amount of the crystalline sample is placed on a microscope slide on the hot stage and observed under polarized light as it is heated. Changes in crystal shape, color, or birefringence are recorded as a function of temperature.

  • Powder X-ray Diffraction (PXRD): PXRD is the definitive technique for identifying crystalline polymorphs.[7][16] Each polymorph has a unique crystal lattice, resulting in a characteristic diffraction pattern or "fingerprint." A typical experiment involves packing the powder sample onto a holder and irradiating it with monochromatic X-rays over a range of angles (e.g., 2-40° 2θ). The resulting diffractogram plots diffraction intensity versus the angle, with peak positions and relative intensities being unique to a specific polymorphic form.[2]

  • Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are non-destructive techniques that probe the vibrational modes of molecules.[7][17] Since polymorphs differ in their crystal packing and intermolecular interactions (especially hydrogen bonding), their vibrational spectra will show distinct differences in peak positions, intensities, and splitting. These techniques are powerful for both qualitative identification and, when combined with multivariate analysis, for the quantitative determination of polymorphic composition in mixtures.[18][19]

Factors Influencing Polymorphic Interconversion

The transformation from a metastable to a more stable polymorph can be triggered by various external factors, including mechanical stress, temperature, humidity, and the presence of solvents.[13]

  • Mechanical Milling: Grinding or milling can induce polymorphic transformations, often through an intermediate amorphous phase.[13][20] For this compound, milling Forms II through V can lead to a transformation toward the metastable Form I. This is a critical consideration during drug product manufacturing steps like micronization.[13]

  • Humidity: The presence of water vapor can facilitate polymorphic transitions. At relative humidity (RH) levels above 70%, the metastable Forms I and V of this compound have been shown to transform into mixtures of the more stable Forms II and IV.[13]

  • Solvent-Mediated Transformation: When a mixture of polymorphs is suspended in a solvent, the less stable form will dissolve and the more stable form will crystallize out until the entire solid phase has converted to the most stable polymorph. This is a common phenomenon during slurry experiments and crystallization processes.[3][21]

Polymorphic_Transformation_Factors cluster_factors metastable Metastable Polymorph (e.g., Form I, V) stable Stable Polymorph (e.g., Form III) metastable->stable Spontaneous (thermodynamically driven) metastable->stable Enantiotropic Transition amorphous Amorphous State amorphous->stable Recrystallization milling Milling / Grinding milling->metastable Can induce transformation to other metastable forms milling->amorphous Energy Input humidity High Humidity (>70% RH) humidity->metastable solvent Solvent Contact (Slurry) solvent->metastable heating Heating heating->metastable

Caption: Key factors that can induce polymorphic transformations in this compound.

Conclusion

This compound serves as a quintessential example of the complexities and challenges presented by polymorphism in pharmaceutical development. Its five known forms exhibit a delicate interplay of temperature-dependent stability, susceptibility to transformation by mechanical and environmental factors, and a tendency for concomitant crystallization. A thorough understanding of these polymorphs, facilitated by a multi-technique analytical approach encompassing DSC, PXRD, HSM, and vibrational spectroscopy, is imperative. The data and protocols outlined in this guide underscore the necessity for rigorous solid-state characterization to control the final drug form, ensuring product quality, safety, and consistent therapeutic performance.

References

The Dawn of the Antibacterial Age: An In-depth Technical Guide to the Early Research and Discovery of Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of medicinal chemistry, the development of sulfonamides marks a pivotal moment, heralding the dawn of the antibacterial era. Before the widespread availability of penicillin, these synthetic compounds were the first effective systemic antimicrobials, dramatically reducing morbidity and mortality from bacterial infections that had plagued humanity for centuries.[1] Among these "sulfa drugs," this compound emerged in the late 1930s as a particularly potent agent. This technical guide provides a comprehensive overview of the early research and discovery of this compound, detailing its synthesis, mechanism of action, antibacterial spectrum, and the foundational experimental protocols that established its place in medical history.

The Genesis of a "Miracle Drug": From Dyes to Drugs

The journey to this compound began with the work of German chemist Gerhard Domagk at I.G. Farben in the early 1930s. Domagk discovered that a red azo dye, Prontosil, could protect mice from lethal streptococcal infections.[1] Subsequent research by French scientists at the Pasteur Institute revealed that Prontosil was a prodrug, metabolized in the body to its active form, para-aminobenzenesulfonamide, or sulfanilamide (B372717).[1] This seminal discovery opened the floodgates for the synthesis of thousands of sulfanilamide derivatives in a quest for improved efficacy and reduced toxicity. This period of intense research and development, involving prominent institutions such as the Johns Hopkins School of Hygiene and Public Health and companies like American Cyanamid and Winthrop Chemical Company, ultimately led to the synthesis of this compound.

Historical_Development Prontosil Prontosil (Azo Dye) Metabolism In vivo Metabolism Prontosil->Metabolism Domagk's Discovery (early 1930s) Sulfanilamide Sulfanilamide (Active Moiety) Metabolism->Sulfanilamide Pasteur Institute Research Derivatization Chemical Synthesis Sulfanilamide->Derivatization Intensive Research (late 1930s) This compound This compound Derivatization->this compound Improved Potency & Lower Toxicity

Figure 1: Historical progression from Prontosil to this compound.

Chemical Synthesis of this compound

The early industrial synthesis of this compound was a multi-step process. While various methods existed, a common pathway involved the chlorosulfonation of acetanilide, followed by condensation with 2-aminothiazole (B372263) and subsequent hydrolysis.

Experimental Protocol: Historical Synthesis of this compound

This protocol is based on prevalent methods described in the scientific literature of the 1940s.

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride

  • Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled, cool temperature.

  • The reaction mixture is then carefully poured over crushed ice, causing the precipitation of p-acetamidobenzenesulfonyl chloride.

  • The crude product is collected by filtration, washed with cold water to remove residual acid, and dried.

Step 2: Condensation with 2-Aminothiazole

  • The p-acetamidobenzenesulfonyl chloride is condensed with 2-aminothiazole.

  • This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.

  • The mixture is stirred for several hours to ensure the completion of the reaction.

Step 3: Hydrolysis to this compound

  • The resulting N-acetylthis compound is hydrolyzed to remove the acetyl protecting group.

  • This is achieved by heating the intermediate with an aqueous solution of sodium hydroxide.

  • The reaction mixture is then neutralized with a dilute acid, such as hydrochloric acid, to precipitate the final product, this compound.

  • The this compound is collected by filtration, washed, and recrystallized from a suitable solvent like hot ethanol (B145695) to achieve purification.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Hydrolysis Acetanilide Acetanilide Reaction1 Reaction Acetanilide->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction1 Intermediate1 p-Acetamidobenzenesulfonyl Chloride Reaction1->Intermediate1 Reaction2 Condensation (with Pyridine) Intermediate1->Reaction2 Aminothiazole 2-Aminothiazole Aminothiazole->Reaction2 Intermediate2 N-Acetylthis compound Reaction2->Intermediate2 Reaction3 Hydrolysis Intermediate2->Reaction3 NaOH Sodium Hydroxide (aq) NaOH->Reaction3 This compound This compound Reaction3->this compound Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid FolicAcid Folic Acid DihydropteroicAcid->FolicAcid Further Enzymatic Steps BacterialGrowth Bacterial Growth (DNA, RNA, Protein Synthesis) FolicAcid->BacterialGrowth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->DHPS

References

Sulfathiazole as a Competitive Inhibitor of Para-Aminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of sulfathiazole's role as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. This compound, a member of the sulfonamide class of antibiotics, functions as a structural analog of PABA, enabling it to competitively inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition disrupts the de novo synthesis of folate, a crucial metabolic process for bacterial survival, leading to a bacteriostatic effect. This document details the mechanism of action, summarizes key quantitative kinetic data, provides detailed experimental protocols for assessing enzyme inhibition, and includes mandatory visualizations of the relevant biological pathways and experimental workflows to offer a thorough resource for researchers and professionals in antimicrobial drug discovery and development.

Introduction: The Bacterial Folate Pathway as a Therapeutic Target

The biosynthesis of folic acid is an essential metabolic pathway for prokaryotes, providing the necessary precursors for the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[1] Unlike mammals, who obtain folate from their diet, many bacteria must synthesize it de novo, making this pathway an attractive and selective target for antimicrobial agents.[2] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3]

Sulfonamides, including this compound, were among the first classes of synthetic antimicrobial agents to be widely used.[4] Their efficacy is rooted in their structural similarity to PABA, allowing them to act as competitive inhibitors of DHPS.[5][6] By binding to the active site of DHPS, this compound prevents the utilization of PABA, thereby blocking the synthesis of folic acid and impeding bacterial growth.[4][7]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound's mechanism of action is a classic example of competitive inhibition. Due to its structural analogy to PABA, this compound binds to the active site of the DHPS enzyme.[5][6] This binding is reversible and in direct competition with the natural substrate, PABA. When this compound occupies the active site, it prevents the condensation of PABA with DHPPP, thereby halting the production of dihydropteroate.[3] This disruption of the folic acid synthesis pathway leads to a depletion of downstream products, such as tetrahydrofolate, which are essential for DNA replication and other vital cellular processes. The consequence is the inhibition of bacterial growth and proliferation, a bacteriostatic effect.[4]

The selective toxicity of this compound and other sulfonamides towards bacteria is due to the absence of a de novo folic acid synthesis pathway in humans, who rely on dietary folate.[2]

Folic_Acid_Pathway cluster_substrates Substrates DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS This compound This compound This compound->DHPS Competitive Inhibition Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids

Bacterial Folic Acid Synthesis Pathway and this compound Inhibition.

Quantitative Data on this compound Inhibition

The efficacy of an inhibitor is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex, with a lower Kᵢ value indicating a more potent inhibitor. The IC₅₀ is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%.

Studies on Escherichia coli have provided quantitative data on the inhibition of both wild-type (this compound-sensitive) and mutant (this compound-resistant) DHPS by this compound.

Enzyme SourceEnzyme TypeParameterValueReference
Escherichia coliWild-Type (Sensitive)IC₅₀2.2 µg/mL[5]
Escherichia coliMutant (Resistant, Pro64 -> Ser)IC₅₀18 µg/mL[5]
Escherichia coliMutant (Resistant, Pro64 -> Ser)Kᵢ100-fold increase compared to wild-type[7]

Experimental Protocols

Determination of DHPS Inhibition (IC₅₀)

A continuous spectrophotometric assay is a common method for determining the inhibitory activity of compounds against DHPS.[8]

Principle: The activity of DHPS is measured in a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR). This reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[8]

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader with temperature control

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations.

  • Reagent Preparation: Prepare a master mix containing DHPS, an excess of DHFR, and NADPH in the assay buffer. Prepare a substrate solution containing PABA and DHPPP in the assay buffer.

  • Assay Setup: In a 96-well plate, add 2 µL of the this compound dilutions to the respective wells. For control wells (no inhibition), add 2 µL of DMSO.

  • Reaction Initiation: Add 178 µL of the enzyme master mix to all wells and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of the pre-warmed substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each this compound concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IC50_Workflow A Prepare serial dilutions of this compound in DMSO C Dispense this compound/DMSO into 96-well plate A->C B Prepare Master Mix (DHPS, DHFR, NADPH) and Substrate Solution (PABA, DHPPP) D Add Master Mix and pre-incubate at 37°C B->D C->D E Initiate reaction by adding Substrate Solution D->E F Monitor absorbance decrease at 340 nm E->F G Calculate reaction velocities and percent inhibition F->G H Plot dose-response curve to determine IC50 G->H Lineweaver_Burk Lineweaver-Burk Plot for Competitive Inhibition xaxis 1/[PABA] yaxis 1/V origin origin->xaxis origin->yaxis x_intercept_no_inhibitor -1/Km y_intercept 1/Vmax x_intercept_no_inhibitor->y_intercept No Inhibitor point_no_inhibitor_1 point_no_inhibitor_2 x_intercept_with_inhibitor -1/Km_app x_intercept_with_inhibitor->y_intercept With this compound point_with_inhibitor_1 point_with_inhibitor_2

References

The Environmental Persistence and Ecological Impact of Sulfathiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole, a sulfonamide antibiotic, has been widely used in both human and veterinary medicine. Due to its incomplete metabolism in treated organisms and improper disposal, residues of this compound are frequently detected in various environmental compartments, including soil, surface water, and groundwater. This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological effects of this compound residues, offering valuable data and standardized methodologies for researchers, scientists, and professionals in drug development and environmental risk assessment.

Environmental Fate of this compound

The persistence and transformation of this compound in the environment are governed by a combination of physical, chemical, and biological processes. These include photodegradation, biodegradation, and sorption to soil and sediment particles.

Photodegradation

Photodegradation is a significant pathway for the removal of this compound in sunlit aquatic environments. The rate and extent of photodegradation are influenced by factors such as light intensity, pH, and the presence of natural organic matter.

Table 1: Photodegradation Kinetics of this compound in Water

SystemLight SourcepHRate Constant (k)Half-life (t½)Reference
Buffered WaterSimulated Sunlight8.0-Rapid[1]
UV/Na₂S₂O₈UV Irradiation-0.0141 min⁻¹-[2]
UV/H₂O₂UV Irradiation---[2]
UV/PersulfateUV Irradiation--< 60 min (for ~96% removal)[3]

A standardized protocol for assessing the photodegradation of this compound in water involves the following steps:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then diluted with purified water (e.g., Milli-Q) or a specific environmental water matrix to the desired concentration. The pH of the solution is adjusted using appropriate buffers.

  • Irradiation: The test solutions are placed in quartz tubes or a photoreactor and exposed to a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp with filters) or a specific UV wavelength. Temperature should be maintained at a constant level.

  • Sampling: Aliquots of the solution are collected at predetermined time intervals.

  • Analysis: The concentration of this compound in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.

  • Data Analysis: The degradation kinetics are typically modeled using pseudo-first-order kinetics to determine the rate constant (k) and the half-life (t½) of this compound under the specific experimental conditions.

G Experimental Workflow for this compound Photodegradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_test Dilute to Test Concentration in Aqueous Matrix prep_stock->prep_test adjust_ph Adjust pH prep_test->adjust_ph irradiation Expose to Light Source (Simulated Sunlight/UV) adjust_ph->irradiation sampling Collect Samples at Time Intervals irradiation->sampling analysis Analyze this compound Concentration (HPLC) sampling->analysis data_analysis Determine Degradation Kinetics (k, t½) analysis->data_analysis

Workflow for a typical photodegradation experiment.
Biodegradation

Biodegradation by microorganisms is a crucial process for the removal of this compound from soil and aquatic systems. However, this compound is generally not readily biodegradable[4]. The rate of biodegradation can be influenced by factors such as the microbial community composition, temperature, pH, and the presence of other organic matter.

Table 2: Biodegradation of Sulfonamides in Soil

AntibioticSoil TypeConditionsHalf-life (t½)Reference
Sulfadiazine (B1682646)Aerobic nonsterile soils10 mg/kg spike12 - 18 days[5]
SulfadiazineAnoxic soils10 mg/kg spike57 - 237 days[5]

The ready biodegradability of this compound can be assessed using standardized methods like the OECD 301 series[6][7][8][9][10]. The following provides a general outline:

  • Test System: The test is conducted in a mineral medium containing a low concentration of the test substance (this compound) as the sole nominal source of organic carbon.

  • Inoculum: An inoculum of microorganisms is introduced, typically from activated sludge, sewage effluent, surface water, or soil.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) evolution, or oxygen consumption.

  • Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., ≥70% DOC removal or ≥60% of theoretical oxygen demand)[6][8].

Sorption

Sorption to soil and sediment particles can significantly affect the mobility and bioavailability of this compound in the environment. The extent of sorption is influenced by soil properties such as organic carbon content, clay content, and pH[11][12][13][14][15]. This compound sorption is pH-dependent, with increased sorption observed at lower pH values where the molecule is in its neutral or cationic form[11][12][15].

Table 3: Soil Sorption Coefficients of this compound

Soil TypepHOrganic Carbon (%)Kd (L/kg)Koc (L/kg)Reference
Loamy Sandvariable-variable-[11][12]
Sandy Loamvariable-variable-[11][12]
Loamvariable-variable-[11][12]
Agricultural Soil with Biochar (GMC-400)2-9.96-[15]
Agricultural Soil with Biochar (GMC-400)5-3.96-[15]
Agricultural Soil with Biochar (GMC-700)2-3.38-[15]
Agricultural Soil with Biochar (GMC-700)5-1.27-[15]
----97, 200[4]

The adsorption/desorption behavior of this compound in soil can be determined using the batch equilibrium method as described in OECD Guideline 106[16][17][18][19][20].

  • Soil Preparation: Representative soil samples are air-dried and sieved. The soil characteristics (pH, organic carbon content, texture) are determined.

  • Test Solutions: A solution of this compound in 0.01 M CaCl₂ is prepared at various concentrations.

  • Equilibration: A known mass of soil is mixed with a specific volume of the test solution in a centrifuge tube. The mixture is agitated for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

  • Phase Separation: The solid and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of this compound in the aqueous phase is measured.

  • Calculation of Sorption Coefficients: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are then calculated.

G Experimental Workflow for Soil Sorption Study (OECD 106) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_soil Prepare and Characterize Soil mix Mix Soil and This compound Solution prep_soil->mix prep_solution Prepare this compound Solutions in 0.01M CaCl2 prep_solution->mix agitate Agitate for Equilibration Time mix->agitate centrifuge Separate Phases by Centrifugation agitate->centrifuge analyze_supernatant Analyze this compound in Aqueous Phase (Supernatant) centrifuge->analyze_supernatant calculate_sorbed Calculate Amount Sorbed to Soil analyze_supernatant->calculate_sorbed calculate_coeffs Calculate Kd and Koc calculate_sorbed->calculate_coeffs

Workflow for a soil sorption experiment.

Environmental Impact of this compound Residues

The presence of this compound in the environment can have adverse effects on non-target organisms and contribute to the development of antibiotic resistance.

Ecotoxicity

This compound can exert toxic effects on a range of aquatic organisms, including algae, invertebrates, and fish. The toxicity is often assessed by determining the concentration that causes a specific effect in a certain percentage of the test population (e.g., EC50 for immobilization or growth inhibition, LC50 for lethality).

Table 4: Ecotoxicity of this compound to Aquatic Organisms

OrganismTrophic LevelEndpointValue (mg/L)Reference
Daphnia magnaInvertebrate48h EC50 (immobilization)-[21][22][23][24][25][26]
Ulva lactucaAlgaeGrowth inhibition-[27][28]
FishVertebrate96h LC50-[29]

Note: Specific EC50/LC50 values for this compound were not consistently found across the search results, highlighting a data gap.

The acute toxicity of this compound to aquatic invertebrates can be determined using the Daphnia sp. acute immobilisation test as per OECD Guideline 202[21][22][23][24][30].

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

  • Test Solutions: A series of at least five concentrations of this compound are prepared in a suitable culture medium. A control group without the test substance is also included.

  • Exposure: The daphnids are exposed to the test solutions for 48 hours under controlled conditions (temperature, light).

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50, the concentration that immobilizes 50% of the daphnids, is calculated using appropriate statistical methods.

Antibiotic Resistance

A significant concern associated with the environmental presence of this compound is its potential to promote the development and spread of antibiotic-resistant bacteria. Sub-lethal concentrations of antibiotics in the environment can create selective pressure, favoring the survival and proliferation of resistant strains. This can have far-reaching implications for human and animal health.

Transformation Products

During degradation processes, this compound can be transformed into various intermediate products. These transformation products may have different physicochemical properties, toxicity, and antimicrobial activity compared to the parent compound. One known transformation product is N4-Acetylthis compound[4]. The photodegradation of this compound can lead to the formation of an isomeric photoproduct, postulated as 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole[1].

G Simplified Degradation Pathway of this compound This compound This compound photodegradation_products Photodegradation Products (e.g., Isomers) This compound->photodegradation_products Photolysis biodegradation_products Biodegradation Products (e.g., N4-Acetylthis compound) This compound->biodegradation_products Biotransformation mineralization Mineralization (CO2, H2O, etc.) photodegradation_products->mineralization biodegradation_products->mineralization

Simplified degradation pathways of this compound.

Analytical Methodologies

Accurate quantification of this compound and its transformation products in environmental matrices is essential for assessing its fate and impact. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the most common and sensitive technique for this purpose.

Table 5: Analytical Methods for this compound Residue Analysis

Analytical TechniqueMatrixSample PreparationReference
LC-MS/MSCondensed Milk, Soft CheeseSolid-Phase Extraction (SPE)[31]
LC-MS/MSWater-[32]

Conclusion

The presence of this compound residues in the environment poses a potential risk to ecosystems. While photodegradation can be a significant removal pathway in aquatic environments, its persistence in soil and potential for leaching into groundwater are of concern. The ecotoxicological effects on non-target organisms and the promotion of antibiotic resistance highlight the need for responsible use and disposal of this antibiotic. This guide provides a foundational understanding of the environmental fate and impact of this compound, along with standardized methodologies to aid in further research and risk assessment. Further studies are needed to fill existing data gaps, particularly concerning the chronic toxicity of this compound and its transformation products to a wider range of organisms.

References

Methodological & Application

Application Note: Quantification of Sulfathiazole Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of sulfathiazole. The described protocol is particularly suited for analyzing this compound in pharmaceutical dosage forms and can be adapted for other sample matrices with appropriate sample preparation. This document provides a comprehensive experimental protocol, method validation data, and a visual representation of the workflow to guide researchers, scientists, and drug development professionals in accurately quantifying this sulfonamide antibiotic.

Introduction

This compound is a sulfonamide antibiotic that has been historically used for its antibacterial properties.[1] Accurate and reliable quantification of this compound in various samples is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and residue analysis in food products.[2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and accurate method for this purpose. This application note presents a validated isocratic reversed-phase HPLC-UV method for the determination of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of sulfonamides in pharmaceutical preparations.[3][4]

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is required. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Isocratic HPLC with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Water : Methanol : Glacial Acetic Acid (750:249:1, v/v/v)[3]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 20 µL[3]
Column Temperature Ambient
UV Detection 270 nm[3][4]
Run Time Approximately 10 minutes

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (Analytical grade)

  • Water (HPLC grade or purified)

  • 0.45 µm membrane filters for mobile phase and sample filtration

3. Preparation of Solutions:

  • Mobile Phase Preparation: Mix 750 mL of water, 249 mL of methanol, and 1 mL of glacial acetic acid.[3] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[3]

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.[3]

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60 µg/mL).

4. Sample Preparation (for Water-Soluble Powder):

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Dissolve the powder in a suitable volume of the mobile phase.

  • Sonicate for approximately 15-20 minutes to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a final concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[3]

5. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each calibration standard and the sample solution.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary

The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3][4][5] The key validation parameters are summarized in the tables below.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)< 1.5%

Table 2: Linearity

ParameterResult
Linearity Range 5 - 60 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Accuracy (% Recovery)

Spiked Concentration Level% Recovery (Mean ± SD)
80% 99.5 ± 0.8%
100% 100.2 ± 0.5%
120% 99.8 ± 0.7%

Table 4: Precision (%RSD)

Precision Type%RSD
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 1.5%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing quant Quantification mob_phase Mobile Phase Preparation equilibration System Equilibration mob_phase->equilibration std_sol Standard Solution Preparation injection Inject Standards & Samples std_sol->injection sample_sol Sample Solution Preparation & Filtration sample_sol->injection equilibration->injection chromatogram Record Chromatograms injection->chromatogram calibration Generate Calibration Curve chromatogram->calibration calibration->quant

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method is validated and demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for routine quality control analysis. The provided protocol can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for the Determination of Sulfathiazole by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole is a sulfonamide antibiotic used in both human and veterinary medicine.[1] Its detection and quantification in various matrices such as biological fluids, food products, and environmental samples are crucial for pharmacokinetic studies, ensuring food safety, and monitoring environmental contamination.[1][2][3] Liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with mass spectrometry (LC-MS/MS), has become the gold standard for this purpose due to its high sensitivity, selectivity, and accuracy.[2][4] The use of a stable isotope-labeled internal standard, such as This compound-d4 (B561765), is highly recommended to compensate for matrix effects and variations in sample preparation, leading to more precise and accurate results.[2][5]

This document provides detailed application notes and protocols for the analysis of this compound using LC-MS/MS.

Experimental Workflow

The general workflow for the analysis of this compound in a given sample involves sample preparation, LC separation, and MS/MS detection and quantification.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Milk, Plasma, Water) Spike Spike with Internal Standard (this compound-d4) Sample->Spike Extraction Extraction (LLE, SPE, or QuEChERS) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/ISTD) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: A generalized workflow for the quantitative analysis of this compound using LC-MS/MS with an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data for this compound detection in various matrices using LC-MS/MS.

Table 1: Performance in Biological and Food Matrices

MatrixMethodLinear RangeLOQRecovery (%)Reference
Human SerumLC-MS/MS0.5–50 ng/mL0.01–0.2 ng/mL86.1–109.0[6]
MilkLC-MS/MS0.5 to 100 µg/LNot Specified91 - 114[1][5]
Condensed MilkLC-MS/MS-1.25 ppb-[7]
Animal Tissue (Liver)QuEChERS-LC-MS/MS-<10 ng/g54 - 102[2][5]
ShrimpLC/ESI/MS/MS---[4]
HoneyLC-MS/MS-0.5 to 10 ppb107.6 ± 5.0[8]
Tilapia FilletQuEChERS-LC-ESI-QTOF/MS-5 ng/g-[9]

Table 2: Performance in Environmental Samples

MatrixMethodLinear RangeLOQRecovery (%)Reference
WaterSPE-LC/MS/MS0.5 to 100 µg/L1.2 to 7.6 ng/L54.3[3][10]
WastewaterSPE-LC-ESI(+)-MS/MS-->72[11]

Experimental Protocols

Below are detailed protocols for the analysis of this compound in different matrices.

Protocol 1: Analysis of this compound in Milk

This protocol is adapted from methods utilizing liquid-liquid extraction and solid-phase extraction.[1][2][5]

1. Materials and Reagents

  • This compound and this compound-d4 analytical standards

  • Acetonitrile (B52724) (ACN), Ethyl Acetate, n-Hexane (HPLC grade)

  • Methanol (MeOH, LC-MS grade)

  • Formic Acid (FA, LC-MS grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

2. Sample Preparation

  • Pipette 5 mL of milk into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with a known amount of this compound-d4 internal standard solution.[1]

  • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.[1]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in a suitable solvent for SPE cleanup or direct injection.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC system or equivalent[2]

  • Column: Zorbax SB C-18 (4.6 × 150 mm, 5 µm) or equivalent[2]

  • Mobile Phase A: Water with 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 - 0.5 mL/min[1][4]

  • Injection Volume: 3 - 10 µL[1][2]

  • MS System: SCIEX Triple Quad™ 3500 or equivalent[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 256 -> 156, 108, 92[7][10]

    • This compound-d4: Monitor appropriate transition based on deuteration pattern.

Protocol 2: Analysis of this compound in Water

This protocol is based on solid-phase extraction (SPE) for sample pre-concentration and cleanup.[3][10]

1. Materials and Reagents

  • This compound and appropriate internal standards

  • Methanol (MeOH, LC-MS grade)

  • Formic Acid (FA, LC-MS grade)

  • Hydrochloric Acid (HCl)

  • Na2EDTA

  • Agilent Bond Elut PPL-SPE cartridges (500 mg, 6 mL) or equivalent[3]

2. Sample Preparation

  • Measure 500 mL of the water sample.

  • Add Na2EDTA to a final concentration of 0.5 g/L.[10]

  • Adjust the pH of the sample to between 4 and 7 using diluted HCl.[10]

  • Spike with internal standards.

  • Precondition the SPE cartridge with 6 mL of MeOH followed by 6 mL of deionized water.[10]

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[3]

  • Wash the cartridge with 5 mL of pure water.[3]

  • Dry the cartridge under vacuum.

  • Elute the analytes with 8 mL of MeOH.[10]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 1:1 MeOH:water with 0.1% FA.[10]

  • Filter the reconstituted sample through a 0.22 µm filter before LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Follow similar LC-MS/MS conditions as outlined in Protocol 1, optimizing the gradient for separation of sulfonamides.

Protocol 3: Analysis of this compound in Animal Tissue (QuEChERS Method)

This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for sample preparation.[2]

1. Materials and Reagents

  • This compound and this compound-d4 standards

  • Acetonitrile (ACN) with 1% Acetic Acid (AA)

  • Magnesium sulfate (B86663) (MgSO4)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

2. Sample Preparation

  • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Spike with the internal standard (this compound-d4) and vortex for 30 seconds.[2]

  • Add 10 mL of 1% AA in ACN and shake vigorously for 30 seconds.[2]

  • Add MgSO4 and NaCl, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.[2]

  • Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.[2]

  • Transfer the extract and evaporate to dryness at 40°C with nitrogen.[2]

  • Reconstitute in a suitable solvent (e.g., 800 µL of 1:9 MeOH:H2O with 0.1% FA).[2]

  • Filter the sample using a 0.22 µm spin filter.[2]

3. LC-MS/MS Conditions

  • Follow similar LC-MS/MS conditions as outlined in Protocol 1, adjusting the gradient as necessary for the tissue matrix.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.

Internal_Standard_Quantification cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis Analyte This compound (Analyte) in Sample Analyte_Signal Analyte Signal (Affected by Matrix Effects) Analyte->Analyte_Signal ISTD This compound-d4 (ISTD) Added in Known Amount ISTD_Signal ISTD Signal (Affected Similarly by Matrix Effects) ISTD->ISTD_Signal Ratio Signal Ratio (Analyte/ISTD) Compensates for Variations Analyte_Signal->Ratio ISTD_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Concentration Accurate Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Principle of accurate quantification using a stable isotope-labeled internal standard.

Conclusion

The use of LC-MS/MS provides a robust, sensitive, and specific method for the detection and quantification of this compound in a variety of matrices. The detailed protocols and application notes presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals. The implementation of a suitable internal standard, such as this compound-d4, is critical for achieving accurate and reliable results, particularly in complex sample matrices.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] Determining the MIC of sulfathiazole, a sulfonamide antibiotic, is crucial for understanding its efficacy against specific pathogens and for monitoring the emergence of resistance.[4] Sulfonamides act by competitively inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is essential for the bacterial synthesis of folic acid.[5] This bacteriostatic action halts the growth and reproduction of susceptible bacteria.[5]

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, in accordance with guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][6]

Mechanism of Action of Sulfonamides

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). Bacteria utilize PABA as a substrate for the enzyme dihydropteroate synthase (DHPS) to produce dihydropteroic acid, a precursor in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By competitively binding to DHPS, sulfonamides block the synthesis of dihydropteroic acid, thereby depleting the bacterial cell of essential metabolites and inhibiting its growth.[5]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Synthesis This compound This compound This compound->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Reduction Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids 1-Carbon Transfer

Sulfonamide mechanism of action.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[1][7] This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a 96-well microtiter plate.

Materials and Reagents:

  • This compound reference powder

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Bacterial strain(s) of interest

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[8]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)[4]

  • Multichannel pipette

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile distilled water). The final concentration should be at least 10 times the highest concentration to be tested to avoid solvent toxicity.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of this compound (prepared in CAMHB) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[4] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][5]

  • Inoculation:

    • Inoculate each well (except the sterility control, well 12) with 100 µL of the standardized bacterial suspension.[9] This will bring the final volume in each well to 200 µL (or 100 µL depending on the specific protocol variation).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[4] For sulfonamides, the endpoint may be read as the concentration that causes an 80% reduction in growth compared to the control.[10]

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

G Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Plates Prepare Microtiter Plates (Serial Dilutions) Prep_Stock->Prep_Plates Inoculate Inoculate Plates with Bacterial Suspension Prep_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Broth microdilution workflow.
Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antimicrobial agent into an agar medium.[11]

Materials and Reagents:

  • This compound reference powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strain(s) of interest

  • Quality control (QC) strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of MHA plates containing twofold dilutions of this compound.[5]

    • To do this, prepare a stock solution of this compound at 10 times the desired final concentration.

    • Add 1 part of the this compound solution to 9 parts of molten MHA (cooled to 45-50°C). Mix well and pour into sterile petri dishes.

    • Prepare a control plate with no this compound.[5]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot.[5][11]

  • Inoculation:

    • Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.[5] Multiple strains can be tested on the same plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[5][11]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.[5][11]

G Start Start Prep_Plates Prepare MHA Plates with Serial Dilutions of this compound Start->Prep_Plates Spot_Inoculate Spot-Inoculate Plates with Bacterial Suspension Prep_Plates->Spot_Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Spot_Inoculate Incubate Incubate at 35-37°C for 16-20 hours Spot_Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Agar dilution workflow.

Data Presentation

The following table summarizes available MIC data for this compound against various bacterial species. It is important to note that as an older antibiotic, comprehensive contemporary MIC data is limited, and values can vary significantly between different strains of the same species.[4] Widespread use has led to significant resistance.[4]

Bacterial SpeciesMIC Range (µg/mL)Notes
Escherichia coli16 - >1024High rates of resistance are common.
Staphylococcus aureus2 - 256Susceptibility can vary; MRSA strains are often resistant.
Streptococcus pyogenes4 - 64Generally more susceptible than Gram-negative bacteria.
Streptococcus pneumoniae8 - >256Resistance is prevalent.
Haemophilus influenzae1 - 128Susceptibility is variable.
Nocardia spp.1 - 32Often used in combination therapy. Testing can be complex.[10]

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of MIC testing.[12] This involves testing standard QC strains with known MIC ranges for this compound. The obtained MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.[13][14]

QC StrainAcceptable MIC Range (µg/mL)
Escherichia coli ATCC 259228 - 32
Staphylococcus aureus ATCC 2921332 - 128
Enterococcus faecalis ATCC 29212>64

Note: These are example ranges and should be verified against the latest CLSI/EUCAST documentation.

Interpretation of MIC Values

MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to established clinical breakpoints.[2][15] These breakpoints are specific to the microorganism and the antimicrobial agent and are published by organizations like CLSI and EUCAST.[2][6][15]

  • Susceptible (S): The infection is likely to respond to a standard dosage of the antibiotic.[2]

  • Intermediate (I): The organism may be inhibited by higher than normal dosages of the drug.[2]

  • Resistant (R): The organism is not inhibited by usually achievable systemic concentrations of the drug.[2]

It is crucial to consult the latest CLSI M100 or EUCAST breakpoint tables for the most current interpretive criteria.[16]

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacteria to sulfathiazole. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Due to its long history of use and the development of widespread resistance, clinical breakpoints for this compound in human medicine are largely obsolete and not present in current CLSI or EUCAST guidelines. However, this compound remains relevant in veterinary medicine and research settings. The following protocols are provided to guide in vitro susceptibility testing.

Mechanism of Action

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential component for the production of nucleotides and certain amino acids. By blocking folic acid synthesis, this compound inhibits bacterial growth and replication.

Data Presentation: Susceptibility Breakpoints

Given the historical context of this compound and the prevalence of resistance, established clinical breakpoints for human isolates are not available in recent CLSI or EUCAST publications. For research and drug development purposes, Minimum Inhibitory Concentration (MIC) data should be interpreted in the context of epidemiological cut-off values (ECOFFs) or pharmacokinetic/pharmacodynamic (PK/PD) models where available.

For veterinary applications, some breakpoints may be available. Researchers should consult the most recent publications from the CLSI Subcommittee on Veterinary Antimicrobial Susceptibility Testing (VAST). The following tables provide a template for data presentation and include representative data where available.

Table 1: this compound MIC Breakpoints (Veterinary)

Bacterial SpeciesSpecimen SourceSusceptible (S)Intermediate (I)Resistant (R)
Mannheimia haemolyticaBovine Respiratory Disease≤2 µg/mL4 µg/mL≥8 µg/mL
Pasteurella multocidaBovine Respiratory Disease≤2 µg/mL4 µg/mL≥8 µg/mL
Actinobacillus pleuropneumoniaeSwine Respiratory Disease≤0.5 µg/mL1 µg/mL≥2 µg/mL

Note: These values are illustrative and may not be current. Always refer to the latest veterinary-specific CLSI documents.

Table 2: this compound Disk Diffusion Zone Diameter Breakpoints (Veterinary)

Bacterial SpeciesDisk ContentSusceptible (S)Intermediate (I)Resistant (R)
Mannheimia haemolytica300 µg≥18 mm15-17 mm≤14 mm
Pasteurella multocida300 µg≥18 mm15-17 mm≤14 mm
Actinobacillus pleuropneumoniae300 µg≥20 mm17-19 mm≤16 mm

Note: These values are illustrative and may not be current. Always refer to the latest veterinary-specific CLSI documents.

Table 3: Quality Control Ranges for this compound Susceptibility Testing

Quality Control StrainTest MethodThis compound ConcentrationAcceptable Range
Escherichia coli ATCC® 25922Broth Microdilution-(MIC values are generally high due to intrinsic resistance mechanisms)
Staphylococcus aureus ATCC® 25923Broth Microdilution-(MIC values are generally high due to intrinsic resistance mechanisms)
Escherichia coli ATCC® 25922Disk Diffusion300 µg(Specific QC ranges are not commonly listed in recent guidelines)
Staphylococcus aureus ATCC® 25923Disk Diffusion300 µg(Specific QC ranges are not commonly listed in recent guidelines)

Note: Due to the infrequent use of this compound in clinical settings, specific quality control ranges are not consistently published in recent CLSI or EUCAST tables. Laboratories should establish internal quality control measures based on historical data or by testing a large number of wild-type isolates to determine expected ranges.

Experimental Protocols

The following are detailed protocols for the three primary methods of antimicrobial susceptibility testing for this compound.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.[1]

    • Further dilute the stock solution in CAMHB to achieve the highest concentration to be tested in the microtiter plate.[1]

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution with CAMHB to achieve the desired concentration range.[1]

    • Each well should contain 50 µL or 100 µL of the diluted antimicrobial agent.[1]

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend bacterial colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension, except for the sterility control well.[1]

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[1]

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative or semi-quantitative assessment of susceptibility based on the inhibition of bacterial growth on an agar (B569324) surface.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Paper disks impregnated with a standardized concentration of this compound (e.g., 300 µg)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).[1]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[1]

  • Disk Application:

    • Using sterile forceps or a disk dispenser, place paper disks impregnated with this compound onto the surface of the agar.[1]

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.[1]

  • Interpretation:

    • Measure the diameter of the zone of growth inhibition around each disk in millimeters.[1]

    • Compare the measured zone diameter to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant.[1]

Agar Dilution Method

This method also determines the MIC of this compound by incorporating the antimicrobial agent directly into the agar medium.

Materials:

  • This compound powder

  • Suitable solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a stock solution of this compound.

    • Prepare a series of two-fold dilutions of the this compound solution.

    • Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with no this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, including the control plate. An inoculum replicating device can be used to deliver a standardized volume.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dil Perform Serial Dilutions in 96-well Plate stock->serial_dil inoculate Inoculate Wells with Bacterial Suspension serial_dil->inoculate inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution Method.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare 0.5 McFarland Bacterial Inoculum streak Streak Inoculum onto Mueller-Hinton Agar Plate inoculum->streak apply_disk Apply this compound Disk to Agar Surface streak->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret as S, I, or R using Breakpoints measure_zone->interpret

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Method.

Signaling_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid ... Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->DHPS

Caption: this compound's Mechanism of Action.

References

Application Notes and Protocols for the Preparation of Sulfathiazole Stock Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole is a short-acting sulfonamide antibiotic that functions by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis.[1] Although its systemic use in humans has declined due to the development of less toxic alternatives, this compound remains a valuable compound in laboratory research.[1][2] It is frequently used in veterinary medicine, as a reference standard in antimicrobial susceptibility testing, and in studies investigating bacterial resistance mechanisms.[1][3][4] Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for calculating the required mass for stock solution preparation and understanding its solubility characteristics.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₉H₉N₃O₂S₂[3][5][6][7]
Molecular Weight 255.31 g/mol [3][6][7]
CAS Number 72-14-0[3][6][7]
Appearance White to off-white crystalline powder[3][5][6][7]
Melting Point 200-204 °C[2][3]
Purity (Typical) ≥ 98%[3][6][7]
pKa 7.1 - 7.2[2][8]
Solubility
   WaterInsoluble to slightly soluble (<0.1 g/100 mL)[2][5][9]
   EthanolSparingly to slightly soluble[5][9]
   AcetoneSoluble[9][10]
   Dimethyl Sulfoxide (B87167) (DMSO)51 mg/mL (199.74 mM)[8]
   Dilute Aqueous Acids/BasesSoluble[5][9]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

  • This compound powder (purity ≥ 98%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM solution, use the following calculation:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 255.31 g/mol * (1000 mg / 1 g) = 2.55 mg

  • Weigh the this compound:

    • Using a calibrated analytical balance, carefully weigh out 2.55 mg of this compound powder and place it into a sterile amber microcentrifuge tube.

  • Dissolve the this compound:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[11][12]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[11][12]

    • For long-term storage (up to 6 months), store at -80°C.[11][12]

    • Ensure tubes are tightly sealed to protect from moisture.[11][12]

Protocol for Preparing an Aqueous this compound Stock Solution

Due to its low water solubility, preparing an aqueous stock solution requires pH adjustment. This protocol is suitable for applications where DMSO may interfere with the experimental system.

Materials:

  • This compound powder (purity ≥ 98%)

  • 1N Sodium Hydroxide (NaOH)

  • Sterile, deionized water

  • Sterile volumetric flasks

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the this compound:

    • Weigh the desired amount of this compound powder and place it in a sterile beaker with a magnetic stir bar.

  • Add water and adjust pH:

    • Add a portion of the final volume of sterile, deionized water.

    • While stirring, slowly add 1N NaOH dropwise to increase the pH and facilitate the dissolution of the this compound. This compound is soluble in dilute aqueous bases.[5]

  • Complete the volume and sterilize:

    • Once the this compound is fully dissolved, transfer the solution to a sterile volumetric flask and bring it to the final desired volume with sterile, deionized water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[11]

  • Aliquot and store:

    • Aliquot the sterilized solution into sterile tubes.

    • Store at 2-8°C for short-term use. It is recommended to prepare aqueous solutions fresh whenever possible.[12]

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and the logical relationship of its mechanism of action.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve with Vortexing/Sonication add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

G This compound's Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_outcome Outcome PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid DHPS->Folic_Acid Product Inhibition Competitive Inhibition Bacteriostasis Bacteriostasis (Inhibition of Bacterial Growth) DHPS->Bacteriostasis Blocked Pathway Leads to This compound This compound (Structural Analog of PABA) This compound->DHPS

Caption: this compound's competitive inhibition of folic acid synthesis.

Safety and Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • This compound is incompatible with strong oxidizing agents.[2]

Applications in the Laboratory

  • Antimicrobial Susceptibility Testing (AST): this compound can be used as a reference antibiotic in AST methods such as broth microdilution or disk diffusion to determine the minimum inhibitory concentration (MIC) for various bacterial strains.[1]

  • Drug Resistance Studies: It is employed in research to study the mechanisms of bacterial resistance to sulfonamides.[3]

  • Analytical Standard: this compound is used as a standard in analytical methods like High-Performance Liquid Chromatography (HPLC) for drug testing and quality control.[3]

  • Environmental Studies: Researchers use this compound to investigate its effects on microbial communities in soil and water.[3]

References

Application Notes and Protocols for the Use of Sulfathiazole as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole is a sulfonamide antibiotic that acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[1][2] By disrupting this pathway, this compound effectively halts bacterial growth.[3] Although its clinical use has declined due to the development of more potent antibiotics and the emergence of resistance, this compound remains a valuable tool in antibiotic research.[3] Its well-characterized mechanism of action and broad-spectrum activity against various Gram-positive and Gram-negative bacteria make it an ideal reference standard for a range of applications.[3][4]

These application notes provide detailed protocols for the use of this compound as a reference standard in antimicrobial susceptibility testing, high-performance liquid chromatography (HPLC), and competitive binding assays.

Application as a Reference Standard in Antimicrobial Susceptibility Testing (AST)

This compound is frequently employed as a reference standard in antimicrobial susceptibility testing to validate assay performance and ensure the accuracy and reproducibility of results. It is particularly useful for quality control in broth microdilution and Kirby-Bauer disk diffusion assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the highest desired concentration for the assay.

  • Serial Dilutions:

    • Perform two-fold serial dilutions of the this compound solution in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the bacterial strain to be tested on an appropriate agar (B569324) medium overnight.

    • Suspend bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

    • Further, dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate the microtiter plate wells with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[3]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[3]

Quantitative Data:

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for this compound

Bacterial SpeciesMIC Range (µg/mL)
Haemophilus parasuis32 - 512[4]
Staphylococcus aureusMIC not consistently inhibitory[5]
Vibrio choleraeMIC not consistently inhibitory[5]

Note: MIC values can vary significantly between different strains of the same species.[3]

Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions in Plate stock->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative assay to determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Experimental Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate:

    • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab to create a bacterial lawn.

  • Application of Antibiotic Disks:

    • Aseptically place paper disks impregnated with a standardized concentration of this compound (e.g., 300 µg) onto the agar surface.[6]

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of growth inhibition around each disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Data:

Table 2: Quality Control Ranges for Zone of Inhibition Diameters with this compound

Quality Control StrainZone Diameter Range (mm)
Escherichia coli ATCC 2592221 - 28[7]
Staphylococcus aureus ATCC 2592319 - 26[7]
Enterococcus faecalis ATCC 29212≥ 22[7]

Diagram:

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results inoculum Prepare Bacterial Inoculum (0.5 McFarland) streak Streak Inoculum on Mueller-Hinton Agar inoculum->streak apply_disk Apply this compound Disk streak->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret as S, I, or R (using CLSI standards) measure_zone->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Application as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

This compound is used as a reference standard in HPLC methods for the quantification of sulfonamides in various matrices, including pharmaceutical formulations and biological samples.

Experimental Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).

    • Reconstitute the dried extract in the mobile phase.

  • Chromatographic Conditions:

    • The specific chromatographic conditions will vary depending on the instrument and the matrix being analyzed. A representative method is provided in the table below.

  • Calibration and Quantification:

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the calibration curve.

Quantitative Data:

Table 3: Representative HPLC Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)[8]µBondapak phenyl[9]
Mobile Phase Water:Methanol:Glacial Acetic Acid (750:249:1, v/v/v)[8]Potassium phosphate (B84403) monobasic in 10% acetonitrile, pH 3.0[9]
Flow Rate 1.0 mL/min[8]Not specified
Detection UV at 270 nm[8]UV at 254 nm[9]
Retention Time ~15 minutes[10]13 minutes[9]

Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification standards Prepare this compound Standard Solutions inject_std Inject Standards (Generate Calibration Curve) standards->inject_std sample_prep Extract this compound from Sample Matrix inject_sample Inject Sample sample_prep->inject_sample quantify Quantify this compound based on Peak Area inject_std->quantify inject_sample->quantify

Caption: General workflow for quantitative analysis of this compound by HPLC.

Application as a Reference Standard in Competitive Binding Assays

This compound can be used as a reference standard in competitive immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for the detection and quantification of sulfonamide residues in various samples like honey, milk, and tissue.[11][12]

Principle of Competitive ELISA:

In a competitive ELISA, unlabeled antigen (this compound in the sample or standard) competes with a fixed amount of labeled antigen (e.g., this compound-enzyme conjugate) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

Experimental Protocol (Representative):

  • Coating of Microtiter Plate:

    • Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA).

  • Blocking:

    • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).

  • Competitive Reaction:

    • Add this compound standards or prepared samples to the wells, followed by the addition of a specific anti-sulfathiazole antibody.

    • Incubate to allow competition between the free this compound and the coated this compound for antibody binding.

  • Addition of Secondary Antibody:

    • Wash the plate to remove unbound reagents.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Substrate Addition and Signal Detection:

    • Wash the plate again.

    • Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate into a colored product.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Quantitative Data:

Table 4: Representative Performance of a this compound Competitive ELISA

ParameterValue
Limit of Detection (LOD) 0.03 ng/mL[12]
Measurable Range 0.12 - 6.71 ng/mL[12]
IC50 1.6 ng/mL[12]

Diagram:

Competitive_ELISA_Principle Principle of Competitive ELISA A [Ab] + [Ag] + [Ag] -> [Ab-Ag] + [Ab-Ag] (High Signal) B [Ab] + [Ag] + [Ag] -> [Ab-Ag] + [Ab-Ag] (Low Signal) start Coated Plate (this compound-Protein) add_sample_ab Add Sample/Standard and Anti-Sulfathiazole Ab start->add_sample_ab competition Competitive Binding add_sample_ab->competition wash1 Wash competition->wash1 add_secondary Add Enzyme-conjugated Secondary Ab wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate read_signal Read Signal add_substrate->read_signal

Caption: Logical relationship in a competitive ELISA for this compound detection.

Conclusion

This compound is a versatile and reliable reference standard for a variety of applications in antibiotic research. Its use in antimicrobial susceptibility testing, HPLC analysis, and competitive binding assays allows for the validation of methods, quality control of experiments, and accurate quantification of sulfonamides. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound as a reference standard in their work.

References

Sulfathiazole: Applications in Veterinary Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Sulfathiazole, a short-acting sulfonamide antibiotic, has historically played a significant role in veterinary medicine. While its use has evolved with the advent of newer antibiotics, it remains a compound of interest in veterinary microbiology research for its continued applications, cost-effectiveness, and as a reference for understanding antimicrobial resistance.[1][2] These notes outline the key applications of this compound in a research context.

1. Antimicrobial Susceptibility Testing and Resistance Monitoring:

This compound serves as a valuable tool in antimicrobial susceptibility testing (AST) to determine the in vitro efficacy against a wide spectrum of Gram-positive and Gram-negative veterinary pathogens.[2] Researchers utilize standardized methods, such as broth microdilution and disk diffusion, to establish Minimum Inhibitory Concentrations (MICs) and monitor the emergence and spread of sulfonamide resistance. Understanding these resistance patterns is crucial for guiding therapeutic choices and developing strategies to mitigate antimicrobial resistance. Mechanisms of resistance to this compound often involve mutations in the dihydropteroate (B1496061) synthase (DHPS) enzyme, reducing its binding affinity for the drug.

2. Investigating Synergistic Antimicrobial Combinations:

A significant area of research involves the synergistic effect of this compound, or other sulfonamides, with diaminopyrimidines like trimethoprim.[3] This combination results in a sequential blockade of the bacterial folic acid synthesis pathway, often leading to a bactericidal effect, whereas the individual components are bacteriostatic.[1][3][4][5] This synergistic action is a key focus in developing more effective antimicrobial therapies and overcoming resistance.[6]

3. Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling:

Pharmacokinetic studies of this compound in various animal species, including swine, sheep, and goats, are essential for determining appropriate dosing regimens.[7][8] These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of the drug.[9] The primary metabolic pathway in animals is N4-acetylation.[9] By integrating pharmacokinetic data with pharmacodynamic data (such as MIC values), researchers can develop PK/PD models to predict the efficacy of different dosage strategies and optimize treatment protocols.

4. In Vivo Efficacy Studies for Common Veterinary Diseases:

This compound, often in combination with other drugs, has been investigated for its efficacy in treating various bacterial infections in livestock. Common applications include the treatment of bovine respiratory disease complex (shipping fever), calf pneumonia, and enteric infections in swine (bacterial scours).[10][11][12][13] Research in this area focuses on evaluating clinical outcomes, pathogen eradication, and the impact on animal health and productivity.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Sulfonamides against Veterinary Pathogens

Bacterial SpeciesAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
Haemophilus parasuisThis compound Sodium-32 - 512[2]
Pseudomonas aeruginosa (from canine otitis externa)Silver Sulfadiazine (B1682646)-1 - 64[14]
Actinobacillus pleuropneumoniaeSulfamethoxazole-Trimethoprim>64>64[15]
Pasteurella multocidaSulfamethoxazole-Trimethoprim>64>64[15]
Streptococcus suisSulfamethoxazole-Trimethoprim>64>64[15]

Note: Data for this compound alone against a wide range of veterinary pathogens is limited in recent literature. The table includes available data and representative values for other sulfonamides and combination products to illustrate the range of activity.

Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species

SpeciesRoute of AdministrationDose (mg/kg)Elimination Half-life (t½β) (hours)Volume of Distribution (Vd) (L/kg)Bioavailability (%)Reference
SwineIntravenous721.40.54-[10][7]
SwineIntramuscular409.0 ± 1.61.16 ± 0.1692 ± 4[16][17]
SwineOral214--73[7][11]
SheepIntravenous36 or 721.1--[7]
SheepIntraruminal10016.7--[18]
Dwarf GoatsIntravenous1000.80 ± 0.100.23 ± 0.05-[8]
Dwarf GoatsIntraruminal100--52.6 ± 7.2[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for quantifying the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[9]

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • This compound stock solution of known concentration.
  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Sterile diluents (e.g., saline or CAMHB).

2. Procedure:

  • Prepare two-fold serial dilutions of this compound in CAMHB across the rows of the 96-well plate.
  • Inoculate each well (except for the sterility control) with the standardized bacterial suspension.
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation:

  • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Protocol 2: Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)

This protocol provides a qualitative assessment of antimicrobial susceptibility.[9]

1. Preparation of Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates.
  • Paper disks impregnated with a standardized concentration of this compound.
  • Bacterial inoculum standardized to 0.5 McFarland turbidity.
  • Sterile cotton swabs.

2. Procedure:

  • Dip a sterile swab into the standardized bacterial inoculum and remove excess fluid by pressing against the inside of the tube.
  • Evenly streak the entire surface of the MHA plate with the swab to create a uniform bacterial lawn.
  • Aseptically apply the this compound-impregnated disks to the surface of the agar.
  • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

3. Interpretation:

  • Measure the diameter of the zone of growth inhibition around each disk in millimeters.
  • Compare the zone diameter to standardized interpretive charts (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant.

Mandatory Visualization

Sulfathiazole_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid This compound This compound This compound->Inhibition_DHPS

Caption: this compound's competitive inhibition of dihydropteroate synthase.

Synergistic_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA Synthesis THF->DNA Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->Inhibition1 Trimethoprim Trimethoprim Trimethoprim->Inhibition2 MIC_Broth_Microdilution_Workflow start Start prepare_reagents Prepare this compound Dilutions and Standardized Inoculum start->prepare_reagents dispense Dispense Reagents into 96-Well Plate prepare_reagents->dispense incubate Incubate at 35°C ± 2°C for 16-20 hours dispense->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Synthesis of Sulfathiazole Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of sulfathiazole derivatives, potent compounds with a broad spectrum of pharmacological activities.[1] this compound, a member of the sulfonamide class of drugs, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Modifications of the this compound structure have led to derivatives with enhanced antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3]

I. Synthetic Methodologies

The synthesis of this compound derivatives often involves multi-step reactions, beginning with the formation of a key intermediate, followed by coupling with various sulfonyl chlorides or other reagents. A common strategy involves the synthesis of a substituted 2-aminothiazole (B372263), which is then reacted with a substituted benzenesulfonyl chloride.

A. General Synthesis of this compound Derivatives

A prevalent method for synthesizing this compound derivatives involves the reaction of a 2-aminothiazole intermediate with a substituted benzenesulfonyl chloride in the presence of a base like pyridine (B92270).[2] The reaction progress is typically monitored by thin-layer chromatography (TLC).[2]

A safer alternative to this method avoids the use of pyridine, a potentially hazardous substance, and utilizes potassium carbonate in refluxing acetonitrile.[4] Another approach involves a one-pot three-component reaction methodology to produce novel azoimino-sulfathiazoles.[5][6]

II. Experimental Protocols

A. Protocol 1: Synthesis of N-(4-(4-nitrophenyl)thiazol-2-yl)benzenesulfonamide derivatives.[2]

This protocol describes the synthesis of this compound derivatives via the reaction of an intermediate, 4-(4'-nitrophenyl)thiazol-2-amine, with various benzene/toluene sulfonyl chlorides.[2]

Step 1: Synthesis of 4-(4'-nitrophenyl)thiazol-2-amine (Intermediate) [2]

  • Combine thiourea (B124793) (3.04 g, 40 mmol), p-nitroacetophenone (3.3 g, 20 mmol), iodine (5.08 g, 20 mmol), and 2 drops of pyridine in 10 mL of ethanol (B145695).[2]

  • Reflux the mixture at 100°C for 10 hours.[2]

  • Monitor the reaction progress using TLC with an ethyl acetate/n-hexane (2:3) solvent system.[2]

  • Upon completion, the resulting product, 4-(4'-nitrophenyl)thiazol-2-amine, is obtained with a yield of 94%.[2][3][7]

Step 2: Synthesis of this compound Derivatives [2]

  • Dissolve 4-(4'-nitrophenyl)thiazol-2-amine (4 mmol) and the desired benzenesulfonyl chloride (4 mmol) in 40 mL of methanol (B129727) containing 3 mL of pyridine.[2]

  • Stir the reaction mixture at 25°C for 24 hours.[2]

  • Monitor the reaction progress using TLC with an ethyl acetate/n-hexane (2:3) solvent system.[2]

  • After completion, pour the reaction mixture into crushed ice and acidify with 10% hydrochloric acid.[2]

  • Filter the precipitate, dry it, and collect the final product. Yields for these derivatives typically range from 72-81%.[2][3][7]

B. Protocol 2: Synthesis of a this compound Prodrug by N-acylation[8]

This protocol details the synthesis of a this compound prodrug through acylation of the aniline (B41778) group with succinic anhydride (B1165640).[8]

  • Weigh 0.25 g (0.98 mmol) of this compound into a 50 mL round-bottomed flask.[8]

  • Add 15 mL of ethanol and dissolve the this compound with gentle heating under reflux.[8]

  • Add 0.125 g (1.2 mmol) of succinic anhydride to the solution.[8]

  • Heat the mixture under reflux for 45 minutes.[8]

  • Cool the reaction mixture to room temperature. If a solid precipitates, collect it by vacuum filtration.[8]

  • Evaporate the solvent from the filtrate under reduced pressure and combine the resulting solid with the previously collected precipitate.[8]

  • Recrystallize the combined solid from a hot water/ethanol (3:4) mixture.[8]

III. Characterization of Synthesized Derivatives

The synthesized this compound derivatives are typically characterized using various spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.[2]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized derivatives.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify the functional groups present in the molecules.[5][6]

IV. Biological Activity Evaluation

This compound derivatives are screened for a range of biological activities, with antimicrobial and antioxidant assays being the most common.

A. Protocol 3: In Vitro Antibacterial Activity Assessment (Disk Diffusion Method)[2]

This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.

  • Prepare overnight cultures of the test bacteria (e.g., E. coli, P. aeruginosa, S. pyogenes, S. aureus) in nutrient broth at 37°C.[2]

  • Inoculate sterile Mueller-Hinton agar (B569324) (MHA) plates with the bacterial cultures to create a uniform lawn.[2]

  • Impregnate sterile paper discs with a known concentration of the synthesized compounds (e.g., 50 mg/mL).[2]

  • Place the discs on the surface of the inoculated MHA plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.[2]

B. Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)[2][7]

This assay is used to determine the antioxidant potential of the synthesized derivatives.

  • Prepare various concentrations of the synthesized compounds in a suitable solvent (e.g., methanol).

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature for a specified time.

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7]

V. Data Presentation

The quantitative data from the synthesis and biological evaluation of this compound derivatives should be summarized in tables for clear comparison.

Table 1: Synthesis Yields of this compound Derivatives

CompoundSynthesis MethodYield (%)Reference
4-(4'-nitrophenyl)thiazol-2-amineReflux with Iodine94[2][3][7]
This compound Derivative 11aReaction with benzenesulfonyl chloride72-81[2][3][7]
This compound Derivative 11bReaction with toluenesulfonyl chloride72-81[2][3][7]

Table 2: In Vitro Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundE. coliP. aeruginosaS. pyogenesS. aureusStandard Drug (Sulfamethoxazole)Reference
11a11.6 ± 0.283---15.7 ± 0.707[2][7]
Azoimino-sulfathiazole 5g27--31Penicillin G[5][6]
Azoimino-sulfathiazole 5c> Penicillin G---Penicillin G[6]

Table 3: Antioxidant Activity of this compound Derivatives

CompoundDPPH Radical Scavenging IC50 (µg/mL)Reference
11a1.655[3][7]

VI. Visualizations

Diagrams illustrating the experimental workflows and reaction pathways provide a clear visual representation of the processes involved.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivative cluster_analysis Characterization and Evaluation Thiourea Thiourea Reflux Reflux Thiourea->Reflux p-Nitroacetophenone p-Nitroacetophenone p-Nitroacetophenone->Reflux Iodine Iodine Iodine->Reflux Intermediate 4-(4'-nitrophenyl)thiazol-2-amine Reflux->Intermediate Reaction Reaction Intermediate->Reaction Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction Derivative This compound Derivative Reaction->Derivative Characterization Spectroscopic Characterization (NMR, MS, FT-IR) Derivative->Characterization Biological_Assay Biological Activity Assays (Antibacterial, Antioxidant) Derivative->Biological_Assay Data_Analysis Data Analysis and Interpretation Characterization->Data_Analysis Biological_Assay->Data_Analysis

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Signaling_Pathway_Inhibition Sulfathiazole_Derivative This compound Derivative DHPS Dihydropteroate (B1496061) Synthase (DHPS) Sulfathiazole_Derivative->DHPS Inhibits Folic_Acid_Synthesis Folic Acid Synthesis DHPS->Folic_Acid_Synthesis PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Bacterial_Growth Bacterial Growth Inhibition Folic_Acid_Synthesis->Bacterial_Growth

Caption: Proposed mechanism of action for this compound derivatives via inhibition of dihydropteroate synthase.

References

Application Note: Spectrophotometric Determination of Sulfathiazole in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfathiazole is a sulfonamide antibiotic that has been utilized in pharmaceutical formulations for its bacteriostatic activity. Accurate and reliable quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This application note details various spectrophotometric methods for the determination of this compound, including diazotization-coupling reactions, Schiff's base formation, and oxidative coupling reactions.

Principle of Methods

Several chemical reactions can be employed to produce a colored product with this compound, the absorbance of which is proportional to the drug's concentration. The most common methods are:

  • Diazotization and Coupling Reaction: This method involves the diazotization of the primary aromatic amine group of this compound with sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent (e.g., aniline (B41778), 2,4-dinitrophenylhydrazine) in an alkaline medium to form a stable and colored azo dye.[1][2][3]

  • Schiff's Base Formation: This technique is based on the condensation reaction between the primary amino group of this compound and an aldehyde, such as p-dimethylaminobenzaldehyde (p-DMAB), to form a yellow-colored Schiff's base.[4]

  • Oxidative Coupling Reaction: In this approach, a phenolic compound like pyrocatechol (B87986) is oxidized by an oxidizing agent (e.g., sodium hypochlorite (B82951) or potassium periodate), and the oxidized product then couples with this compound to form a colored complex.[1][5]

Experimental Protocols

This section provides a detailed protocol for the determination of this compound using the diazotization and coupling reaction with aniline.

Materials and Reagents

  • This compound reference standard

  • Sodium nitrite (NaNO₂) solution (1% w/v)

  • Hydrochloric acid (HCl), concentrated

  • Aniline solution (10% v/v in methanol/water)

  • Methanol

  • Chloroform

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled or deionized water

  • Pharmaceutical formulation containing this compound

Equipment

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Beakers

  • pH meter

Preparation of Standard and Sample Solutions

  • Standard this compound Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a small amount of distilled water in a 100 mL volumetric flask. Bring the volume up to the mark with distilled water.[4]

  • Sample Solution: Weigh and finely powder a representative number of tablets. An amount of powder equivalent to 10 mg of this compound is dissolved in distilled water in a 100 mL volumetric flask. The solution is sonicated, filtered if necessary, and the volume is made up to the mark with distilled water.

Protocol for Diazotization and Coupling Reaction with Aniline

  • Into a series of 25 mL volumetric flasks, pipette aliquots of the standard this compound solution to obtain a concentration range suitable for creating a calibration curve.

  • Add 1.0 mL of hydrochloric acid to each flask.

  • Add 1.0 mL of 1% sodium nitrite solution and mix well. Allow the reaction to proceed for 3 minutes for the diazotization to complete.

  • Add 2.0 mL of 10% aniline solution and mix thoroughly. A colored complex will form.

  • Dilute the solution to the 25 mL mark with distilled water.

  • Allow the solution to stand for 10 minutes to ensure complete color development.

  • Measure the absorbance of the resulting orange-colored solution at the wavelength of maximum absorption (λmax) of 480 nm against a reagent blank prepared in the same manner but without the this compound standard.[1][2]

  • For the sample solution, an appropriate aliquot is taken and treated in the same way as the standards.

  • The concentration of this compound in the sample is determined from the calibration curve.

Data Presentation

The following table summarizes the quantitative data from various spectrophotometric methods for the determination of this compound.

MethodReagent(s)λmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)LOD (µg/mL)LOQ (µg/mL)Average Recovery (%)
Diazotization-CouplingAniline, NaNO₂, HCl480Not SpecifiedNot Specified0.23 ppm0.48 ppmNot Specified
Oxidative CouplingPyrocatechol, Sodium Hypochlorite, HCl5502-240.69 x 10⁴Not SpecifiedNot SpecifiedNot Specified
Schiff's Base Formationp-dimethylaminobenzaldehyde (p-DMAB)4512-24112590.1534Not Specified99.925
Oxidative Coupling2,4-dinitrophenylhydrazine (2,4-DNPH), Potassium Periodate4922.0-28.01.1437 x 10⁴0.1274Not Specified>100.38
Oxidative CouplingPyrocatechol, Potassium Periodate, HCl5502-240.6944 x 10⁴0.06180.2061Not Specified

Visualizations

Experimental Workflow for Diazotization-Coupling Method

experimental_workflow prep Sample/Standard Preparation acid Acidification (HCl) prep->acid Aliquot diaz Diazotization (NaNO2) acid->diaz Mix couple Coupling (Aniline) diaz->couple Wait 3 min dilute Dilution to Volume couple->dilute Mix measure Absorbance Measurement (480 nm) dilute->measure Wait 10 min calc Concentration Calculation measure->calc Calibration Curve logical_relationship This compound This compound (Primary Aromatic Amine) method1 Diazotization-Coupling This compound->method1 method2 Schiff's Base Formation This compound->method2 method3 Oxidative Coupling This compound->method3 product1 Azo Dye (Colored) method1->product1 NaNO2, Aniline product2 Schiff's Base (Colored) method2->product2 p-DMAB product3 Colored Complex method3->product3 Pyrocatechol, Oxidant

Caption: Methods for this compound determination.

References

Application Note and Protocol for the Solid-Phase Extraction of Sulfathiazole from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole, a sulfonamide antibiotic, is frequently detected in environmental water bodies due to its widespread use in veterinary medicine.[1] Its presence in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria. Accurate and reliable quantification of this compound in environmental water samples is crucial for monitoring its fate and distribution. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and clean-up of trace organic contaminants, like this compound, from complex matrices such as surface water, groundwater, and wastewater.[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from environmental water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. In the context of extracting this compound from water, a water sample is passed through a solid sorbent (the stationary phase) packed in a cartridge. This compound, being a relatively nonpolar compound, adsorbs to the sorbent material while the polar water molecules and other hydrophilic impurities pass through. After loading the sample, the sorbent is washed to remove any weakly bound interferences. Finally, a small volume of an organic solvent is used to elute the retained this compound, resulting in a concentrated and cleaner sample extract ready for instrumental analysis.

Experimental Protocols

This section details the necessary steps for the extraction and analysis of this compound in environmental water samples.

Sample Collection and Preservation

Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of sulfonamides. To inhibit microbial degradation, transport the samples to the laboratory on ice and store them at 4°C.[3] It is recommended to extract the samples as soon as possible after collection.

Required Materials and Reagents
  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges are commonly used and have shown high efficiency for the recovery of sulfonamides.[4][5][6] Agilent BondElut PPL cartridges are also a suitable alternative.[7]

  • Methanol (B129727) (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or higher)

  • Formic acid

  • Ammonium hydroxide

  • Disodium ethylenediaminetetraacetate (B1237979) (Na2EDTA)

  • Internal Standard: this compound-d4 or another suitable isotopically labeled sulfonamide.[3]

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

  • Autosampler vials

Solid-Phase Extraction Protocol

The following protocol is a generalized procedure based on several optimized methods.[4][7][8]

  • Sample Pre-treatment:

    • Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.[9]

    • To a 500 mL water sample, add Na2EDTA to a final concentration of 0.5 g/L to chelate metal ions that can interfere with the extraction.[7][8]

    • Adjust the pH of the water sample to a range of 4 to 7.[7] Acidification of samples prior to SPE has been shown to enhance the recovery of some antibiotics.[4][5]

    • Spike the sample with an internal standard, such as this compound-d4, to a final concentration of 40 ng/L.[3][7]

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB (e.g., 200 mg, 6 mL) or similar cartridge by passing 5 mL of methanol followed by 5 mL of pure water.[8] Ensure the sorbent does not go dry before loading the sample.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 to 10 mL/min.[4][5][7] Maintaining a consistent and controlled flow rate is crucial for good recovery.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of pure water to remove any remaining salts and polar impurities.[7]

    • Dry the cartridge under vacuum for approximately 15-30 minutes to remove excess water.[6][8]

  • Elution:

    • Elute the retained this compound from the cartridge using two aliquots of 5 mL of methanol.[8] Some protocols suggest using methanol containing 2% aqueous ammonia (B1221849) for improved elution of sulfonamides.[7]

  • Extract Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]

    • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of methanol and water).[6][7]

    • Vortex the reconstituted sample thoroughly and centrifuge to pellet any particulate matter before transferring to an autosampler vial for analysis.[7]

Instrumental Analysis: LC-MS/MS

The quantitative analysis of this compound is typically performed using a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of sulfonamides.[3] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[7]

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is performed in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[7] Two SRM transitions are typically monitored for each analyte for confirmation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound and other sulfonamides in environmental water samples from various studies.

Table 1: Method Detection and Quantification Limits for this compound

MatrixMethodLOD (ng/L)LOQ (ng/L)Reference
Wastewater EffluentLC-ESI-MS/MS--[3]
Surface WaterSPE-UHPLC/MS/MS-500 (for 19 sulfonamides)[3]
WaterSPE-LC-MS/MS0.02 - 5.13-[3]
SeawaterUA-DLLME-HPLC-DAD700 - 78002400 - 26000[3]
Pure, Tap, River, and SeawaterAutomated SPE-UPLC-MS/MS0.01 - 0.050.03 - 0.15[10][11]
Pharmaceutical WastewaterOn-line MIP-SPE-HPLC50160[12][13]

Table 2: Recovery Rates of this compound in Spiked Water Samples

MatrixSpiking LevelRecovery (%)RSD (%)Reference
Surface Water20 ng/L80 - 90< 20[7]
Pure Water20, 200, 400 ng/L70 - 96< 15[7]
Pure, Tap, River, and SeawaterNot specified79 - 1180.3 - 14.5[10][11]
Surface WaterNot specified62 - 1152.4 - 14.5[1]
Pharmaceutical WastewaterNot specified> 92-[12][13]

Visualizations

The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample Filter Filter (0.7 µm) Sample->Filter Additives Add Na2EDTA and Internal Standard Filter->Additives pH_Adjust Adjust pH to 4-7 Additives->pH_Adjust Condition Condition Cartridge (Methanol & Water) pH_Adjust->Condition Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (Pure Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute with Methanol Dry->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Experimental workflow for the solid-phase extraction of this compound.

SPE_Cartridge_Steps start Start conditioning 1. Conditioning (Methanol -> Water) start->conditioning loading 2. Sample Loading (Aqueous Sample) conditioning->loading washing 3. Washing (Pure Water) loading->washing elution 4. Elution (Organic Solvent) washing->elution end End elution->end

Caption: Logical steps involved in the solid-phase extraction process.

References

Application Note: Determination of Sulfathiazole in Seawater using Solid-Phase Extraction and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of sulfathiazole, a sulfonamide antibiotic, in seawater samples. The protocol employs solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by analysis using high-performance liquid chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. This methodology is crucial for environmental monitoring and assessing the potential impact of antibiotic contamination in marine ecosystems.

Introduction

Sulfonamide antibiotics, including this compound, are widely used in human and veterinary medicine.[1] Their incomplete metabolism and subsequent release into aquatic environments raise concerns about the development of antibiotic resistance and potential ecotoxicological effects.[2] Monitoring the presence and concentration of these compounds in marine environments is essential. This document provides detailed protocols for the extraction and analysis of this compound in seawater, tailored for researchers and analytical scientists.

Experimental Workflow Overview

The overall experimental workflow for the analysis of this compound in seawater is depicted below. The process begins with sample collection and preparation, followed by solid-phase extraction for analyte enrichment and matrix removal. The purified extract is then analyzed by liquid chromatography for separation and detection.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection Seawater Sample Collection Filtration Filtration (0.45 µm) Sample_Collection->Filtration pH_Adjustment pH Adjustment (pH 3-4) Filtration->pH_Adjustment Conditioning Cartridge Conditioning (Methanol, Water) pH_Adjustment->Conditioning Begin SPE Loading Sample Loading Conditioning->Loading Washing Cartridge Washing (to remove interferences) Loading->Washing Elution Analyte Elution (Methanol/Acetonitrile) Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Proceed to Analysis Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->LC_Analysis

Caption: Experimental workflow for this compound analysis in seawater.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for this compound determination in aqueous matrices. These values are compiled from various studies and demonstrate the typical performance of the described techniques.

Table 1: Method Performance for this compound Analysis

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD)2.79 ng/g[1]167 ng/L[3]
Limit of Quantification (LOQ)0.02 - 0.2 µg/L[1]500 ng/L[3]
Linearity (R²)> 0.998[2]> 0.995[3]
Recovery54.3% - 96%[2]76.7% - 115.4%[3]
Precision (RSD%)< 15%[2]< 5%[3]

Experimental Protocols

Sample Preparation
  • Sample Collection: Collect seawater samples in clean amber glass bottles to prevent photodegradation of the analyte.

  • Filtration: To remove suspended solids, vacuum-filter the seawater samples through a 0.45 µm membrane filter.[4]

  • Preservation: Store the filtered samples at 4°C and analyze as soon as possible. If storage is required for an extended period, freeze at -20°C.[4]

  • pH Adjustment: Prior to extraction, adjust the pH of the water sample to a range of 3 to 4 using hydrochloric acid (HCl).[4][5] For certain applications, the addition of a chelating agent like EDTA to a final concentration of 0.5 g/L can be beneficial.[2][6]

Solid-Phase Extraction (SPE)

This protocol is based on the use of hydrophilic-lipophilic balanced (HLB) SPE cartridges, which have shown good retention for a broad range of compounds.[6]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.[4][5] Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated seawater sample (typically 250-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-6 mL/min.[4][6]

  • Washing: After loading the entire sample, wash the cartridge with 5-6 mL of ultrapure water to remove salts and other polar interferences.[4][6]

  • Drying: Dry the cartridge completely by applying a high vacuum for 10-20 minutes.

  • Elution: Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent such as methanol or acetonitrile.[2] Some methods may use methanol containing a small percentage of a modifier like aqueous ammonia.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2][6] Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase used for the LC analysis.[6]

Liquid Chromatography Analysis

The following are example starting conditions for HPLC-UV and LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic mixture of water, methanol, and glacial acetic acid (e.g., 750:249:1, v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 270 nm.[7]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: A linear gradient should be optimized to ensure separation from matrix components. A typical starting point could be 10% B, increasing to 90% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Potential Environmental Impact of this compound

The presence of this compound and other antibiotics in marine environments can lead to the proliferation of antibiotic-resistant bacteria, posing a risk to both marine life and human health. The diagram below illustrates the logical relationship between the release of this compound and its potential environmental consequences.

Environmental Impact of this compound Source Human and Veterinary Use of this compound Release Release into Aquatic Environment via Wastewater Source->Release Contamination Seawater Contamination Release->Contamination Uptake Bioaccumulation in Marine Organisms Contamination->Uptake Resistance Development of Antibiotic Resistance in Bacteria Contamination->Resistance Impact Potential Ecotoxicological Effects and Human Health Risks Uptake->Impact Resistance->Impact

Caption: Potential environmental impact pathway of this compound.

Conclusion

The described methods provide a reliable framework for the analysis of this compound in seawater. The combination of solid-phase extraction with liquid chromatography offers the necessary selectivity and sensitivity for environmental monitoring at trace levels. Adherence to these protocols will enable researchers to generate high-quality data to better understand the distribution and fate of this antibiotic in marine ecosystems.

References

In Vitro Models for Studying Sulfathiazole Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[3] By blocking this pathway, this compound exhibits a bacteriostatic effect, inhibiting bacterial growth and replication.[3] This document provides detailed protocols for in vitro models used to assess the efficacy of this compound against various bacterial strains.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound's efficacy stems from its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] this compound competitively binds to the active site of DHPS, preventing the condensation of PABA with pteridine. This action blocks the synthesis of dihydropteroic acid, a precursor to folic acid, ultimately halting bacterial growth.[1] Human cells are not affected as they obtain folic acid from their diet and lack the DHPS enzyme.[3]

cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition

This compound competitively inhibits the DHPS enzyme.

Quantitative Efficacy Data

The in vitro efficacy of this compound and its derivatives can be quantified using methods such as Minimum Inhibitory Concentration (MIC) and disk diffusion assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives
CompoundBacteriumStrainMICReference
This compound DerivativeStaphylococcus aureus-4.10 x 10⁻³ mmol[1][3]
This compound DerivativeVibrio cholerae-4.10 x 10⁻³ mmol[1]
Sulfonamide DerivativesStaphylococcus aureusATCC 25923 & Clinical Isolates64 - 512 µg/mL[2]
This compoundEscherichia coliResistant Strains0.25 - 16 µg/mL[4]
This compound SodiumHaemophilus parasuis-32 - 512 µg/mL[5]

Note: One study indicated that this compound did not inhibit the growth of the tested Staphylococcus aureus strain.[1]

Table 2: Zone of Inhibition for this compound Derivatives
CompoundBacteriumConcentrationZone of Inhibition (mm)
This compound Derivative (11a)Escherichia coli50 mg/mL11.6 ± 0.283

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Protocol:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture, suspend several colonies of the test bacterium in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.

cluster_workflow Broth Microdilution MIC Workflow A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Workflow for Broth Microdilution MIC Assay.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.[6]

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Paper disks impregnated with a standardized concentration of this compound

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Inoculum Preparation: a. Prepare a bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks: a. Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. b. Gently press the disks to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: a. Measure the diameter of the zone of growth inhibition around each disk in millimeters. b. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI). Note that specific breakpoints for this compound may be limited due to its status as an older antibiotic.

cluster_workflow Kirby-Bauer Disk Diffusion Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar plate for confluent growth A->B C Apply this compound-impregnated disk to agar surface B->C D Incubate at 35°C for 16-20 hours C->D E Measure diameter of the zone of inhibition D->E

Workflow for Kirby-Bauer Disk Diffusion Assay.

References

Application Notes and Protocols for Studying Bacterial Metabolic Pathways Using Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is critical in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids, and consequently for bacterial growth and replication.[2][3] By acting as a structural analog of para-aminobenzoic acid (PABA), a key substrate for DHPS, this compound effectively blocks this pathway.[2][4] This targeted mechanism of action makes this compound a valuable tool for researchers studying bacterial metabolic pathways, particularly the folate synthesis pathway and its downstream effects. Its applications range from elucidating metabolic networks to investigating mechanisms of antibiotic resistance.

Mechanism of Action

This compound's primary mode of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][5] Bacteria synthesize their own folic acid, which is a key difference from human cells that obtain it from their diet.[2] This selectivity allows this compound to target bacteria with minimal direct harm to human cells.[2] Inhibition of the folate pathway disrupts the synthesis of essential precursors for DNA, RNA, and proteins, leading to a bacteriostatic effect that halts bacterial growth and proliferation.[2][3]

Key Applications in Research

  • Elucidation of the Folate Synthesis Pathway: By observing the metabolic and growth-related consequences of DHPS inhibition by this compound, researchers can dissect the components and regulation of the folate biosynthesis pathway.

  • Investigating Downstream Metabolic Effects: Blocking folate synthesis allows for the study of its impact on other interconnected metabolic pathways, such as nucleotide and amino acid synthesis.

  • Characterization of Drug Resistance Mechanisms: A primary mechanism of resistance to this compound involves mutations in the folP gene, which encodes for DHPS.[6][7] Studying these mutations provides insight into the evolution of antibiotic resistance. For example, a single C→T transition in the folP gene, resulting in a Pro→Ser substitution at amino acid position 64, has been identified as conferring resistance in Escherichia coli.[7]

  • Screening for Novel Antimicrobial Compounds: The well-defined action of this compound on the folate pathway makes it a useful reference compound in screens for new drugs targeting this or other metabolic pathways.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent against a bacterial strain.[1][8]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Sterile 96-well microtiter plates[1]

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard[1]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)[1]

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a working solution of this compound in CAMHB. b. Perform two-fold serial dilutions of the this compound working solution in the wells of a 96-well plate to achieve a range of desired concentrations.[1] Each well should contain 50 µL or 100 µL of the diluted antibiotic.[1]

  • Inoculum Preparation: a. From a fresh agar (B569324) plate, suspend bacterial colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.[1] This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1] b. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Inoculation: a. Inoculate each well containing the this compound dilutions with the prepared bacterial suspension.[1] b. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).[9]

  • Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[1]

  • Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[1]

Protocol 2: Analysis of this compound's Effect on Bacterial Growth and Oxygen Consumption

This protocol is designed to assess the physiological impact of this compound on bacterial cultures by monitoring growth and respiration.[10][11]

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli)

  • Growth medium (e.g., Luria-Bertani broth)

  • This compound

  • Spectrophotometer

  • Oxygen sensor or respirometer

  • Shaking incubator

Procedure:

  • Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase.

  • Experimental Setup: a. Prepare several culture flasks with fresh growth medium. b. Add this compound to the experimental flasks at varying concentrations (e.g., 0.5x, 1x, and 2x the predetermined MIC). c. Include a control flask with no this compound.

  • Inoculation: Inoculate all flasks with the mid-log phase bacterial culture to a starting optical density (OD₆₀₀) of approximately 0.05.

  • Incubation and Monitoring: a. Incubate the flasks in a shaking incubator at the optimal growth temperature for the bacterial strain. b. At regular time intervals (e.g., every hour for 6-8 hours), measure the OD₆₀₀ of each culture using a spectrophotometer to monitor bacterial growth. c. Simultaneously, measure the rate of oxygen consumption in each culture using an oxygen sensor or respirometer according to the manufacturer's instructions.

  • Data Analysis: a. Plot the OD₆₀₀ values and oxygen consumption rates against time for each this compound concentration. b. Compare the growth curves and respiration rates of the this compound-treated cultures to the untreated control.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound against Various Bacterial Species

Bacterial SpeciesGram StainMIC Range (µg/mL)Notes
Escherichia coliNegative4 - >1024Widespread resistance has led to high variability in MICs.[1]
Staphylococcus aureusPositive8 - >1024Susceptibility can vary significantly between strains.[1]
Streptococcus pyogenesPositive1 - 64Generally more susceptible than Gram-negative bacteria, but resistance is prevalent.[1]
Pseudomonas aeruginosaNegativeGenerally ResistantOften intrinsically resistant to sulfonamides.[1]

Table 2: Impact of this compound on Oxygen Consumption in E. coli

This compound ConcentrationApproximate Reduction in Oxygen Consumption Rate
Growth-inhibiting concentrations~50%
Data is based on studies showing that concentrations of this compound sufficient to halt growth reduce the rate of oxygen consumption by approximately 50% in E. coli.[10][11]

Visualizations

bacterial_folate_pathway cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Precursors Nucleic Acid Precursors Tetrahydrofolic_Acid->Precursors This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by this compound.

mic_workflow start Start prep_sulf Prepare Serial Dilutions of this compound in 96-Well Plate start->prep_sulf prep_inoc Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoc inoculate Inoculate Wells with Bacterial Suspension prep_sulf->inoculate prep_inoc->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth incubate->read_results end End: MIC Value Determined read_results->end

Caption: Workflow for the broth microdilution method to determine MIC.

References

Application of Sulfathiazole in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole is a sulfonamide antibiotic that functions by inhibiting folic acid synthesis in susceptible microorganisms.[1][2][3] Its application in agricultural research is multifaceted, primarily focusing on its role as a potential antimicrobial agent against plant pathogens and its unintended effects as an environmental contaminant on crop plants.[4][5][6] this compound acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid, a vital component for DNA synthesis and cell growth in both bacteria and plants.[1][7] This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in an agricultural research context.

Application Notes

1. Antimicrobial Activity against Phytopathogens

This compound exhibits broad-spectrum bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[2][8] In the context of agriculture, it has been investigated for its potential to control bacterial diseases in crops. While specific minimum inhibitory concentration (MIC) values for this compound against many key phytopathogens are not widely reported in recent literature, its known mechanism of action suggests potential efficacy. Researchers can determine the susceptibility of specific plant pathogens, such as Erwinia amylovora (fire blight) or Xanthomonas campestris (black rot), to this compound using standardized antimicrobial susceptibility testing protocols.[9]

2. Phytotoxicity in Crop Plants

The same mechanism that makes this compound effective against bacteria also leads to phytotoxicity in plants.[4][5] As plants also synthesize their own folic acid, this compound can inhibit their growth and development.[4] Documented effects include delayed seed germination, inhibition of root and shoot growth, and reduced biomass.[4][5] The degree of phytotoxicity can vary depending on the plant species and the concentration of this compound in the soil and water.[4] This is a critical consideration when assessing the environmental impact of sulfonamide antibiotics used in livestock, which can enter agricultural systems through manure application.[5]

3. Environmental Residue Analysis

The presence of this compound in agricultural soil and water is a growing environmental concern.[6][10] Its persistence and potential for uptake by crops necessitate reliable methods for its detection and quantification.[10] High-performance liquid chromatography (HPLC) is a common analytical technique used to determine the concentration of this compound residues in environmental samples.[3][4] Monitoring these residues is essential for understanding the environmental fate of this antibiotic and its potential risks to crop production and food safety.

Quantitative Data Summary

The following tables summarize quantitative data regarding the effects of this compound on plant growth.

Table 1: Effect of this compound on Seedling Primary Root Length of Napa Cabbage (Brassica campestris)

This compound Concentration (mg/L)Primary Root Length (mm) (Mean ± SE)Inhibition (%)
0 (Control)18.2 ± 1.10
0.511.5 ± 0.836.8
56.3 ± 0.565.4
Data is derived from a study on the influence of sulfonamide contamination on plant growth and development.[4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Select Bacteria

Bacterial SpeciesPathogen TypeMIC (µg/mL)
Escherichia coliGram-negativeData not available in searched literature
Pseudomonas aeruginosaGram-negative>20,000[11]
Staphylococcus aureusGram-positiveData not available in searched literature
Erwinia amylovoraPlant PathogenData not available in searched literature
Xanthomonas campestrisPlant PathogenData not available in searched literature
Specific MIC values for this compound against key phytopathogens were not available in the reviewed literature. Researchers are encouraged to determine these values experimentally using the provided protocols.

Experimental Protocols

Protocol 1: Evaluation of this compound Phytotoxicity on Seed Germination and Seedling Growth

This protocol is designed to assess the effects of this compound on the early growth stages of crop plants.

Materials:

  • Crop seeds (e.g., lettuce, radish, napa cabbage)

  • This compound

  • Petri dishes (90 mm)

  • Filter paper

  • Distilled water

  • Growth chamber or incubator

  • Ruler or calipers

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, followed by dilution in distilled water). From the stock solution, prepare a series of test concentrations (e.g., 0.5, 1, 5, 10 mg/L) and a control (distilled water with the same concentration of the solvent used for the stock solution, if any).

  • Seed Sterilization: Surface sterilize the seeds by rinsing them in a 1% sodium hypochlorite (B82951) solution for 2 minutes, followed by three rinses with sterile distilled water.

  • Experimental Setup: Place two layers of filter paper in each petri dish. Add 5 mL of the respective this compound solution or control solution to each dish.

  • Sowing: Place a predetermined number of seeds (e.g., 20) evenly spaced on the moist filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber at a constant temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 16h light/8h dark).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle emerges.

    • Root and Shoot Length: After 7 days, carefully remove the seedlings and measure the length of the primary root and shoot of each seedling using a ruler or calipers.

  • Data Analysis: Calculate the germination percentage, average root length, and average shoot length for each concentration. Determine the percentage of inhibition compared to the control.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Phytopathogens

This protocol uses the broth microdilution method to determine the MIC of this compound against a specific bacterial plant pathogen.

Materials:

  • Pure culture of the target phytopathogen (e.g., Xanthomonas campestris)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Inoculate a fresh culture of the phytopathogen in CAMHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth without inoculum).

  • Incubation: Cover the plate and incubate at the optimal temperature for the specific pathogen (e.g., 28-30°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Analysis of this compound Residues in Agricultural Soil by HPLC

This protocol outlines a method for the extraction and quantification of this compound from soil samples.

Materials:

  • Soil sample

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV or MS detector

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v).

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the soil pellet and combine the supernatants.

  • Clean-up (Solid-Phase Extraction):

    • Condition an SPE cartridge by passing methanol (B129727) followed by deionized water.

    • Load the extracted supernatant onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with a suitable solvent (e.g., acetonitrile).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the mobile phase.

    • Inject an aliquot into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 270 nm.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. Quantify the this compound in the soil sample by comparing its peak area to the calibration curve.

Visualizations

Sulfathiazole_Mechanism_of_Action Mechanism of this compound Action cluster_Folic_Acid_Pathway Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_pp Dihydropteroate Pyrophosphate DHP_pp->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes Inhibition Competitive Inhibition Folic_Acid Folic Acid -> DNA Synthesis DHF->Folic_Acid Further Steps This compound This compound (PABA Analog) This compound->DHPS Competes with PABA Blocked Folic Acid Synthesis Blocked Outcome Bacteriostasis & Phytotoxicity

Caption: Mechanism of this compound's inhibitory action on the folic acid synthesis pathway.

Phytotoxicity_Workflow Experimental Workflow for Phytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis A Prepare this compound Test Solutions D Add Solutions to Dishes A->D B Surface Sterilize Seeds E Sow Seeds B->E C Prepare Petri Dishes with Filter Paper C->D D->E F Incubate in Growth Chamber E->F G Measure Germination Rate F->G H Measure Root and Shoot Length F->H I Calculate Inhibition (%) G->I H->I

Caption: Workflow for assessing this compound's phytotoxicity on seed germination and seedling growth.

MIC_Workflow Workflow for MIC Determination (Broth Microdilution) cluster_prep_mic Preparation cluster_exp_mic Experiment cluster_analysis_mic Analysis A1 Prepare Bacterial Inoculum (0.5 McFarland) C1 Inoculate Wells with Bacterial Suspension A1->C1 B1 Prepare Serial Dilutions of This compound in 96-well plate B1->C1 D1 Incubate Plate (e.g., 28°C for 24h) C1->D1 E1 Visually Assess for Bacterial Growth (Turbidity) D1->E1 F1 Determine MIC: Lowest concentration with no growth E1->F1

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sulfathiazole Resistance in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome sulfathiazole resistance in Escherichia coli.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My E. coli strain has developed resistance to this compound. What are the likely mechanisms?

The primary mechanism of high-level this compound resistance in E. coli is the alteration of the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis.[1][2][3][4] Sulfonamides, including this compound, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA).[3][4]

Common Resistance Mechanisms:

  • Target Modification: Mutations in the chromosomal folP gene, which encodes DHPS, are a major cause of resistance. A common mutation is a Proline to Serine substitution at position 64 (Pro64→Ser), which significantly reduces the enzyme's affinity for this compound.[1][2][5] Overproduction of the mutant DHPS can lead to significant resistance.[2]

  • Acquisition of Resistance Genes: E. coli can acquire plasmids carrying alternative DHPS genes, such as sul1, sul2, and sul3.[6] These plasmid-borne enzymes have a much lower affinity for sulfonamides, conferring high-level resistance.[6]

  • Gene Amplification: Increased copy number of genes that contribute to resistance can also be a factor. For instance, the amplification of the sur gene, which is identical to the bcr gene encoding a multidrug resistance antiporter, has been observed in this compound-resistant strains.[1][5][7][8]

  • Secondary Mutations: Other mutations, such as sux, may also contribute to resistance, although their precise mechanisms are less characterized.[1][5]

Troubleshooting Guide: Characterizing Resistance Mechanisms
Issue Possible Cause Recommended Action
High MIC of this compound observed. The strain may possess a resistant DHPS.Sequence the folP gene to identify mutations.[1][5] Perform a DHPS enzyme assay to determine the Ki for this compound.[2]
Sequencing of folP reveals no mutations, but resistance persists. Resistance may be due to acquired sul genes or other mechanisms.Screen for the presence of sul1, sul2, and sul3 genes using PCR. Investigate for gene amplification of loci like sur/bcr using qPCR.[7]
Low-level resistance is observed. This could be due to a chromosomal folP mutation without other contributing factors, or the presence of a secondary mutation.Transfer the mutant folP allele to a wild-type background to assess its individual contribution to resistance.[1][5]

Strategies to Overcome this compound Resistance

FAQ 2: How can I overcome or bypass this compound resistance in my experiments?

Several strategies can be employed to combat this compound resistance in E. coli. These generally involve combination therapy or the use of adjuvants.

  • Combination Therapy with Trimethoprim (B1683648): The most common and clinically successful approach is the use of co-trimoxazole, a combination of sulfamethoxazole (B1682508) (a sulfonamide similar to this compound) and trimethoprim.[9][10] Trimethoprim inhibits dihydrofolate reductase, the subsequent enzyme in the folic acid synthesis pathway. This sequential blockade can be effective even against sulfonamide-resistant strains, provided they are not also resistant to trimethoprim.[9]

  • Efflux Pump Inhibitors (EPIs): Efflux pumps are membrane proteins that can expel antibiotics from the bacterial cell, contributing to resistance.[11][12] The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in E. coli.[12][13] The use of EPIs can restore the efficacy of antibiotics by increasing their intracellular concentration.[14][15] While research into EPIs is ongoing, some compounds have shown promise in laboratory settings.[15]

  • Novel Adjuvants: Researchers are exploring novel compounds that can potentiate the activity of existing antibiotics.[16][17] These adjuvants may work by various mechanisms, including inhibiting resistance enzymes or disrupting the bacterial membrane.[18]

  • Targeting Stringent Response: Recent studies have shown that inactivating the relA gene, which is involved in the stringent response, can convert sulfonamides from bacteriostatic to bactericidal agents in E. coli.[19] This suggests that targeting the stringent response could be a novel strategy to enhance the efficacy of sulfonamides.[19]

Troubleshooting Guide: Implementing Counter-Resistance Strategies
Issue Possible Cause Recommended Action
Co-trimoxazole is ineffective. The strain may have acquired resistance to both sulfamethoxazole and trimethoprim, often through plasmid-mediated genes.[9][10]Determine the MIC for both trimethoprim and sulfamethoxazole individually and in combination. Screen for trimethoprim resistance genes (e.g., dfr).
Suspected involvement of efflux pumps. Overexpression of efflux pumps like AcrAB-TolC.Perform a checkerboard assay with this compound and a known EPI (e.g., phenylalanine-arginine beta-naphthylamide - PAβN) to assess for synergy. Compare the MIC of this compound in the wild-type strain versus a strain with a deleted or inhibited efflux pump gene.
Exploring novel combinations. Need to identify effective synergistic partners for this compound.Conduct high-throughput screening of compound libraries in combination with a sub-inhibitory concentration of this compound against the resistant strain.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound resistance and inhibition.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Other Compounds in E. coli

Compound Strain/Condition MIC (µg/mL) Reference
This compoundWild-type E. coli4[1]
This compoundE. coli with Pro64→Ser DHPS mutation16[1]
This compoundE. coli with sux-123 allele16[1]
SulfamethoxazoleE. coli JF338[6]
SulfamethoxazoleE. coli JF33 with pUVP4401 (sul3)>1024[6]
Dihydropteroate synthase-IN-1E. coli20.6[20]

Table 2: Inhibition Constants (Ki) and 50% Inhibitory Concentrations (I50) for DHPS Inhibitors

Inhibitor Enzyme Source Ki (M) I50 (M) Reference
This compoundWild-type E. coli DHPS1.2 x 10-7-[2]
This compoundMutant (Pro64→Ser) E. coli DHPS1.2 x 10-5-[2]
SulfadiazineE. coli DHPS2.5 x 10-6-[21][22]
4,4'-Diaminodiphenylsulfone (DDS)E. coli DHPS5.9 x 10-62 x 10-5[21][22]
4-amino-4'-acetamidodiphenylsulfoneE. coli DHPS-5.2 x 10-5[21][22]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the standard broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution (e.g., 1024 µg/mL)

  • E. coli culture grown to mid-log phase (OD600 ≈ 0.5)

  • Saline solution (0.9%)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the mid-log phase E. coli culture in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

  • Add 50 µL of the bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a growth control well (bacteria, no drug) and a sterility control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Dihydropteroate Synthase (DHPS) Activity Assay

This is a representative spectrophotometric assay to measure DHPS activity.

Materials:

  • Partially purified DHPS enzyme extract

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • p-Aminobenzoic acid (PABA) solution

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • This compound or other inhibitors

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PABA, and DHPP.

  • For inhibition assays, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for a set time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the DHPS enzyme extract to the reaction mixture.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 340 nm) over time, which corresponds to the formation of dihydropteroate.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

  • To determine Ki, perform the assay with multiple concentrations of both the substrate (PABA) and the inhibitor, and analyze the data using a Lineweaver-Burk or Dixon plot.

Visualizations

Signaling Pathways and Workflows

Folic_Acid_Synthesis_Pathway cluster_pathway Folic Acid Biosynthesis in E. coli cluster_inhibition Inhibitory Action Pteridine_precursor Pteridine Precursor DHPP Dihydropterin Pyrophosphate (DHPP) Pteridine_precursor->DHPP PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPP->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids This compound This compound This compound->Dihydropteroate Competitively Inhibits DHPS Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolate Inhibits DHFR

Caption: Folic acid synthesis pathway in E. coli and points of inhibition.

Resistance_Mechanisms cluster_main Overcoming this compound Resistance cluster_mechanisms Resistance Mechanisms cluster_strategies Counter-Strategies Resistance This compound Resistance in E. coli Target_Mod Target Modification (folP mutation) Resistance->Target_Mod Gene_Acq Gene Acquisition (sul1, sul2, sul3) Resistance->Gene_Acq Efflux Increased Efflux (e.g., AcrAB-TolC) Resistance->Efflux Gene_Amp Gene Amplification (sur/bcr) Resistance->Gene_Amp Adjuvants Novel Adjuvants Resistance->Adjuvants Potentiate Combo_Therapy Combination Therapy (e.g., Trimethoprim) Target_Mod->Combo_Therapy Bypass Gene_Acq->Combo_Therapy Bypass EPIs Efflux Pump Inhibitors (EPIs) Efflux->EPIs Inhibit

Caption: Logical relationships in this compound resistance and counter-strategies.

Experimental_Workflow cluster_mech Mechanism Investigation cluster_overcome Overcoming Resistance start Start: Resistant E. coli Strain mic_test 1. MIC Determination (this compound) start->mic_test phenotype_confirm Confirm Resistance Phenotype mic_test->phenotype_confirm folp_seq 2a. folP Gene Sequencing phenotype_confirm->folp_seq If Resistant sul_pcr 2b. sul Gene PCR phenotype_confirm->sul_pcr If Resistant qpcr 2c. Gene Amplification (qPCR for sur/bcr) phenotype_confirm->qpcr If Resistant checkerboard 3a. Checkerboard Assay (this compound + Inhibitor) phenotype_confirm->checkerboard enzyme_assay 3b. DHPS Enzyme Assay (Determine Ki) phenotype_confirm->enzyme_assay end End: Characterized Strain & Effective Combination folp_seq->end sul_pcr->end qpcr->end checkerboard->end enzyme_assay->end

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Sulfathiazole Resistance and folP Gene Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on identifying mutations in the folP gene that confer resistance to sulfathiazole.

Frequently Asked Questions (FAQs)

Q1: What is the role of the folP gene in this compound resistance?

The folP gene encodes the enzyme dihydropteroate (B1496061) synthase (DHPS), which is a key component in the bacterial folic acid synthesis pathway.[1] Sulfonamides, such as this compound, act as competitive inhibitors of DHPS, preventing the synthesis of folic acid and thereby inhibiting bacterial growth.[1] Mutations in the folP gene can alter the active site of the DHPS enzyme, reducing its affinity for sulfonamides while still allowing it to bind to its natural substrate, para-aminobenzoic acid (pABA).[1] This alteration confers resistance to this compound.[1]

Q2: What are some known mutations in the folP gene that confer this compound resistance?

Several mutations in the folP gene have been identified that contribute to this compound resistance. For example, in Escherichia coli, a C-to-T transition at nucleotide 184, resulting in a Proline to Serine substitution at amino acid position 64 (P64S), has been identified in this compound-resistant strains.[2][3] In Neisseria meningitidis, mutations leading to amino acid substitutions at codons 31 and 194, as well as a glycine-serine insertion at codons 195 and 196, are associated with resistance.[4] In Staphylococcus aureus, mutations such as F17L, S18L, T51M, E208K, and a KE257 duplication have been identified in sulfonamide-resistant clinical isolates.[5]

Q3: How does a mutation in folP affect the enzyme kinetics of DHPS?

Mutations in folP that lead to this compound resistance often result in an altered DHPS enzyme with a higher Michaelis constant (KM) for sulfonamides, indicating a lower binding affinity.[1][6] For instance, the P64S substitution in E. coli DHPS leads to a 100-fold increase in the inhibitor constant (Ki) for this compound and a tenfold increase in the Km for p-aminobenzoate.[6]

Troubleshooting Guide

Q1: I've identified a folP mutation in my bacterial strain, but it only shows a low level of resistance to this compound. Why?

The presence of a folP mutation alone may not be sufficient to confer high-level this compound resistance.[2][3] The overall resistance phenotype can be influenced by the genetic background of the strain.[2] Transferring a mutant folP allele to a wild-type background may only result in a low level of resistance.[2][3] High-level resistance often results from the accumulation of multiple mutations.[6] For example, in some E. coli strains, in addition to a folP mutation, other mutations like sux or the amplification of multidrug resistance antiporters such as bcr have been found to contribute to overall this compound resistance.[3]

Q2: My this compound Minimum Inhibitory Concentration (MIC) results are inconsistent. What could be the cause?

Inconsistent MIC results for this compound can be due to several factors. The growth of bacteria in the presence of this compound is dependent on the inoculum size, and the drug can be depleted from the medium over time.[2] It is crucial to use a standardized protocol for MIC determination, including a consistent initial inoculum density.[2] Additionally, the type of growth medium used can affect the results. For instance, Iso-Sensitest Agar (B569324) is commonly used for susceptibility testing.[7]

Q3: I have cloned a mutant folP gene into a plasmid and transformed it into a folP-deficient E. coli strain, but the resistance level is much lower than in the original resistant isolate. What is happening?

The level of resistance conferred by a plasmid-encoded mutant folP can be significantly lower than that observed in the original isolate with the same mutation in its chromosome.[7][8] This suggests that other factors in the original strain, such as increased expression of the DHPS enzyme or the presence of other resistance mechanisms, may contribute to the higher resistance level.[7] It is also possible that the regulation of DHPS expression is different when the gene is on a plasmid compared to its chromosomal context.[2]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound for various bacterial strains with and without folP mutations.

Bacterial StrainRelevant Genotype/MutationThis compound MIC (µg/mL)Reference
E. coli BN102Wild-type folP0.25[2]
E. coli BN122folP (P64S) and other mutations10[2]
E. coli BN123folP (P64S) and other mutations14[2]
E. coli with wild-type folP alleleWild-type folP2.2 (50% inhibitory concentration)[2]
E. coli with mutant folP allelefolP (P64S)18 (50% inhibitory concentration)[2]
Neisseria meningitidisfolP (Phe31-Leu)4 - 16[4]
Neisseria meningitidisfolP (Gly-Ser insertion at 195-196)32 - >64[4]
Neisseria meningitidisfolP (Gly194-Cys)32[4]

Experimental Protocols

Determination of this compound Minimum Inhibitory Concentration (MIC)

This protocol is adapted from methodologies used for E. coli.[2]

Materials:

  • Bacterial cultures (overnight)

  • 0.9% saline solution

  • Minimal medium agar plates

  • This compound stock solution

  • Sterile spreaders

Procedure:

  • Grow bacterial cultures overnight in a suitable liquid medium at 37°C.

  • Prepare a 10-5 dilution of the overnight culture in 0.9% saline.

  • Prepare a series of minimal medium agar plates containing different concentrations of this compound (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 10, 12, 14, 16 µg/mL).[2]

  • Spread 0.1 mL of the diluted bacterial culture onto each plate.

  • Incubate the plates at 37°C for 48 hours.

  • Record the MIC as the lowest concentration of this compound at which no bacterial colonies are visible after 48 hours.[2]

Identification of folP Gene Mutations by PCR and Sequencing

This protocol outlines the general steps for amplifying and sequencing the folP gene.[2]

Materials:

  • Bacterial genomic DNA

  • Primers flanking the folP gene

  • PCR reaction mix (DNA polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA purification kit

  • Sequencing primers

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial strain of interest using a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify the entire coding region of the folP gene.

    • Perform PCR using a thermocycler with appropriate cycling conditions (annealing temperature and extension time will depend on the primers and polymerase used).

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm that a single DNA fragment of the expected size has been amplified.[2]

  • Purification of PCR Product:

    • Purify the remaining PCR product using a DNA purification kit to remove primers, dNTPs, and polymerase.[2]

  • DNA Sequencing:

    • Send the purified PCR product for Sanger sequencing using the same primers used for amplification or internal sequencing primers.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type folP gene sequence from a reference strain to identify any mutations.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_sequencing folP Gene Sequencing prep_culture Prepare Overnight Bacterial Culture dilute Dilute Culture prep_culture->dilute plate Plate on this compound Gradient Plates dilute->plate incubate Incubate at 37°C for 48h plate->incubate read_mic Record MIC incubate->read_mic extract_dna Extract Genomic DNA pcr Amplify folP Gene by PCR extract_dna->pcr verify Verify PCR Product on Agarose Gel pcr->verify purify Purify PCR Product verify->purify sequence Sequence DNA purify->sequence analyze Analyze Sequence and Identify Mutations sequence->analyze

Caption: Experimental workflow for determining this compound MIC and identifying folP mutations.

troubleshooting_logic start Low-level this compound Resistance Observed check_mutation Is folP mutation confirmed? start->check_mutation consider_background Consider Genetic Background: - Other resistance mutations (e.g., sux) - Efflux pump amplification (e.g., bcr) check_mutation->consider_background Yes resequence Re-sequence folP gene to confirm mutation check_mutation->resequence No end Further Investigation Needed consider_background->end resequence->check_mutation

Caption: Troubleshooting logic for investigating low-level this compound resistance.

References

Technical Support Center: Optimizing Sulfathiazole Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of sulfathiazole from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Recovery of this compound

Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low recovery of this compound can stem from several factors related to the extraction method and sample matrix. Here are some common causes and troubleshooting steps:

  • Suboptimal pH: The extraction efficiency of this compound is highly dependent on pH. Ensure the pH of your sample is adjusted to optimize the partitioning of this compound into the extraction solvent or its retention on a solid-phase extraction (SPE) sorbent.

  • Inappropriate Solvent Choice: The polarity and type of extraction solvent are critical. For liquid-liquid extractions (LLE), ensure the solvent has a high affinity for this compound. For SPE, the elution solvent must be strong enough to desorb the analyte from the sorbent.

  • Insufficient Phase Separation (LLE): In liquid-liquid extraction, incomplete separation of the aqueous and organic layers will result in poor recovery. Ensure adequate centrifugation time and speed to achieve a clean separation.

  • Analyte Degradation: this compound can be susceptible to degradation under certain conditions. Minimize the time samples are at room temperature and consider performing extractions on ice or in a cold room to mitigate degradation.[1]

  • Incomplete Elution from SPE Cartridge: If using solid-phase extraction, the elution solvent may not be strong enough to fully recover the this compound. Consider increasing the volume of the elution solvent or using a stronger solvent. You can also try eluting in two separate, smaller volumes.[2]

Issue 2: High Matrix Effects and Ion Suppression in LC-MS Analysis

Q: I am observing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis of this compound extracts. How can I mitigate this?

A: Matrix effects are a common challenge when analyzing samples from complex matrices, leading to reduced ionization efficiency of the target analyte.[1][3][4] Here are strategies to address this issue:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample. Optimize your sample cleanup procedure, which may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]

  • Use a Deuterated Internal Standard: A deuterated internal standard, such as this compound-d4, is highly recommended for quantitative LC-MS/MS analysis.[1] Since it is chemically very similar to this compound, it will co-elute and experience similar matrix effects, allowing for more accurate quantification by calculating the peak area ratio.[1]

  • Optimize Chromatographic Separation: Ensure that your HPLC method provides good separation between this compound and co-eluting matrix components. Adjusting the mobile phase composition or gradient can help to resolve this compound from interfering substances.

  • Consider a Different Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4][5] If significant ion suppression persists with ESI, switching to APCI could be a viable alternative.[5]

Issue 3: Lack of Reproducibility in Extraction

Q: My extraction results are not reproducible between samples. What could be causing this variability?

A: A lack of reproducibility can be frustrating and can be caused by a number of factors in the extraction workflow. Before troubleshooting, carefully review your method for any procedural inconsistencies.

  • Inconsistent Sample Pre-treatment: Ensure that your sample preparation method is consistent for every sample and that the analytes are fully dissolved in the solvent. If necessary, use a stronger solvent or a larger volume of solvent.[2]

  • Variable Matrix Composition: The composition of the matrix can differ between samples (e.g., lipemic or hemolyzed plasma), which can cause the internal standard to be affected differently in each sample.[1] Enhancing the sample cleanup process can help to remove more of these interfering matrix components.[1]

  • Instrument Instability: Check for any fluctuations in the stability of the ESI source spray or other instrument-related issues that could be contributing to variability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most prevalent and effective methods for this compound extraction include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The choice of method often depends on the specific matrix, the required level of cleanliness of the final extract, and the available instrumentation.

Q2: How do I choose the right SPE sorbent for this compound extraction?

A2: The selection of an appropriate SPE sorbent is crucial for achieving high recovery and a clean extract. For this compound, which is an amphiphilic molecule, several types of sorbents can be effective. Polymeric reversed-phase sorbents are often a good starting point due to their high capacity and stability across a wide pH range.

Q3: Can I use a generic QuEChERS method for this compound extraction from any food matrix?

A3: While the standard QuEChERS method is a good starting point, some modifications may be necessary depending on the specific food matrix.[6] For matrices with high fat content, a C18 sorbent may be added during the dispersive SPE cleanup step. For highly pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it may also retain planar analytes like this compound, so the amount should be optimized.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from a method using magnetic nanoparticles for the extraction of this compound from urine samples.[7]

  • Sample Preparation: Take 10 mL of the urine sample.

  • Adsorption: Add 0.02 g of Pd/Fe3O4 magnetic nanoparticles to the urine sample.

  • Extraction: Sonicate the mixture for 10 minutes to facilitate the adsorption of this compound onto the nanoparticles.

  • Separation: Use a magnet to separate the magnetic nanoparticles from the solution.

  • Elution: Desorb the this compound from the nanoparticles using a suitable solvent.

  • Analysis: The eluate can then be analyzed by HPLC-UV.

Protocol 2: QuEChERS Extraction of this compound from Honey

This protocol is a modified QuEChERS method for the extraction of sulfonamide residues from honey.[8]

  • Sample Preparation: Weigh 1 g of the honey sample into a 10 mL volumetric flask.

  • Acidification and Dissolution: Add 0.5 M HCl and sonicate for 20 minutes. Then, add 10 mL of a 1% trifluoroacetic acid (TFA) in acetonitrile (B52724) (1:1, v/v) solution and mix.

  • Extraction and Partitioning: Shake the solution continuously for 3 minutes, then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample.

  • Cleanup: Transfer the supernatant to a cleanup tube and centrifuge again to obtain the final extract for analysis.

Data Presentation

Table 1: Performance Data for this compound Extraction from Urine using Magnetic SPE [7]

ParameterValue
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Relative Standard Deviation (RSD)5.8% (for 100 ng/mL)
Recovery87.6 – 101.3%

Table 2: Performance Data for this compound Extraction from Honey using QuEChERS [8]

ParameterValue Range
Limit of Detection (LOD)0.02 - 0.12 µg/kg
Limit of Quantification (LOQ)0.08 - 0.72 µg/kg

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Elution cluster_analysis Analysis Sample Urine Sample (10 mL) Add_MNPs Add Pd/Fe3O4 MNPs (0.02 g) Sample->Add_MNPs Sonicate Sonicate (10 min) Add_MNPs->Sonicate Magnetic_Separation Magnetic Separation Sonicate->Magnetic_Separation Elution Elute this compound Magnetic_Separation->Elution HPLC_Analysis HPLC-UV Analysis Elution->HPLC_Analysis

Caption: Workflow for Magnetic Solid-Phase Extraction of this compound from Urine.

Troubleshooting_Logic Start Problem Encountered Low_Recovery Low Recovery? Start->Low_Recovery Matrix_Effects High Matrix Effects? Low_Recovery->Matrix_Effects No Sol_Recovery Check pH Optimize Solvents Improve Phase Separation Low_Recovery->Sol_Recovery Yes Reproducibility Poor Reproducibility? Matrix_Effects->Reproducibility No Sol_Matrix Improve Cleanup Use Deuterated IS Optimize Chromatography Matrix_Effects->Sol_Matrix Yes Sol_Reproducibility Standardize Pre-treatment Enhance Cleanup Check Instrument Stability Reproducibility->Sol_Reproducibility Yes End Problem Resolved Reproducibility->End No Sol_Recovery->End Sol_Matrix->End Sol_Reproducibility->End

References

addressing matrix effects in LC-MS/MS analysis of sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of sulfathiazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In the analysis of this compound, endogenous substances from complex matrices like plasma, milk, or tissue can interfere with its ionization in the mass spectrometer's ion source, leading to unreliable results.[1]

Q2: Why is a deuterated internal standard like this compound-d4 recommended for this compound analysis?

A2: A deuterated internal standard, such as this compound-d4, is considered the gold standard for quantitative LC-MS/MS analysis.[1] Because it is chemically almost identical to this compound, it is expected to co-elute chromatographically and experience similar matrix effects and variations during sample preparation and injection.[1] By calculating the peak area ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.[1] The use of a stable isotope-labeled internal standard is a robust method for quantifying this compound in various complex biological matrices.[2]

Q3: Can this compound-d4 perfectly correct for all matrix effects?

A3: While highly effective, this compound-d4 may not perfectly correct for matrix effects in all situations.[1] A phenomenon known as the "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1] If the matrix effect is not uniform across the entire chromatographic peak, this slight shift in retention time can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, resulting in inaccurate quantification.[1]

Q4: What are common sources of matrix interference for this compound analysis in biological samples?

A4: Common sources of matrix interference in biological samples such as plasma, milk, and tissues include:

  • Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression in electrospray ionization (ESI).[1]

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression.[1]

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with this compound and interfere with its ionization.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem 1: High variability in the this compound-d4 internal standard response across different samples.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure that pipettes are properly calibrated and that the same, validated procedure is used for adding the internal standard to all samples, calibration standards, and quality controls.[1] Thoroughly vortex or mix samples after adding the internal standard to ensure homogeneity.[1]

  • Possible Cause 2: Differential Matrix Effects.

    • Solution: The composition of the matrix can vary between samples (e.g., lipemic or hemolyzed plasma), causing the internal standard to be affected differently.[1] Improve the sample cleanup procedure to remove more of the interfering matrix components.[1] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for this purpose.[1]

  • Possible Cause 3: Instrument Instability.

    • Solution: Check for fluctuations in the ESI source's spray stability or other instrument-related issues.[1] Allow the instrument to stabilize before starting the analytical run and monitor system suitability throughout the analysis.[1]

Problem 2: The recovery of this compound is low and inconsistent, while the this compound-d4 recovery is acceptable.

  • Possible Cause 1: Analyte Degradation.

    • Solution: this compound may be less stable than this compound-d4 under the sample preparation conditions.[1] Minimize the time samples spend at room temperature and consider working on ice or in a cold room.[1] Evaluate the stability of the analyte in the sample matrix.[1]

  • Possible Cause 2: Suboptimal Extraction pH.

    • Solution: The extraction efficiency of sulfonamides is pH-dependent.[1] Adjusting the pH of the sample can improve the partitioning of this compound into the organic solvent during LLE or its retention on an SPE sorbent.[1]

  • Possible Cause 3: Inappropriate SPE Sorbent or Protocol.

    • Solution: Ensure the chosen SPE sorbent and protocol are suitable for this compound. A cation-exchange mechanism is often suitable for the slightly acidic nature of sulfonamides.[1]

Problem 3: The retention times of this compound and this compound-d4 are significantly different.

  • Possible Cause: Isotope Effect.

    • Solution 1: Chromatographic Optimization: Modify the LC gradient to be shallower, which can help to reduce the separation between the analyte and the internal standard.[1]

    • Solution 2: Column Chemistry: Experiment with a different stationary phase that may exhibit a smaller isotope effect for your analytes.[1]

Experimental Protocols & Data

Sample Preparation Methodologies

Effective sample preparation is crucial to minimize matrix effects.[3][4] The choice of method depends on the sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Milk Samples

This protocol is adapted from a method for determining sulfonamides in milk.[5]

  • Spike the sample with a known amount of the this compound-d4 internal standard solution.[5]

  • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile (B52724) and ethyl acetate (B1210297).[5]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge at 10,000 rpm for 10 minutes.[5]

  • Transfer 6 mL of the supernatant to a clean 15 mL centrifuge tube.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute to remove lipids.[5]

  • Discard the n-hexane layer and repeat the washing step. This step helps in partitioning the sulfonamides into the aqueous methanol (B129727) phase.[5]

  • Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to reduce matrix interferences from plasma samples.[6]

  • Sample Pre-treatment: To 1 mL of plasma, add 20 µL of this compound-d4 internal standard solution. Vortex for 10 seconds. Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.[6]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[6]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[6]

Protocol 3: QuEChERS for Animal Tissue Samples

This procedure is for the determination of sulfonamides in bovine liver.[7]

  • Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.

  • Spike with the internal standard (this compound-d4) and vortex for 30 seconds.[2]

  • Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously for 30 seconds.[2]

  • Add the QuEChERS extraction salt packet and shake vigorously for 1 minute.[2]

  • Centrifuge at 4000 rpm for 5 minutes.[2]

  • Transfer 4 mL of the extract and blow down to dryness at 40°C with nitrogen.[2]

  • Reconstitute in 800 µL of 1:9 MeOH:H2O with 0.1% FA.[2]

  • Filter the sample using a 0.22 µm cellulose (B213188) acetate spin filter.[2]

Quantitative Data Summary

Table 1: Typical MRM Transitions for this compound and this compound-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound256.0156.115
92.135
This compound-d4260.0160.115
96.135

Data is illustrative and may require optimization for specific instrumentation.

Table 2: Recovery and Precision of this compound in Spiked Surface Water

AnalyteSpiked Concentration (ng/L)Average Recovery (%)RSD (%)
This compound2085.415.4

This data demonstrates the applicability of SPE-UHPLC/MS/MS for environmental water matrices.[8]

Visualizations

Workflow_for_Quantification_with_Internal_Standard cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Sample Spike_ISTD Spike with This compound-d4 (ISTD) Sample->Spike_ISTD Extraction Extraction (LLE, SPE, or QuEChERS) Spike_ISTD->Extraction Cleanup Sample Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection Injection Final_Extract->Injection LC_Separation LC Separation Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/ISTD) Data_Acquisition->Peak_Area_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Final Concentration Calibration_Curve->Final_Concentration Troubleshooting_Matrix_Effects cluster_Identification Identification cluster_Mitigation Mitigation Strategies cluster_Compensation Compensation Problem Inaccurate or Imprecise Results (Suspected Matrix Effects) Post_Column_Infusion Post-Column Infusion to identify suppression zones Problem->Post_Column_Infusion Matrix_Matched_Calibrants Compare Matrix-Matched vs. Solvent-Based Calibrants Problem->Matrix_Matched_Calibrants Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE, QuEChERS) Post_Column_Infusion->Optimize_Sample_Prep Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (e.g., this compound-d4) Matrix_Matched_Calibrants->Use_SIL_IS Chromatography Modify Chromatographic Conditions (e.g., gradient, column) Optimize_Sample_Prep->Chromatography Dilution Dilute Sample Extract Chromatography->Dilution Dilution->Use_SIL_IS

References

Technical Support Center: Optimizing Sulfathiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield and purity of sulfathiazole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the initial condensation reaction?

Low yields in the reaction between 2-aminothiazole (B372263) and p-acetamidobenzenesulfonyl chloride are often due to moisture in the reactants or solvent, improper choice of base, or suboptimal reaction temperature. The starting sulfonyl chloride is highly sensitive to water and can hydrolyze, reducing the amount available for the reaction. Using a dry, non-protic solvent and a suitable base like pyridine (B92270) or potassium carbonate is crucial for success.[1][2]

Q2: My deacetylation (hydrolysis) step is incomplete. How can I ensure full removal of the acetyl group?

Incomplete hydrolysis is a common issue, leaving N-acetylthis compound as a major impurity.[3] To drive the reaction to completion, ensure adequate heating (reflux) and a sufficient concentration of the acid (e.g., HCl) or base (e.g., NaOH).[4][5] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]

Q3: The final product is discolored (yellow or tan). What causes this and how can it be prevented?

Discoloration often indicates the presence of impurities or degradation products.[7] This can be caused by side reactions at high temperatures or exposure to air and light.[7][8] To obtain a white or off-white crystalline powder, purification through recrystallization is recommended.[9] A common method involves dissolving the crude product in a dilute sodium hydroxide (B78521) solution, treating with activated carbon (like Darco) to remove colored impurities, filtering, and then re-precipitating the purified this compound by neutralizing the filtrate with acid.[10][11]

Q4: Are there safer alternatives to using pyridine as the base/solvent?

Yes, due to the potential health hazards of pyridine, alternative methods have been developed. A notable safer procedure involves using anhydrous potassium carbonate (K₂CO₃) as the base and a solvent like acetonitrile.[1][2] This method has been shown to be effective and avoids the use of pyridine entirely.[1]

Q5: How can I best monitor the progress of my synthesis reactions?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the condensation and hydrolysis steps.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired product. A suitable solvent system, such as ethyl acetate/n-hexane, can be used for development.[6]

Q6: What is the best way to purify the final this compound product?

The purification of this compound takes advantage of its solubility characteristics. It is poorly soluble in water but dissolves in dilute acids and bases.[12][13] A highly effective method is to dissolve the crude product in an aqueous base (e.g., dilute NaOH), filter the solution to remove any insoluble impurities, and then carefully acidify the filtrate (e.g., with HCl) to a pH of approximately 6.5 to precipitate the purified this compound. The resulting solid can be collected by filtration, washed with cold water, and dried.[4] Recrystallization from a solvent mixture like hot water/ethanol is also an effective technique.[9]

Troubleshooting Guide

The following table outlines common problems, their potential causes, and recommended solutions to improve reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-acetylthis compound (Step 1) 1. Moisture: p-acetamidobenzenesulfonyl chloride has hydrolyzed.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents.
2. Inefficient Base: The base used is not strong enough or used in insufficient quantity.2. Use pyridine as both a base and solvent, or switch to anhydrous K₂CO₃ in acetonitrile.[1][2] Ensure at least one equivalent of base is used.
3. Suboptimal Temperature: Reaction temperature is too low.3. While the reaction can proceed at room temperature, gentle heating may improve the rate and yield. Monitor with TLC.[5][6]
Incomplete Hydrolysis (Step 2) 1. Insufficient Reaction Time/Temp: The reaction has not been refluxed long enough.1. Increase the reflux time (e.g., 2 hours or more).[5] Monitor reaction completion using TLC.
2. Inadequate Acid/Base Concentration: The concentration of HCl or NaOH is too low.2. Use a sufficiently concentrated acid or base solution as specified in the protocol to ensure complete hydrolysis.
Product Fails to Precipitate During Work-up 1. Incorrect pH: The pH of the solution was not adjusted correctly for neutralization.1. Carefully adjust the pH to the isoelectric point of this compound (~pH 6.5-7.4) to induce precipitation.[5][10] Avoid over-acidification.
2. Supersaturated Solution: The product remains dissolved in the solvent.2. Cool the solution in an ice bath to reduce solubility. If precipitation is still slow, gently scratch the inside of the flask with a glass rod.
Final Product is Oily or Gummy 1. Presence of Impurities: Side products or unreacted starting materials are present.1. Purify the product by recrystallization or by dissolving in a base, treating with charcoal, and re-precipitating with acid.[9][10]
2. Trapped Solvent: Solvent is trapped within the solid product.2. Ensure the product is thoroughly dried under vacuum after filtration.

Experimental Protocols

Protocol 1: Synthesis of N-acetylthis compound (Condensation)

This two-step process is a common method for synthesizing this compound.

Materials:

  • 2-Aminothiazole

  • p-Acetamidobenzenesulfonyl chloride

  • Pyridine (anhydrous) or Acetonitrile with Anhydrous Potassium Carbonate

  • Tetrahydrofuran (THF) (optional solvent)

Procedure using Pyridine:

  • In a round-bottomed flask, dissolve 2-aminothiazole in anhydrous pyridine.

  • Slowly add p-acetamidobenzenesulfonyl chloride to the solution in portions while stirring. An exothermic reaction may occur; maintain the temperature around 20°C.[5]

  • Stir the reaction mixture at room temperature for several hours (e.g., 6 hours).[5]

  • Monitor the reaction's completion using TLC.

  • Pour the reaction mixture into crushed ice or cold water to precipitate the N-acetylthis compound.[6]

  • Filter the crude solid, wash it thoroughly with water, and dry it. This intermediate is often used directly in the next step without further purification.[5]

Protocol 2: Synthesis of this compound (Deacetylation by Hydrolysis)

Materials:

  • N-acetylthis compound (from Step 1)

  • Sodium Hydroxide (NaOH) solution or Hydrochloric Acid (HCl)

  • Water

Procedure using Base (NaOH):

  • Place the crude N-acetylthis compound in a round-bottomed flask.

  • Add a 20% sodium hydroxide solution.[5]

  • Heat the mixture to reflux for approximately 2 hours.[5]

  • After reflux, cool the reaction solution.

  • Carefully neutralize the solution with an acid (e.g., 2M HCl) to a pH of about 7.4. A white solid (this compound) will precipitate.[5]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the this compound product by filtration, wash it with several portions of cold water, and dry it overnight in a vacuum desiccator.[5]

Visualizations

Logical Troubleshooting Workflow

G start Start Synthesis step1 Step 1: Condensation (N-acetylthis compound) start->step1 check1 Check Yield & Purity (TLC) step1->check1 low_yield Low Yield check1->low_yield No good_yield Proceed to Step 2 check1->good_yield Yes troubleshoot1 Troubleshoot Step 1: - Check for moisture - Verify base/solvent - Adjust temperature low_yield->troubleshoot1 troubleshoot1->step1 step2 Step 2: Hydrolysis (this compound) good_yield->step2 check2 Check Reaction Completion (TLC) step2->check2 incomplete Incomplete Reaction check2->incomplete No complete Reaction Complete Proceed to Work-up check2->complete Yes troubleshoot2 Troubleshoot Step 2: - Increase reflux time - Check acid/base conc. incomplete->troubleshoot2 troubleshoot2->step2 workup Work-up & Purification: - Neutralize to precipitate - Filter & Wash complete->workup check3 Final Product Quality? workup->check3 discolored Discolored/Impure Product check3->discolored Poor end_product Pure this compound check3->end_product Good purify Purification: - Recrystallize - Base-dissolve, charcoal, re-precipitate discolored->purify purify->end_product

Caption: Troubleshooting workflow for this compound synthesis.

This compound Synthesis Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product A p-Acetamidobenzenesulfonyl chloride cond1 + Pyridine or K₂CO₃ (Condensation) B 2-Aminothiazole C N-acetylthis compound cond2 + HCl or NaOH, Reflux (Hydrolysis) C->cond2 D This compound cond1->C cond2->D

Caption: Key steps in the synthesis of this compound.

References

strategies to prevent sulfathiazole degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of sulfathiazole in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your experimental reagents.

Troubleshooting Guide: Common Issues with this compound Stock Solutions

Issue: My this compound solution has turned yellow.

  • Possible Cause: Discoloration, such as turning yellow, is a common indicator of this compound degradation, particularly due to photodegradation or oxidation.[1] Most sulfonamides, including this compound, will slowly darken upon exposure to light.[2][3] A notable photoproduct has been identified as an isomer, 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole.[2][4]

  • Solution:

    • Protect from Light: Always store this compound solutions in amber vials or wrap the container in aluminum foil to protect it from light.[1][2]

    • Quantitative Analysis: Do not rely solely on visual inspection. The extent of discoloration does not always correlate directly with the overall percentage of drug degradation.[1] Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately determine the concentration of the active this compound.[1][2]

Issue: My this compound has precipitated out of solution.

  • Possible Cause:

    • pH Shift: A change in the pH of the solution can cause dissolved this compound to precipitate. This compound's solubility is pH-dependent, with increased solubility in alkaline conditions.[5]

    • Supersaturation: The initial concentration of the stock solution may be too high, leading to an unstable, supersaturated solution.[5]

    • Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound.

  • Solution:

    • pH Control: Ensure the buffer system has sufficient capacity to maintain a stable pH.[5] this compound has a pKa of approximately 7.1-7.2, and its solubility increases in alkaline conditions.[5][6][7]

    • Two-Step Dilution: Prepare a concentrated stock solution at a higher pH where this compound is more soluble, and then dilute it into your final experimental buffer.[5]

    • Temperature Control: Store the solution at a constant, appropriate temperature and avoid drastic temperature changes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: To ensure stability, this compound solutions should be freshly prepared whenever possible.[2] If storage is necessary, they should be protected from light and stored at refrigerated temperatures (2-8°C).[1] For longer-term storage of up to one month, store at -20°C, and for up to six months, aliquot and store at -80°C to minimize freeze-thaw cycles.[2] It is crucial to use amber vials or light-blocking wrapping.[2]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is pH-dependent.[1][2] While alkaline conditions (pH > 7.2) increase its solubility, strongly basic solutions of sodium salts of most sulfonamides can deteriorate rapidly.[3][5] Acidic conditions can also lead to degradation through hydrolysis, especially at elevated temperatures.[3] For storage, a near-neutral pH is often a good starting point, but the optimal pH should be determined empirically for your specific experimental conditions.[1]

Q3: Can I use additives to prevent the degradation of my this compound stock solution?

A3: Yes, certain additives can enhance stability. Antioxidants like sodium sulfite (B76179) can help prevent discoloration, though they may not prevent overall drug degradation.[1][8] The use of chelating agents such as EDTA has also been shown to provide a slight improvement in photostability.[1][8] However, the compatibility of any additive with your experimental design must be confirmed.

Q4: What are the primary degradation pathways for this compound?

A4: The main factors influencing this compound stability are temperature, humidity, light, and pH.[2] Key degradation pathways include:

  • Photodegradation: Exposure to light can cause discoloration and the formation of isomers.[2][4]

  • Thermal Degradation: Elevated temperatures can induce degradation.[2]

  • Hydrolysis: Cleavage of the sulfonamide bond can occur, particularly under acidic conditions and increased temperature.[2][3]

  • Oxidation: This can contribute to the degradation process, often indicated by a change in color.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and storage of this compound.

ParameterValue/ConditionNotesReference
Storage Temperature (Solid) 2-8°C (Short-term)Store in a tightly sealed, light-resistant container.[2]
-20°C (Long-term)Protect from moisture.[2]
Storage Temperature (Solution) 2-8°CRecommended for general use.[1]
-20°CUp to 1 month.[2]
-80°CUp to 6 months (aliquoted).[2]
pKa ~7.1 - 7.2Influences solubility and stability.[5][6][7]
Solubility in Water 0.5 g/L[6][9]
Melting Point 200 - 202 °C[6][9][10]

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps for preparing a this compound stock solution with enhanced stability for general research applications.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium sulfite (optional antioxidant)

  • EDTA (optional chelating agent)

  • Sterile, amber volumetric flasks or clear flasks wrapped in aluminum foil

  • Sterile filters (0.22 µm pore size)

  • pH meter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry weighing boat.

  • Initial Dissolution: Transfer the powder to an appropriate-sized amber volumetric flask. Add approximately 70-80% of the final volume of high-purity water.

  • pH Adjustment for Solubilization: Slowly add 0.1 M NaOH dropwise while stirring to aid in dissolution. This compound solubility increases in alkaline conditions.[5] Monitor the pH and adjust to a slightly alkaline pH (e.g., 8.0-9.0) until the this compound is fully dissolved.

  • Addition of Stabilizers (Optional):

    • If using an antioxidant, add sodium sulfite to a final concentration of 0.1%.[8]

    • If using a chelating agent, add EDTA to a final concentration of 0.1%.[8]

  • Final pH Adjustment: Carefully adjust the pH of the solution to the desired final pH (typically near-neutral, e.g., 7.0-7.4) using 0.1 M HCl. Perform this step slowly to avoid precipitation.

  • Final Volume Adjustment: Add high-purity water to bring the solution to the final desired volume.

  • Sterilization: Sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected container.

  • Storage: Store the solution at the recommended temperature (2-8°C for short-term, or frozen at -20°C or -80°C for long-term storage).[1][2]

Visualizations

experimental_workflow Experimental Workflow: Preparing a Stabilized this compound Stock Solution start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Initial Dissolution in Water weigh->dissolve ph_solubilize 3. Adjust to Alkaline pH with NaOH for Solubilization dissolve->ph_solubilize add_stabilizers 4. Add Stabilizers (Optional) - 0.1% Sodium Sulfite - 0.1% EDTA ph_solubilize->add_stabilizers ph_final 5. Adjust to Final Near-Neutral pH with HCl add_stabilizers->ph_final final_volume 6. Adjust to Final Volume ph_final->final_volume filter 7. Sterile Filter (0.22 µm) final_volume->filter store 8. Store in Light-Protected Container at Appropriate Temperature filter->store end_node End store->end_node

Caption: Workflow for preparing a stabilized this compound stock solution.

troubleshooting_guide Troubleshooting Logic for this compound Degradation issue Issue Observed with Stock Solution discoloration Discoloration (e.g., Yellowing) issue->discoloration precipitation Precipitation issue->precipitation photodegradation Cause: Photodegradation/Oxidation discoloration->photodegradation ph_shift Cause: pH Shift precipitation->ph_shift supersaturation Cause: Supersaturation precipitation->supersaturation protect_light Solution: Protect from Light (Amber Vials/Foil) photodegradation->protect_light hplc_analysis Solution: Quantitative Analysis (HPLC) photodegradation->hplc_analysis control_ph Solution: Control pH with Buffer ph_shift->control_ph two_step_dilution Solution: Two-Step Dilution supersaturation->two_step_dilution

Caption: Troubleshooting logic for common this compound solution issues.

References

dealing with peak tailing in sulfathiazole HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the HPLC analysis of sulfathiazole.

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to identifying and resolving common issues leading to peak tailing in the HPLC analysis of this compound.

Question Possible Causes Recommended Solutions
Why is my this compound peak tailing? 1. Secondary Silanol (B1196071) Interactions: The basic amine groups in this compound can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing.[1][2] This is the most common cause for basic compounds. 2. Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound and the stationary phase, resulting in poor peak shape.[3] 3. Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.[1] 4. Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or tailing.[1] 5. Column Degradation: An old or contaminated column may have lost its efficiency, leading to poor peak shapes for all analytes.1. Optimize Mobile Phase:     a. Lower Mobile Phase pH: Adjust the pH to approximately 3.0 or lower using an acidic modifier like 0.1% formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing their interaction with the basic this compound molecule.[1]     b. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can increase the ionic strength of the mobile phase, which helps to mask the residual silanol groups.[4]     c. Use a Competing Base: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, preventing this compound from tailing.[5][6] 2. Select an Appropriate Column:     a. Use a Modern, End-capped Column: Employ a high-purity, "Type B" silica (B1680970) column with end-capping to minimize the number of free silanol groups.     b. Consider Alternative Stationary Phases: For persistent tailing, explore columns with different stationary phases, such as those with embedded polar groups or hybrid silica technology.[7][8] 3. Adjust Sample and Injection Parameters:     a. Reduce Sample Concentration: Dilute the sample to avoid overloading the column.     b. Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for this compound, a basic compound, is the secondary interaction between the analyte's amine groups and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2]

Q2: How does lowering the mobile phase pH improve the peak shape of this compound?

A2: Lowering the mobile phase pH (typically to 3.0 or below) protonates the acidic silanol groups on the stationary phase, neutralizing their negative charge. This minimizes the undesirable ionic interactions with the protonated basic this compound molecules, resulting in a more symmetrical peak.[1]

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?

A3: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. While both are commonly used, their different properties can affect the interactions between the analyte, the mobile phase, and the stationary phase. It is often beneficial to screen both during method development to determine which provides better peak symmetry.

Q4: What is a competing base, and how does it reduce peak tailing?

A4: A competing base, such as triethylamine (TEA), is a mobile phase additive that is also a basic compound. It competes with the analyte (this compound) for the active silanol sites on the stationary phase. By binding to these sites, it effectively blocks them from interacting with this compound, thereby reducing peak tailing.[5][6]

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your column if you observe persistent peak tailing for all analytes, a significant loss of resolution, or a sudden increase in backpressure that cannot be resolved by flushing. These are often signs of column degradation or contamination.

Data Presentation: Impact of Troubleshooting on this compound Peak Shape

The following table summarizes the illustrative quantitative effects of various troubleshooting strategies on the peak asymmetry factor of this compound. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered indicative of significant tailing.

Condition Mobile Phase Illustrative Asymmetry Factor (Tf) Peak Shape
Initial (Tailing) Acetonitrile:Water (50:50)1.8Poor (Tailing)
Optimized pH Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7)1.2Good
Competing Base Acetonitrile:Water with 0.1% Triethylamine1.3Good
Increased Buffer Acetonitrile:50mM Phosphate (B84403) Buffer (pH 7.0)1.4Moderate
Optimized pH & Modern Column Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7) on an End-capped C18 Column1.05Excellent

Note: The data in this table is illustrative and intended to demonstrate the relative effectiveness of different troubleshooting strategies. Actual results may vary depending on the specific column, HPLC system, and other experimental conditions.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the reversed-phase HPLC analysis of this compound. It can be used as a starting point for method development and troubleshooting.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable pH modifier)

  • Phosphate buffer (optional)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of aqueous and organic solvents. A good starting point is a solution of water:methanol:glacial acetic acid (750:249:1, v/v/v).[9][10] Alternatively, a mobile phase of potassium phosphate monobasic in 10% acetonitrile adjusted to pH 3.0 can be used.[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm[9]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with the initial mobile phase to the desired concentration.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared this compound standard solution.

  • Record the chromatogram and integrate the peak for this compound.

  • Assess the peak shape and asymmetry factor.

6. Troubleshooting Peak Tailing:

  • If peak tailing is observed (asymmetry factor > 1.2), systematically apply the solutions outlined in the troubleshooting guide. For example, prepare a new mobile phase with 0.1% formic acid to lower the pH and re-analyze the sample.

Visualizations

PeakTailing_Troubleshooting_Workflow cluster_good start Peak Tailing Observed (Asymmetry Factor > 1.2) check_overload Is the sample concentration too high? start->check_overload reduce_conc Dilute Sample check_overload->reduce_conc Yes check_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_solvent No reduce_conc->check_solvent end_good Symmetrical Peak Achieved (Asymmetry Factor ~ 1.0) reduce_conc->end_good match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_ph Is the mobile phase pH optimized for a basic compound? check_solvent->check_ph No match_solvent->check_ph match_solvent->end_good lower_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) check_ph->lower_ph No check_column Is the column old, contaminated, or not end-capped? check_ph->check_column Yes add_additive Consider adding a competing base (e.g., Triethylamine) lower_ph->add_additive lower_ph->end_good add_additive->check_column add_additive->end_good replace_column Use a new, high-purity, end-capped column check_column->replace_column Yes end_bad Persistent Tailing: Consult further resources check_column->end_bad No replace_column->end_good

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.

Signaling_Pathway cluster_sp This compound This compound (Basic Amine Group) silanol Residual Silanol Group (Acidic Si-OH) This compound->silanol Secondary Ionic Interaction peak_tailing Peak Tailing silanol->peak_tailing Causes stationary_phase Stationary Phase Surface

Caption: Interaction leading to peak tailing of this compound.

References

Technical Support Center: Minimizing Interference in Sulfathiazole Spectrophotometric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing interference in sulfathiazole spectrophotometric assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the spectrophotometric analysis of this compound.

Q1: My blank solution shows a high absorbance value. What could be the cause and how can I fix it?

A1: A high absorbance in the blank solution can be caused by several factors:

  • Contaminated Reagents: One or more of your reagents may be contaminated. Prepare fresh solutions using high-purity solvents and reagents. The Bratton-Marshall method, a common procedure for sulfonamide analysis, involves reagents that should be prepared fresh.[1]

  • Improper Reagent Preparation: The order of reagent addition or incorrect pH can lead to colored byproducts. Ensure you are following the validated protocol precisely. For instance, in some methods, the pH needs to be carefully controlled to ensure selective complexation.[2]

  • Colored Reagents: Some reagents, like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) used in the Bratton-Marshall method, can develop color upon exposure to light.[1] Store such reagents in dark bottles and prepare fresh solutions as needed.

  • Cuvette Contamination: Residual sample or cleaning agents in the cuvette can contribute to the absorbance. Ensure cuvettes are thoroughly cleaned with an appropriate solvent and rinsed with the blank solution before measurement.

Q2: My results are not reproducible. What are the likely sources of this variability?

A2: Lack of reproducibility in spectrophotometric assays often points to inconsistencies in the experimental protocol.[2] Here are key areas to investigate:

  • Inconsistent Pipetting: Ensure accurate and consistent volumes are being dispensed, especially for the sample and key reagents. Use calibrated micropipettes.

  • Fluctuating Temperature: The rate of color development in many chemical reactions is temperature-dependent. Perform the assay in a temperature-controlled environment.

  • Variable Incubation Times: Adhere strictly to the incubation times specified in the protocol. Inconsistent timing can lead to variations in the extent of the color-forming reaction.

  • pH Instability: The pH of the reaction mixture is critical for many spectrophotometric assays of this compound.[3] Use appropriate buffer solutions to maintain a stable pH throughout the experiment.

  • Instrument Drift: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure a stable light source and detector response.

Q3: I suspect interference from excipients in my pharmaceutical formulation. How can I confirm and mitigate this?

A3: Excipients in pharmaceutical formulations are a common source of interference.[4]

Confirmation:

  • Spike and Recovery: Add a known amount of this compound standard to your sample matrix (the formulation without the drug, if available) and measure the recovery. A recovery significantly different from 100% suggests interference.

  • Matrix Blank: Prepare a blank solution containing all the excipients present in your formulation but without this compound. If this blank shows significant absorbance at the analytical wavelength, it confirms matrix interference.

Mitigation Strategies:

  • Standard Addition Method: This method can compensate for matrix effects. It involves adding known increasing amounts of the standard to the sample and extrapolating to find the concentration of the analyte in the original sample.[3]

  • Solvent Extraction: If this compound and the interfering components have different solubilities in immiscible solvents, a liquid-liquid extraction can be used to separate them.[1][5]

  • Solid Phase Extraction (SPE): SPE can be a highly effective technique for cleaning up complex samples and removing interfering substances before spectrophotometric analysis.[6]

  • Derivative Spectrophotometry: This technique can sometimes resolve overlapping spectra by analyzing the first or second derivative of the absorbance spectrum.[7]

Q4: The color of my samples is fading or changing over time. What should I do?

A4: Color instability indicates that the chromophore is not stable under the experimental conditions.

  • Check Protocol for Stability Information: The analytical method should specify the time window within which the absorbance should be measured after color development. The colored product in the Bratton-Marshall method should be measured promptly or protected from light.[1]

  • Photodegradation: The colored complex may be light-sensitive. Protect the solutions from light by using amber vials or covering the cuvettes. This compound itself can be susceptible to photodegradation.[8]

  • Chemical Degradation: The pH of the final solution might be affecting the stability of the colored product. Ensure the pH is within the optimal range for stability as defined by the method.

Quantitative Data on Interference

The following table summarizes the effect of common excipients on a this compound spectrophotometric assay based on Schiff's base formation.[3]

InterferentThis compound Concentration (µg/mL)Interferent Concentration (µg/mL)Recovery (%)Relative Error (%)
Starch12100100.83+0.83
12200101.66+1.66
12300100.83+0.83
Glucose1210099.16-0.84
12200100.83+0.83
12300100.000.00
Fructose1210099.16-0.84
12200100.000.00
1230099.16-0.84
Maltose12100100.83+0.83
12200100.000.00
1230099.16-0.84
Sucrose1210099.16-0.84
12200100.83+0.83
12300100.000.00

Data adapted from a study utilizing a specific spectrophotometric method.[3] Interference effects may vary with the analytical procedure.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound via Schiff's Base Formation [3]

This method is based on the reaction between the primary amino group of this compound and the aldehyde group of p-dimethylaminobenzaldehyde (p-DMAB) to form a yellow-colored Schiff's base.

Reagents:

  • This compound Standard Stock Solution (1000 µg/mL): Dissolve 0.100 g of this compound in a small amount of a suitable solvent (e.g., dilute alkali) and dilute to 100 mL with distilled water in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.

  • p-Dimethylaminobenzaldehyde (p-DMAB) Reagent (5x10⁻² M): Prepare according to the specific method requirements.

  • Buffer Solution (pH 2.2): Prepare a suitable buffer (e.g., glycine-HCl) to maintain the required pH.

Procedure:

  • Into a series of 25 mL volumetric flasks, pipette varying volumes (0.5-6.0 mL) of the 100 µg/mL this compound working standard solution.

  • Add 4.5 mL of the p-DMAB reagent.

  • Add 2.0 mL of the pH 2.2 buffer solution.

  • Allow the solutions to stand at 25°C for 5 minutes for the reaction to complete.

  • Dilute to the mark with distilled water.

  • Let the solutions stand for an additional 10 minutes.

  • Measure the absorbance at the wavelength of maximum absorption (λmax = 451 nm) against a reagent blank prepared in the same manner but without the this compound standard.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • For the analysis of an unknown sample, prepare the sample solution and treat it in the same way as the standards. Determine the concentration from the calibration curve.

Protocol 2: Spectrophotometric Determination of this compound by Diazotization and Coupling [9][10]

This method is based on the diazotization of the primary aromatic amine group of this compound followed by coupling with a suitable agent to form a colored azo dye.

Reagents:

  • This compound Standard Solution: Prepare as described in Protocol 1.

  • Hydrochloric Acid (HCl): Concentration as specified by the method (e.g., 1N).

  • Sodium Nitrite (B80452) (NaNO₂): A dilute solution (e.g., 0.1% w/v).

  • Ammonium (B1175870) Sulfamate (B1201201) or Sulfamic Acid: To destroy excess nitrous acid.

  • Coupling Agent: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) or another suitable agent as specified in the method.

Procedure:

  • Pipette a known volume of the this compound standard or sample solution into a volumetric flask.

  • Add hydrochloric acid to acidify the solution.

  • Cool the solution in an ice bath.

  • Add sodium nitrite solution dropwise with shaking to carry out the diazotization.

  • Allow the reaction to proceed for a few minutes.

  • Add ammonium sulfamate solution to remove excess nitrous acid.

  • Add the coupling agent solution and mix well. A color will develop.

  • Dilute to the final volume with distilled water.

  • Measure the absorbance at the λmax (e.g., 480 nm or 545 nm, depending on the coupling agent) against a reagent blank.

  • Prepare a calibration curve and determine the concentration of the unknown sample as described in Protocol 1.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_std Prepare Standard Solutions mix Mix Sample/Standard with Reagents prep_std->mix prep_sample Prepare Sample Solution prep_sample->mix prep_reagents Prepare Reagents (e.g., p-DMAB, Buffer) prep_reagents->mix incubate Incubate for Color Development mix->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs construct_curve Construct Calibration Curve measure_abs->construct_curve calc_conc Calculate Concentration construct_curve->calc_conc

Caption: General workflow for a this compound spectrophotometric assay.

troubleshooting_workflow start Inaccurate or Irreproducible Results q_blank Is the blank absorbance high? start->q_blank a_blank Check for contaminated reagents, cuvettes, or incorrect blank preparation. q_blank->a_blank Yes q_repro Are results not reproducible? q_blank->q_repro No end_node Re-analyze Samples a_blank->end_node a_repro Verify pipetting accuracy, temperature control, incubation time, and pH stability. q_repro->a_repro Yes q_matrix Is matrix interference suspected? q_repro->q_matrix No a_repro->end_node a_matrix Perform spike and recovery. Use standard addition, solvent extraction, or SPE. q_matrix->a_matrix Yes q_stability Is the color unstable? q_matrix->q_stability No a_matrix->end_node a_stability Check measurement time window. Protect from light. Verify final pH. q_stability->a_stability Yes q_stability->end_node No a_stability->end_node

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Enhancing the Stability of Sulfathiazole Co-crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stability of sulfathiazole co-crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Co-crystal Dissociation and Physical Instability

Question: My this compound co-crystals are dissociating back into the active pharmaceutical ingredient (API) and co-former during storage, especially under high humidity. What is causing this and how can I mitigate it?

Answer: Co-crystal dissociation is a common stability challenge, often triggered by environmental conditions and formulation components.

  • Role of Humidity: Moisture is a primary cause of co-crystal instability.[1][2] High relative humidity (RH) can lead to the formation of a less soluble hydrate (B1144303) of either the API or the co-former, which can drive the dissociation of the co-crystal.[3] For instance, amorphous this compound has been observed to crystallize into different polymorphic forms depending on the RH level, with transformations occurring above 55-70% RH.[4][5]

  • Influence of Excipients: Pharmaceutical excipients can significantly impact co-crystal stability. Hygroscopic excipients can absorb moisture, creating a localized high-humidity environment that promotes dissociation.[6] Some excipients can also interact directly with the co-crystal components through hydrogen bonding, competing with the interactions that hold the co-crystal together.[7] Studies have shown that excipients like fructose (B13574) or xylitol (B92547) can lower the deliquescence RH, reducing co-crystal stability.[6][8]

  • Temperature Effects: Temperature can influence the relative stability of different solid forms. This compound itself has five known polymorphs, and their stability order can change with temperature.[9] This underlying polymorphic behavior of the API can influence the stability of its co-crystals.

Troubleshooting Steps:

  • Co-former Selection: Screen for co-formers that result in a more stable crystal lattice. Co-crystals with lower lattice energy tend to have reduced hygroscopicity.[10]

  • Formulation with Polymers: Incorporating polymers can enhance stability. Co-spray-drying with polymers like polyvinylpyrrolidone (B124986) (PVP) or poly(1-vinylpyrrolidone-co-vinyl acetate) (PVPVA) can create a molecular-level mixture that physically hinders dissociation.[11][12] A combination of polymers can also be used to inhibit both surface and bulk precipitation during dissolution.[13]

  • Controlled Environment: Store co-crystals under controlled, low-humidity conditions to prevent moisture-induced transformations.[8]

  • Excipient Compatibility Screening: Carefully screen excipients for their hygroscopicity and potential to induce dissociation. Avoid highly hygroscopic or reactive excipients.[6][7]

Issue 2: Polymorphic Transformation During Processing or Storage

Question: I am observing unintended polymorphic transformations of my this compound co-crystals. How can I ensure I am producing and maintaining the desired, most stable form?

Answer: Polymorphism in co-crystals, like in single-component crystals, can be influenced by processing conditions. This compound is known to be highly polymorphic, which can affect its co-crystals.

  • Influence of Solvents: The choice of solvent is critical during crystallization. Different solvents can favor the nucleation and growth of different polymorphs due to varying solvent-solute interactions.[14]

  • Effect of Mechanical Stress: Processes like milling or grinding can introduce mechanical energy that induces transformations, sometimes through an intermediate amorphous phase.[4] While techniques like liquid-assisted grinding (LAG) are effective for screening, the choice of the liquid and the energy of the process must be controlled.[15][16]

  • Temperature Cycling: Temperature fluctuations can promote the conversion of a metastable form to a more stable one.[17]

Troubleshooting Steps:

  • Systematic Screening: Conduct a thorough screening of solvents and crystallization methods (e.g., slurry crystallization, solvent evaporation, grinding) to identify the conditions that consistently produce the desired polymorph.[14][18]

  • Slurry Crystallization: Use slurry conversion experiments to determine the most stable polymorphic form. In a slurry, the less stable forms will dissolve and recrystallize into the most stable form over time.[16][19][20]

  • Controlled Processing: Carefully control parameters such as temperature, agitation rate, and solvent addition rate during crystallization.[14] For grinding methods, control the time and energy input.

  • Seeding: Employing seed crystals of the desired polymorph can direct the crystallization process and prevent the nucleation of undesired forms.[17]

Quantitative Data Summary

Table 1: Stability of Selected this compound Co-crystals under Accelerated Conditions

Co-former Stoichiometry (API:Co-former) Method Conditions Duration Outcome Reference
Theophylline 1:1 Intensified Crystallization 40°C / 75% RH 1 Month Stable [21][22][23][24]
Sulfanilamide 1:1 Intensified Crystallization 40°C / 75% RH 1 Month Stable [21][22][23][24]
Pyrimethamine 1:1 N/A Thermal (TGA/DSC) N/A Characterized [25]
2,4-Dinitrobenzoic Acid N/A (Salt) Slow Evaporation Thermal (TGA/DSC) N/A Decomposes [26]

| 4-Aminobenzamide | N/A | Slow Evaporation | Thermal (TGA/DSC) | N/A | Decomposes |[26] |

Table 2: Comparison of Co-crystal Screening Method Efficacy

Screening Method Success Rate Key Advantage Key Disadvantage Reference
Slurry Conversion 94% High purity, yields thermodynamically stable form. Can be slower than other methods. [19][20]
Solvent-Drop Grinding (SDG) 78.5% Rapid screening, requires minimal material. May leave unreacted starting materials. [19]

| Solvent Evaporation | High | Simple and common method for producing single crystals. | Success is highly dependent on solvent selection and relative solubilities. |[15][16] |

Experimental Protocols

Protocol 1: Slurry Co-crystallization for Stability Assessment

This method is used to determine the most stable co-crystal form and assess its stability in a given solvent.

  • Preparation: Add stoichiometric amounts of this compound and the chosen co-former to a vial.

  • Solvent Addition: Add a solvent in which both the API and co-former have limited solubility. The solid components should not fully dissolve, creating a slurry.

  • Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-72 hours).

  • Sampling & Analysis: Periodically withdraw a small sample of the solid material.

  • Characterization: Dry the sample and analyze it using Powder X-ray Diffraction (PXRD) to identify the solid phase. The thermodynamically stable form will become the dominant or sole species over time.

Protocol 2: Liquid-Assisted Grinding (LAG) for Screening

LAG is a rapid and efficient method for screening potential co-crystal formers.

  • Mixing: Place stoichiometric amounts of this compound and the co-former into a milling jar (e.g., with a milling ball).

  • Solvent Addition: Add a minimal amount of a suitable solvent (typically 10-20 µL per 100 mg of solid). The solvent acts as a catalyst for the molecular rearrangement.

  • Milling: Mill the mixture for a set duration (e.g., 15-30 minutes) at a specific frequency.

  • Characterization: Analyze the resulting powder using PXRD, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase.[15]

Visualizations: Workflows and Logical Relationships

Caption: Troubleshooting workflow for addressing this compound co-crystal instability.

Caption: General experimental workflow for this compound co-crystal screening and stability analysis.

References

investigating unexpected results in sulfathiazole susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during sulfathiazole susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the production of dihydrofolic acid, a precursor to folic acid. This inhibition ultimately halts bacterial DNA replication and cell division, resulting in a bacteriostatic effect.

Q2: What are the common mechanisms of resistance to this compound?

Bacteria can develop resistance to this compound through several mechanisms:

  • Enzyme Modification: Mutations in the folP gene can alter the structure of the DHPS enzyme, reducing its affinity for this compound while still allowing it to bind to PABA.

  • Gene Acquisition: Bacteria can acquire resistance genes, such as sul1, sul2, and sul3, often carried on plasmids. These genes code for alternative, resistant forms of the DHPS enzyme that are not inhibited by sulfonamides.

  • Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes this compound for binding to the DHPS enzyme.

  • Alternative Metabolic Pathways: In some cases, bacteria may develop or acquire alternative pathways to synthesize folic acid, bypassing the step inhibited by this compound.

Q3: Which are the standard methods for this compound susceptibility testing?

The most common and standardized methods for determining this compound susceptibility are the disk diffusion (Kirby-Bauer) test and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). These methods are outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q4: Why is Mueller-Hinton Agar (B569324) (MHA) recommended for this compound susceptibility testing?

Mueller-Hinton Agar is the recommended medium for routine susceptibility testing for several reasons:

  • It has good batch-to-batch reproducibility.

  • It is low in sulfonamide inhibitors like para-aminobenzoic acid (PABA) and thymidine (B127349).[1][2] The presence of these substances in the test medium can interfere with the action of sulfonamides and lead to falsely resistant results.[1][2]

  • It supports the satisfactory growth of most common, non-fastidious pathogens.

Troubleshooting Guides

Disk Diffusion (Kirby-Bauer) Testing
ProblemPossible Cause(s)Recommended Action(s)
No zone of inhibition or very small zones for a susceptible quality control (QC) strain. 1. Inactive antimicrobial agent: The this compound disks may have expired or been stored improperly. 2. High PABA/thymidine in media: The Mueller-Hinton Agar may contain excessive antagonists.[1][2] 3. Inoculum too dense: An overly heavy bacterial lawn can overwhelm the antibiotic. 4. Agar depth too great: If the agar is thicker than the standard 4 mm, the antibiotic may not diffuse sufficiently.1. Use new, unexpired disks and ensure proper storage conditions. 2. Test a new lot of MHA. 3. Prepare a fresh inoculum standardized to a 0.5 McFarland turbidity standard. 4. Ensure agar plates are poured to a uniform depth of 4 mm.
Zones of inhibition are too large for a QC strain. 1. Sub-potent antimicrobial agent: Although less common, disks may have a lower concentration of the drug. 2. Inoculum too light: A sparse bacterial lawn will be more easily inhibited. 3. Agar depth too shallow: Thinner agar allows for wider diffusion of the antibiotic.1. Verify the potency of the disks with a new lot or a different QC strain. 2. Prepare a new inoculum, ensuring it matches the 0.5 McFarland standard. 3. Use plates with the correct agar depth.
Presence of colonies within the zone of inhibition. 1. Mixed culture: The inoculum may be contaminated with a resistant strain. 2. Resistant mutants: Selection of resistant subpopulations can occur during incubation. 3. Medium antagonists: High levels of thymidine in the medium can lead to some growth.[1]1. Re-isolate the test organism to ensure a pure culture and repeat the test. 2. Pick an inner colony, re-identify, and repeat the susceptibility test. 3. Test a new lot of MHA.
Poorly defined zone edges. 1. Swarming bacteria: Some bacterial species (e.g., Proteus spp.) can swarm across the plate. 2. Slow-growing organism: The organism may not produce a clear lawn of growth in the standard incubation time.1. For swarming organisms, consider an alternative testing method like MIC determination. 2. Ensure appropriate incubation time and conditions for the specific organism being tested.
Broth Microdilution (MIC) Testing
ProblemPossible Cause(s)Recommended Action(s)
MIC values are consistently higher than expected for a QC strain. 1. Inoculum too high: A higher concentration of bacteria will require more antibiotic to inhibit growth.[3] 2. Inactive this compound: The drug stock solution may have degraded. 3. Contamination: Contamination of the wells with a resistant organism. 4. Incorrect incubation: Deviations in time or temperature can affect results.1. Standardize the inoculum carefully to the recommended final concentration (e.g., 5 x 10^5 CFU/mL).[4] 2. Prepare a fresh stock solution of this compound. 3. Ensure aseptic technique throughout the procedure. 4. Adhere strictly to the recommended incubation time (16-20 hours) and temperature (35°C ± 2°C).[4]
MIC values are consistently lower than expected for a QC strain. 1. Inoculum too low: A lower bacterial concentration is more easily inhibited. 2. Over-potent this compound: Errors in weighing or diluting the drug can lead to a higher than intended concentration.1. Prepare a new inoculum, ensuring it is standardized correctly. 2. Carefully re-prepare the this compound stock and serial dilutions.
No growth in any wells, including the growth control well. 1. Non-viable inoculum: The bacterial suspension may not have contained viable organisms. 2. Error in inoculation: The wells may not have been inoculated with the bacterial suspension. 3. Residual sterilant in the microtiter plate. 1. Prepare a fresh inoculum from an 18-24 hour culture. 2. Review and repeat the inoculation procedure carefully. 3. Use sterile, commercially prepared microtiter plates.
"Skipped" wells (growth in higher concentration wells, but not in lower ones). 1. Pipetting error: Inaccurate serial dilutions or inoculation. 2. Well contamination: Contamination of a single well with a different organism. 3. Precipitation of this compound: The drug may have precipitated out of solution at higher concentrations.1. Review and practice pipetting technique. Repeat the assay. 2. Repeat the test using strict aseptic technique. 3. Ensure this compound is fully dissolved in the stock solution, possibly by adjusting the pH.[5]

Quality Control Parameters

Quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing. The following table provides acceptable quality control ranges for the reference strain Escherichia coli ATCC 25922 with trimethoprim-sulfamethoxazole, a commonly tested sulfonamide combination that can provide an indication of expected performance for this compound testing.

Quality Control StrainAntimicrobial Agent (Disk Content)Zone Diameter Range (mm)MIC Range (µg/mL)
Escherichia coli ATCC 25922Trimethoprim-Sulfamethoxazole (1.25/23.75 µg)23 - 29≤0.5/9.5

Note: Data presented is for trimethoprim-sulfamethoxazole as specific, universally agreed-upon QC ranges for this compound alone are not as commonly published in recent CLSI documents. Laboratories should establish their own internal QC ranges based on CLSI guidelines.

Experimental Protocols

Detailed Protocol: Kirby-Bauer Disk Diffusion Method
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[4]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.

  • Disk Application:

    • Aseptically apply this compound-impregnated paper disks onto the surface of the inoculated agar.

    • Gently press each disk to ensure complete contact with the agar. Disks should be at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by organizations like CLSI.

Detailed Protocol: Broth Microdilution MIC Method
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or dilute sodium hydroxide).[4]

    • Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion method.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4]

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Visualizations

Sulfathiazole_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Folic_Acid Folic Acid Synthesis Dihydrofolic_Acid->Folic_Acid This compound This compound This compound->Inhibition Inhibition->DHPS Competitively Inhibits

Caption: this compound's competitive inhibition of the bacterial folic acid synthesis pathway.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum_Prep 1. Prepare Inoculum (0.5 McFarland) Plate_Inoculation 2. Inoculate MHA Plate (Create Lawn) Inoculum_Prep->Plate_Inoculation Disk_Application 3. Apply this compound Disk Plate_Inoculation->Disk_Application Incubation 4. Incubate (16-18h at 35°C) Disk_Application->Incubation Measure_Zone 5. Measure Zone of Inhibition (mm) Incubation->Measure_Zone Interpret 6. Interpret Result (Susceptible, Intermediate, Resistant) Measure_Zone->Interpret

Caption: Experimental workflow for the Kirby-Bauer disk diffusion susceptibility test.

MIC_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Drug_Dilution 1. Prepare Serial Dilutions of this compound in Plate Plate_Inoculation 3. Inoculate Wells Drug_Dilution->Plate_Inoculation Inoculum_Prep 2. Prepare Standardized Inoculum Inoculum_Prep->Plate_Inoculation Incubation 4. Incubate (16-20h at 35°C) Plate_Inoculation->Incubation Read_Plate 5. Read for Visible Growth Incubation->Read_Plate Determine_MIC 6. Determine MIC (Lowest concentration with no growth) Read_Plate->Determine_MIC

Caption: Workflow for the broth microdilution method to determine the MIC.

References

Technical Support Center: Investigating the Role of Efflux Pumps in Sulfathiazole Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments investigating the role of efflux pumps in sulfathiazole resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the general role of efflux pumps in antibiotic resistance?

A1: Efflux pumps are transport proteins located in the cell membranes of bacteria that actively extrude a wide range of toxic substances, including antibiotics like this compound, from the cell.[1][2] This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance to the bacterium.[2] Efflux pumps can be specific to one substrate or can transport multiple types of drugs, contributing to multidrug resistance (MDR).[1]

Q2: Are there specific efflux pumps known to transport this compound?

A2: Research in Escherichia coli has identified a gene, sur (also known as bcr), which confers low-level resistance to this compound.[3] The protein product of this gene is a member of a family of membrane-bound multidrug resistance antiporters, strongly suggesting it functions as an efflux pump.[3] While this provides a key example, other as-yet-unidentified or less-characterized pumps in various bacterial species may also contribute to this compound efflux.

Q3: How can I determine if efflux is a mechanism of this compound resistance in my bacterial strain?

A3: The primary method is to determine the Minimum Inhibitory Concentration (MIC) of this compound with and without a known broad-spectrum efflux pump inhibitor (EPI). A significant decrease (typically four-fold or more) in the MIC in the presence of the EPI suggests that an efflux pump is actively removing this compound.[4] Additionally, comparing the this compound MIC of your wild-type strain to a mutant strain with a deleted or inactivated efflux pump gene can provide more direct evidence.[5]

Q4: What are common efflux pump inhibitors (EPIs) I can use in my experiments?

A4: Common broad-spectrum EPIs used in research include:

  • Phenylalanine-arginine β-naphthylamide (PAβN): Known to inhibit RND-type efflux pumps, which are prevalent in Gram-negative bacteria.[4][6]

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps.[7] It should be noted that CCCP can have broader effects on cell metabolism.

  • Reserpine: An inhibitor often used for studying efflux pumps in Gram-positive bacteria.

It is crucial to determine the intrinsic antimicrobial activity of the EPI against your test organism to ensure that the observed effect is due to efflux inhibition and not a direct antimicrobial action of the inhibitor itself.

Q5: Besides efflux pumps, what are other common mechanisms of this compound resistance?

A5: The most common mechanism of high-level sulfonamide resistance is a mutation in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), encoded by the folP gene.[1][3] This mutation reduces the binding affinity of this compound to the enzyme.[1] Bacteria can also overproduce the natural substrate of DHPS, para-aminobenzoic acid (PABA), to outcompete the inhibitory action of this compound.[1]

Troubleshooting Guides

MIC Assay for this compound with Efflux Pump Inhibitors
Issue Possible Cause Troubleshooting Steps
No change in this compound MIC with EPI. The resistance mechanism may not be efflux-mediated (e.g., target mutation in folP).Sequence the folP gene to check for mutations. Consider that the specific efflux pump in your strain may not be inhibited by the EPI you are using. Try a different class of EPI.
The concentration of the EPI is too low.Perform a dose-response experiment with varying concentrations of the EPI to find the optimal non-toxic concentration that elicits the maximum effect.
The antibiotic is not a substrate for the efflux pumps in your organism.Research literature for known efflux pumps in your bacterial species and their substrate specificities.
High variability in MIC results. Inconsistent inoculum preparation.Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment.
Degradation of this compound.Prepare fresh this compound solutions for each experiment. This compound can be sensitive to light and pH changes. Store stock solutions protected from light and in appropriate buffers.
EPI shows intrinsic antimicrobial activity. The concentration of the EPI is too high.Determine the MIC of the EPI alone. Use the EPI at a sub-inhibitory concentration (typically 1/4 or 1/8 of its MIC) for synergy testing.
Fluorescence-Based Efflux Assays
Issue Possible Cause Troubleshooting Steps
Low fluorescence signal. The fluorescent dye is not a substrate of the efflux pump.Confirm from literature that the chosen dye (e.g., ethidium (B1194527) bromide, Nile red) is a known substrate for the efflux pumps in your bacterial species.
Insufficient dye loading.Optimize the dye concentration and incubation time for loading. Ensure that the cells are properly de-energized (e.g., with CCCP) during the loading phase to maximize dye accumulation.
High background fluorescence. Incomplete washing of extracellular dye.Ensure thorough washing of the cells after the dye loading step.
Autofluorescence of the bacterial cells or medium.Run controls with cells and medium without the fluorescent dye to determine the background fluorescence and subtract it from your measurements.
No difference in efflux between wild-type and knockout/inhibited cells. The chosen dye is not a substrate for the specific pump being investigated.Try a different fluorescent substrate.
The efflux pump is not the primary mechanism for extruding the dye.Other efflux pumps may be compensating for the deleted or inhibited pump.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from experiments investigating the role of the Bcr efflux pump in this compound resistance in E. coli.

Bacterial Strain Condition This compound MIC (µg/mL) Fold Change in MIC (relative to Wild-Type)
E. coli (Wild-Type)No Inhibitor8-
E. coli (Wild-Type)+ PAβN (20 µg/mL)24-fold decrease
E. coli (Δbcr)No Inhibitor24-fold decrease
E. coli (Δbcr)+ PAβN (20 µg/mL)2No significant change
E. coli (Wild-Type with bcr overexpression)No Inhibitor324-fold increase
E. coli (Wild-Type with bcr overexpression)+ PAβN (20 µg/mL)48-fold decrease

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the MIC of this compound in the presence and absence of an efflux pump inhibitor.

Materials:

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution:

    • Plate 1 (this compound alone): Prepare two-fold serial dilutions of this compound in CAMHB across the wells of the microtiter plate.

    • Plate 2 (this compound + EPI): Prepare the same serial dilutions of this compound in CAMHB that also contains a fixed, sub-inhibitory concentration of the EPI.

  • Controls: Include wells for growth control (bacteria, no drug), sterility control (broth only), and EPI control (bacteria with EPI only).

  • Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Real-Time Ethidium Bromide Efflux Assay

This protocol measures the real-time efflux of ethidium bromide, a common substrate for many efflux pumps.

Materials:

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

  • Ethidium bromide (EtBr)

  • Glucose

  • This compound (as a potential competitive inhibitor)

  • Fluorometer with kinetic reading capabilities

Procedure:

  • Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend in PBS.

  • De-energization and Loading: Incubate the cells with CCCP to de-energize them, then add EtBr and incubate to allow for its accumulation.

  • Washing: Centrifuge the cells to remove CCCP and extracellular EtBr, and resuspend in PBS.

  • Efflux Initiation:

    • Aliquot the cell suspension into fluorometer cuvettes.

    • Add either buffer (control) or this compound (to test for competitive inhibition).

    • Initiate efflux by adding glucose to re-energize the cells.

  • Measurement: Immediately begin recording the decrease in fluorescence over time. A faster decrease in fluorescence indicates a higher rate of efflux.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_efflux Real-Time Efflux Assay start_mic Prepare Bacterial Inoculum (0.5 McFarland) dilute_abx Serial Dilute this compound start_mic->dilute_abx dilute_abx_epi Serial Dilute this compound with EPI start_mic->dilute_abx_epi inoculate Inoculate 96-well Plates dilute_abx->inoculate dilute_abx_epi->inoculate incubate_mic Incubate (37°C, 16-20h) inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic start_efflux Prepare Mid-Log Phase Cells deenergize De-energize with CCCP & Load with EtBr start_efflux->deenergize wash Wash Cells deenergize->wash initiate Initiate Efflux with Glucose wash->initiate measure Measure Fluorescence Decrease initiate->measure logical_relationship cluster_resistance This compound Resistance Mechanisms efflux Efflux Pump (e.g., Bcr) intracellular_stz Intracellular this compound efflux->intracellular_stz decreases resistance Bacterial Resistance efflux->resistance target_mod Target Modification (folP mutation) dhps Dihydropteroate Synthase (DHPS) target_mod->dhps alters target_mod->resistance paba PABA Overproduction paba->dhps competes with This compound for paba->resistance This compound This compound This compound->intracellular_stz intracellular_stz->dhps inhibits folate Folate Synthesis Blocked dhps->folate catalyzes folate->resistance leads to susceptibility

References

challenges in selective crystallization of sulfathiazole polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective crystallization of sulfathiazole polymorphs.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound polymorphs.

Problem IDQuestionPossible CausesSuggested Solutions
STZ-P01 I am getting a mixture of polymorphs instead of a pure form. - Inadequate control over nucleation and growth: Spontaneous nucleation of multiple forms can occur.[1][2][3] - Solvent effects: The solvent used can influence which polymorphs are favored. - Cooling rate: Rapid or uncontrolled cooling can lead to the formation of metastable polymorphs alongside stable ones.[1] - Supersaturation level: High supersaturation can promote the formation of less stable forms.- Utilize seeding: Introduce seed crystals of the desired polymorph to direct crystallization. - Optimize solvent selection: Refer to solubility data to choose a solvent that favors the desired polymorph. - Control the cooling profile: Employ a slow and controlled cooling rate to favor the growth of the most stable polymorph.[1] - Adjust supersaturation: Carefully control the concentration and temperature to maintain a supersaturation level optimal for the desired polymorph.
STZ-P02 The obtained polymorph is not the one I intended to crystallize. - Polymorphic transformation: A metastable form may have initially crystallized and then transformed into a more stable form. - Incorrect experimental conditions: The chosen solvent, temperature, or concentration may favor a different polymorph.[4]- Characterize the crystals at different time points: This can help determine if a transformation is occurring. - Review and adjust experimental parameters: Cross-reference your protocol with established methods for crystallizing the desired polymorph.[1]
STZ-P03 Crystallization is not occurring, or the yield is very low. - Insufficient supersaturation: The solution may not be saturated enough for nucleation to occur. - Presence of inhibitors: Impurities in the solvent or on the glassware can inhibit crystal growth. - Inappropriate solvent: this compound may be too soluble in the chosen solvent.- Increase the concentration or lower the temperature: This will increase the supersaturation level. - Ensure clean glassware and high-purity solvents. - Select a solvent in which this compound has lower solubility.
STZ-P04 The crystal morphology is undesirable (e.g., needles, plates). - Solvent and additive effects: The solvent system and the presence of additives can significantly influence crystal habit.[5] - Growth kinetics: The rate of crystal growth can affect the final morphology.- Experiment with different solvents or solvent mixtures. - Introduce habit-modifying additives: For example, gelatin has been shown to induce cauliflower-like spherulites of Form II.[5] - Control the rate of supersaturation generation.

Frequently Asked Questions (FAQs)

Q1: Which is the most stable polymorph of this compound at room temperature?

A1: Form III is generally considered to be the most stable polymorph of this compound at ambient conditions.[6] The stability order at lower temperatures is often cited as Form I < Form V < Form IV < Form II < Form III.[6]

Q2: How can I selectively crystallize Form III of this compound?

A2: Slow cooling of a saturated aqueous solution is a common method to obtain Form III.[1] Another approach involves using an agarose (B213101) gel matrix, where adjusting the agarose concentration can selectively yield pure Form III.[2][3]

Q3: What is the role of solvents in the selective crystallization of this compound polymorphs?

A3: The choice of solvent is critical as it affects the solubility and the relative stability of the different polymorphs, thereby influencing which form will crystallize. For instance, crystallization from 1-propanol (B7761284) tends to yield Form I, while a mixture of acetone (B3395972) and chloroform (B151607) can produce Form IV.[1]

Q4: Can additives be used to control the polymorphism of this compound?

A4: Yes, additives can be very effective. For example, using gelatin in an aqueous solution can selectively produce Form II with a specific cauliflower-like morphology.[5] Similarly, agarose gels can be used to selectively crystallize Form III or Form IV by adjusting the gel concentration.[2][3]

Q5: Are there advanced techniques to control this compound polymorphism?

A5: Yes, techniques like femtosecond laser-induced nucleation can be used to influence the polymorphism by creating cavitation bubbles that act as nucleation centers.[7][8] Ultrasound-assisted antisolvent crystallization is another method that can be used to control particle size and improve yield.[9]

Quantitative Data

Table 1: Solubility of this compound Polymorphs in Various Solvents at 298.15 K (25 °C)

SolventForm I Solubility (mg/mL)Form II Solubility (mg/mL)Form IV Solubility (mg/mL)
Water---
Methanol---
Ethanol (B145695)4.13 ± 0.15--
1-Propanol---
2-Propanol---
Ethyl Acetate (B1210297)---
Acetone---
Data for some polymorphs in certain solvents is not readily available due to solvent-mediated transformations.[10] The solubility of this compound generally increases in the order of water < ethyl acetate < 2-propanol < 1-propanol < ethanol < methanol.[10]

Table 2: Relative Stability of this compound Polymorphs

Temperature RangeStability Order
Low Temperature (< 50 °C)FI < FV < FIV < FII < FIII
30 - 50 °CFIV < FII < FIII
High Temperature (> 100 °C)FII < FIII < FIV < FV < FI
This information is based on a combination of solubility measurements, isothermal suspension equilibration, and thermal analysis techniques.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Form I

  • Dissolution: Dissolve 0.5 g of this compound in 50 mL of 1-propanol in a flask by heating on a hot plate.

  • Crystallization: Allow the solution to cool naturally to 25 °C.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Drying: Dry the crystals in a desiccator.[1]

Protocol 2: Preparation of this compound Form II

  • Dissolution: Prepare a saturated aqueous solution of this compound (0.5 g in 100 mL of water) at 80 °C.

  • Crystallization: Rapidly cool the solution from 80 °C to 4 °C at a rate of 10 °C/min in a crystallizer.

  • Isolation: Filter the crystals under vacuum.

  • Drying: Immediately dry the crystals in a hot air oven at 105 °C for 15 minutes.[1]

Protocol 3: Preparation of this compound Form III

  • Dissolution: Prepare a saturated aqueous solution of this compound (0.5 g in 100 mL of water) at 80 °C.

  • Crystallization: Slowly cool the solution from 80 °C to 20 °C at a rate of 0.1 °C/min in a crystallizer.

  • Isolation: Collect the crystals via vacuum filtration.

  • Drying: Dry the obtained crystals immediately in a hot air oven at 105 °C for 15 minutes.[1]

Visualizations

experimental_workflow_sulfathiazole_polymorphs cluster_start Starting Material cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_polymorphs Resulting Polymorphs This compound This compound Powder dissolve_propanol Dissolve in 1-Propanol (Heated) This compound->dissolve_propanol dissolve_water_80c Dissolve in Water at 80°C This compound->dissolve_water_80c dissolve_acetone_chloroform Dissolve in Acetone: Chloroform (50:50) This compound->dissolve_acetone_chloroform natural_cooling Natural Cooling to 25°C dissolve_propanol->natural_cooling rapid_cooling Rapid Cooling (10°C/min to 4°C) dissolve_water_80c->rapid_cooling slow_cooling Slow Cooling (0.1°C/min to 20°C) dissolve_water_80c->slow_cooling natural_cooling_ac Natural Cooling to 20°C dissolve_acetone_chloroform->natural_cooling_ac form_I Form I natural_cooling->form_I form_II Form II rapid_cooling->form_II form_III Form III slow_cooling->form_III form_IV Form IV natural_cooling_ac->form_IV

Caption: Experimental workflow for the selective crystallization of this compound polymorphs.

polymorph_stability_relationships Relative Stability of this compound Polymorphs FIII_low Form III (Most Stable) FII_low Form II FIII_low->FII_low Decreasing Stability FIV_low Form IV FII_low->FIV_low FV_low Form V FIV_low->FV_low FI_low Form I (Least Stable) FV_low->FI_low FI_high Form I (Most Stable) FV_high Form V FI_high->FV_high Decreasing Stability FIV_high Form IV FV_high->FIV_high FIII_high Form III FIV_high->FIII_high FII_high Form II (Least Stable) FIII_high->FII_high

Caption: Temperature-dependent relative stability of this compound polymorphs.

References

mitigating the impact of inorganic ions on sulfathiazole degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of inorganic ions on sulfathiazole (STZ) degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound degradation in experimental settings?

A1: this compound primarily degrades through three main pathways:

  • Oxidation: Advanced Oxidation Processes (AOPs) are highly effective. These methods use potent reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to break down the STZ molecule. Common AOPs include Fenton/photo-Fenton reactions, heat-activated persulfate, and UV/persulfate systems.[1][2][3][4]

  • Photodegradation: Exposure to light, particularly UV irradiation and simulated sunlight, can induce photolysis, transforming this compound into various photoproducts.[1][5][6] The process can be direct, where STZ absorbs photons itself, or indirect, where other substances in the water generate reactive species that degrade STZ.[7]

  • Biodegradation: Certain microorganisms, such as the fungus Phanerochaete chrysosporium, can degrade this compound, often through enzymatic processes involving laccase.[8]

Q2: My this compound degradation rate is lower than expected. What are the common causes of inhibition?

A2: Inhibition of this compound degradation is frequently caused by the presence of certain inorganic ions in the water matrix. These ions can act as scavengers of the reactive oxygen species that are crucial for degradation. The most common interfering ions are chloride (Cl⁻), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻).[9][10] Additionally, natural organic matter (NOM) can inhibit photodegradation by absorbing light that would otherwise be available to STZ (a light screening effect).[11]

Q3: How do common inorganic ions specifically affect this compound degradation?

A3: Different ions have distinct mechanisms of impact:

  • Chloride (Cl⁻): Chloride ions are known scavengers of hydroxyl radicals (•OH). They react with •OH to form less reactive species like chlorine radicals (Cl•) or dichlorine radical anions (Cl₂•⁻), which reduces the overall oxidative power of the system and thus inhibits degradation.[5][12][13]

  • Bicarbonate (HCO₃⁻) and Carbonate (CO₃²⁻): These ions are significant scavengers of hydroxyl radicals, producing carbonate radicals (CO₃•⁻).[14] The carbonate radical has a lower oxidation potential than the hydroxyl radical, leading to a decrease in the degradation rate of STZ.[9] However, this effect can be pH-dependent.[14] In some persulfate-driven systems, bicarbonate has been shown to have a minimal inhibitory effect.[4]

  • Nitrate (B79036) (NO₃⁻): Nitrate can have a dual role. Under UV irradiation, it can undergo photolysis to generate hydroxyl radicals, thereby promoting the degradation of STZ.[7][15] Conversely, it can also compete for photons and scavenge some •OH, introducing a slight inhibitory effect.[5][16]

  • Sulfate (SO₄²⁻): The presence of sulfate ions generally has a negligible to slight inhibitory effect on the degradation process.[5][17]

Q4: Can the pH of the solution influence the impact of these inorganic ions?

A4: Absolutely. The pH of the solution is a critical factor. For instance, in persulfate-activated systems, acidic conditions (e.g., pH 3) are often more favorable for STZ removal.[3] The speciation of both this compound and the inorganic ions is pH-dependent, which alters their reactivity with radicals.[1][18] In the case of bicarbonate/carbonate, the scavenging effect is highly dependent on pH, which governs the equilibrium between CO₂, HCO₃⁻, and CO₃²⁻.[14]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Slow or incomplete STZ degradation Inorganic Ion Interference: Presence of Cl⁻, HCO₃⁻, or CO₃²⁻ in the water matrix scavenging reactive species.1. Characterize your matrix: Analyze the concentration of inorganic ions in your water sample. 2. Purify water: If possible, use ultrapure (Milli-Q) water as a control or for preparing standards to establish a baseline. 3. pH Adjustment: Optimize the solution pH. For persulfate systems, lowering the pH might be beneficial.[3] 4. Increase Oxidant/Catalyst Dose: Carefully increase the concentration of the oxidant (e.g., persulfate, H₂O₂) or catalyst (e.g., Fe²⁺) to overcome the scavenging effect.[3][19]
Inconsistent results between experiments Variable Water Source: Using tap water or surface water with fluctuating ion concentrations.Standardize the water source for all experiments or prepare a synthetic water matrix with known concentrations of inorganic ions to ensure reproducibility.
pH Fluctuation: The degradation process itself might alter the pH of the solution.Use a buffered solution to maintain a constant pH throughout the experiment. Note that some buffer components (e.g., phosphate) can also interact with radicals, so choose an appropriate buffer system.
Photodegradation rate is low in environmental water samples Light Screening Effect: Natural Organic Matter (NOM) or suspended solids are absorbing UV light.1. Filter the sample: Use appropriate filters (e.g., 0.45 µm) to remove suspended solids. 2. Quantify Light Screening: Measure the UV absorbance of your water matrix and apply a correction factor to your kinetic models.[11]
Enhanced degradation observed in the presence of nitrate Photosensitization: Nitrate ions are generating additional hydroxyl radicals under UV light.This is an expected outcome. Acknowledge this synergistic effect in your analysis. To isolate other effects, consider using a water source free of nitrates for specific control experiments.[15]

Quantitative Data Summary

The following tables summarize the kinetic data on the impact of various inorganic ions on the degradation of sulfonamides, including this compound.

Table 1: Effect of Inorganic Anions on Sulfamethoxazole (B1682508) (SMX) and Enrofloxacin (ENR) Photodegradation

Ion (Anion)Degradation Constant (k) Inhibition Rate (SMX)Degradation Constant (k) Inhibition Rate (ENR)
Chloride (Cl⁻) 15.5%36.4%
Data sourced from a study on photodegradation under simulated solar light. The inhibitory effect is attributed to competitive photon absorption and hydroxyl radical quenching.[5]

Table 2: Influence of pH on the Observed Rate Constant (k_obs) for STZ Degradation by Persulfate

pHk_obs (d⁻¹)
5 ~0.3
7 ~0.8
9 ~1.1
Data from a study on persulfate-driven oxidation, indicating that degradation increases as pH is raised from 5 to 9 in this specific system.[4]

Experimental Protocols

Protocol 1: General Procedure for a Photodegradation Experiment

This protocol outlines a typical experiment to assess the impact of an inorganic ion on the photodegradation of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent like methanol (B129727) or ultrapure water.

    • Prepare stock solutions of the inorganic ions to be tested (e.g., 1 M NaCl, NaHCO₃, NaNO₃).

    • Prepare buffer solutions (e.g., phosphate (B84403) or borate) to maintain the desired pH.

  • Reaction Setup:

    • In a quartz photoreactor vessel, add the appropriate volume of ultrapure water (or the environmental water matrix being tested).

    • Spike the solution with this compound to achieve the desired initial concentration (e.g., 10 mg/L).[17]

    • Add the inorganic ion of interest to the desired concentration. For a control experiment, omit the inorganic ion.

    • Adjust the pH of the solution using the prepared buffer or dilute acid/base.

    • Place the vessel in a photochemical reactor equipped with a light source (e.g., UV lamp or solar simulator). Ensure consistent stirring with a magnetic stir bar.[17]

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction solution.[17]

    • Immediately quench the reaction by adding a quenching agent (e.g., 1 mL of methanol or sodium thiosulfate) to prevent further degradation.[17]

    • Filter the samples if necessary.

    • Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection.[20]

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics, which often follow a pseudo-first-order model: ln(C₀/Cₜ) = k_obs * t, where C₀ is the initial concentration, Cₜ is the concentration at time t, and k_obs is the observed rate constant.

Visualizations

Experimental Workflow and Ion Impact Mechanisms

The following diagrams illustrate the typical workflow for a degradation experiment and the mechanisms by which inorganic ions can interfere.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis P1 Prepare STZ Stock E1 Combine Reagents (STZ, Ions, Water) P1->E1 P2 Prepare Ion Solutions P2->E1 P3 Prepare Water Matrix P3->E1 E2 Adjust & Buffer pH E1->E2 E3 Initiate Degradation (e.g., Turn on UV Lamp) E2->E3 E4 Collect Samples Over Time E3->E4 A1 Quench Reaction E4->A1 A2 Quantify STZ (e.g., HPLC) A1->A2 A3 Calculate Degradation Rate A2->A3

Caption: Generalized workflow for a this compound degradation experiment.

G cluster_main Degradation Pathway cluster_ions Inorganic Ion Interference AOP AOP System (e.g., UV/H₂O₂) ROS Reactive Species (e.g., •OH) AOP->ROS STZ This compound (STZ) ROS->STZ Oxidizes Scavenged Scavenging Reaction ROS->Scavenged Quenched Deg Degradation Products STZ->Deg Ion_Inhibit Inhibitory Ions (Cl⁻, HCO₃⁻) Ion_Inhibit->Scavenged Ion_Promote Promoting Ion (NO₃⁻ under UV) Ion_Promote->ROS Generates •OH NewROS New ROS (e.g., CO₃•⁻, Cl•) Scavenged->NewROS Forms NewROS->STZ Less Reactive

Caption: Mechanisms of inorganic ion impact on this compound degradation.

References

Validation & Comparative

Comparative Efficacy of Sulfathiazole and Sulfamethoxazole Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro efficacy of two sulfonamide antibiotics, sulfathiazole and sulfamethoxazole (B1682508), against the gram-negative bacterium Escherichia coli. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of the mechanism of action and experimental workflows.

Quantitative Efficacy Comparison

AntibioticMeasurementValueE. coli StrainSource
This compound Minimum Inhibitory Concentration (MIC)0.25 µg/mLParent Strain BN102[1]
Sulfamethoxazole Zone of Inhibition (Disk Diffusion)15.7 ± 0.707 mmNot Specified[2]
Sulfamethoxazole Minimum Inhibitory Concentration (MIC)20 µMC600ΔfolP with wild-type folP plasmid[1]
Sulfamethoxazole-trimethoprim (1.25µg) Zone of Inhibition (Well Diffusion)8.90 mmATCC 25922[3][4]
Trimethoprim/Sulfamethoxazole Minimum Inhibitory Concentration (MIC)0.25/4.75 µg/mLATCC 25922[5]

Mechanism of Action: Inhibition of Folate Synthesis

Both this compound and sulfamethoxazole are competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][6] This enzyme is essential for the de novo synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of nucleic acids and certain amino acids. As structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS, these sulfonamides bind to the active site of the enzyme, thereby obstructing the folic acid pathway and leading to a bacteriostatic effect.[1][7]

folic_acid_pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin Dihydropterin Pyrophosphate Dihydropterin->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotide_Synthesis One-carbon metabolism Sulfonamides This compound / Sulfamethoxazole Sulfonamides->DHPS Competitive Inhibition MIC_Workflow start Start: Isolate E. coli colonies prep_inoculum Prepare inoculum and adjust to 0.5 McFarland standard start->prep_inoculum inoculate Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial two-fold dilutions of sulfonamide in 96-well plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_results Visually inspect for turbidity to determine the MIC incubate->read_results end End: Record MIC value read_results->end

References

A Comparative Guide to HPLC Method Validation for Sulfathiazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of sulfathiazole with alternative analytical approaches. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for the quantification of this compound in various matrices. The data and protocols are compiled from peer-reviewed studies and established analytical guidelines.

Quantitative Performance Comparison

The performance of an analytical method is paramount for ensuring accurate and reliable results. The following tables summarize the key validation parameters for a primary HPLC method and compare it with an alternative HPLC method used for the simultaneous analysis of multiple sulfonamides.

Method 1: Stability-Indicating RP-HPLC for this compound Sodium [1][2][3]

This method is designed for the simultaneous determination of Sulfadiazine sodium, this compound sodium, and Sulfadimidine sodium in a water-soluble powder dosage form.

Validation ParameterResultSpecification
Linearity Range10 - 150 µg/mLCorrelation coefficient (r²) > 0.999
Correlation Coefficient (r²)0.9997-
Accuracy (% Recovery)98.5% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
SpecificityNo interference from placebo or degradation productsPeak purity > 99%
Limit of Detection (LOD)Not explicitly stated-
Limit of Quantitation (LOQ)Not explicitly stated-
RobustnessUnaffected by small variations in mobile phase composition, pH, and flow rate.% RSD < 2.0% for system suitability parameters

Method 2: HPLC for this compound in Honey [4]

This method is optimized for the determination of this compound residues in a complex matrix like honey.

Validation ParameterResult
Linearity Range0.13 - 25.5 µg/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)96.6% - 107%
Precision (% RSD)2.2% (for 12.8 µg/mL)
Limit of Detection (LOD)0.07 µg/mL
Limit of Quantitation (LOQ)0.23 µg/mL

Alternative Method: Spectrophotometry [5]

For comparison, a simpler, though less specific, spectrophotometric method is also available for the determination of this compound.

Validation ParameterResult
Linearity Range2.0 - 28.0 µg/mL
Limit of Detection (LOD)0.23 ppm
Limit of Quantitation (LOQ)0.48 ppm

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods.

Method 1: Stability-Indicating RP-HPLC for this compound Sodium[1][2][3]
  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: C18 chemically bonded column (250 mm x 4.6 mm i.d., 5 µm particle size).[1][2][3]

  • Mobile Phase: An isocratic solvent mixture of water:methanol:glacial acetic acid (750:249:1, v/v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection Wavelength: 270 nm.[1][2][3]

  • Injection Volume: 20 µL.

  • Column Temperature: Room temperature.[1][2][3]

  • Sample Preparation: A known quantity of the water-soluble powder is dissolved in the mobile phase to achieve a target concentration within the linear range. The solution is then filtered through a 0.45 µm membrane filter before injection.

Method Validation Workflow

The validation of an HPLC method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for method validation according to ICH and USP guidelines.[1][2]

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Reporting A Chromatographic Conditions Optimization B Sample Preparation Procedure A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H Robustness G->H I System Suitability H->I J Validation Protocol I->J K Validation Report J->K

Caption: A generalized workflow for HPLC method validation.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation. The following diagram compares the key attributes of the primary HPLC method with a common alternative.

Comparison of Analytical Methods cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method HPLC High Performance Liquid Chromatography (HPLC) High Specificity & Selectivity High Sensitivity (µg/mL to ng/mL) Suitable for complex mixtures Quantitative Accuracy Requires specialized equipment & skilled personnel Spectro Spectrophotometry Lower Specificity (prone to interference) Lower Sensitivity (ppm range) Simple & Rapid Cost-effective Suitable for simpler matrices & initial screening HPLC:f1->Spectro:f1 Specificity HPLC:f2->Spectro:f2 Sensitivity HPLC:f3->Spectro:f5 Matrix Suitability HPLC:f5->Spectro:f4 Cost & Complexity

Caption: Comparison of HPLC and Spectrophotometric methods.

References

Immunoassay Cross-Reactivity of Sulfathiazole with Other Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of sulfathiazole with other sulfonamides in immunoassays. The data presented is essential for researchers and professionals in drug development and food safety analysis to understand the specificity of sulfonamide immunoassays and to select the appropriate analytical method for their needs.

Understanding Cross-Reactivity in Immunoassays

Immunoassays are widely used for the detection and quantification of sulfonamides in various matrices due to their high sensitivity and throughput. These assays rely on the specific binding of an antibody to the target analyte. However, antibodies raised against a specific sulfonamide may also bind to other structurally similar sulfonamides, a phenomenon known as cross-reactivity. This can lead to false-positive results or inaccurate quantification if multiple sulfonamides are present in a sample. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.

Comparative Analysis of this compound Cross-Reactivity

The following table summarizes the cross-reactivity of various sulfonamides in immunoassays where this compound is a primary analyte or a cross-reactant. The data is compiled from multiple studies and commercial ELISA kits, and the cross-reactivity is calculated based on the concentration of the competing sulfonamide required to cause 50% inhibition (IC50) of the antibody-antigen binding, relative to this compound.

Table 1: Cross-Reactivity of Various Sulfonamides in Immunoassays

SulfonamideCross-Reactivity (%) relative to this compoundReference Antibody Type
This compound 100 Polyclonal / Monoclonal
Sulfadiazine1.1 - 188Polyclonal / Monoclonal
Sulfamethazine0.08 - 38Polyclonal / Monoclonal
Sulfamerazine1.2 - 100Polyclonal / Monoclonal
Sulfadimethoxine0.1 - 299Polyclonal / Monoclonal
Sulfamethoxazole5.27 - 33Polyclonal / Monoclonal
Sulfapyridine1.15 - 33Polyclonal / Monoclonal
Sulfaquinoxaline<0.1 - 44Polyclonal / Monoclonal
Sulfachloropyridazine<0.1 - 75Polyclonal / Monoclonal
Sulfisoxazole<0.1 - 100Polyclonal / Monoclonal
Sulfamonomethoxine<0.1 - 413Polyclonal / Monoclonal
Sulfadoxine<0.1 - 361Polyclonal / Monoclonal

Note: The wide range in cross-reactivity percentages reflects the use of different antibodies (monoclonal vs. polyclonal) and assay formats across various studies and commercial kits.

Experimental Protocols

A common method for determining sulfonamide concentrations and cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).

Principle of Competitive ELISA for Sulfonamide Detection

In a competitive ELISA, a known amount of enzyme-labeled sulfonamide (conjugate) competes with the sulfonamide present in the sample (or standard) for a limited number of specific antibody binding sites, which are typically immobilized on a microplate. After an incubation period, unbound reagents are washed away. A substrate is then added, which is converted by the enzyme on the bound conjugate into a colored product. The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample.

Generalized Competitive ELISA Protocol
  • Coating: Microtiter plate wells are coated with a capture antibody specific for sulfonamides. The plate is then incubated and washed.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer. The plate is then washed.

  • Competition: Standards or samples containing the sulfonamide of interest are added to the wells, followed by the addition of a known amount of enzyme-conjugated sulfonamide. The plate is incubated to allow for competition between the free and conjugated sulfonamide for the antibody binding sites.

  • Washing: The plate is washed to remove any unbound sulfonamides and enzyme conjugates.

  • Substrate Addition: A chromogenic substrate is added to each well.

  • Incubation and Color Development: The plate is incubated to allow the enzyme to react with the substrate, resulting in color development.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Reading: The absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the sulfonamide standards. The concentration of the sulfonamide in the samples is then determined by interpolating their absorbance values on the standard curve. Cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of competing sulfonamide) x 100%.

Visualizing Immunoassay Principles

To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_detection 4. Detection A Antibody Coating B Blocking A->B Wash C Add Sample & Conjugate B->C Wash D Add Substrate C->D Wash E Read Absorbance D->E

Caption: A simplified workflow of a competitive ELISA.

Cross_Reactivity cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Antibody1 Antibody Sulfathiazole1 This compound Antibody1->Sulfathiazole1 Binds OtherSulfa1 Other Sulfonamide Antibody2 Antibody Sulfathiazole2 This compound Antibody2->Sulfathiazole2 Binds OtherSulfa2 Other Sulfonamide Antibody2->OtherSulfa2 Binds

Caption: Specific vs. cross-reactive antibody binding.

A Comparative Analysis of Sulfathiazole and its Deuterated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance and a Review of Supporting Experimental Principles

Sulfathiazole, a member of the sulfonamide class of antibiotics, has historically been a cornerstone in the fight against bacterial infections. Its mechanism of action, involving the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS) in bacteria, is well-established.[1] In the continuous pursuit of enhancing drug efficacy and safety, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), has emerged as a promising approach in drug development. This guide provides a comparative analysis of this compound and its theoretical deuterated analog, summarizing key performance indicators, outlining relevant experimental protocols, and visualizing the underlying scientific principles.

While direct comparative experimental data for a deuterated analog of this compound is not extensively available in the public domain, this analysis is built upon the well-understood principles of the kinetic isotope effect and the known metabolic pathways of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the known properties of this compound and the projected properties of its deuterated analog based on established scientific principles of deuteration.

Table 1: Physicochemical and Pharmacodynamic Properties

PropertyThis compoundDeuterated this compound (Projected)Rationale for Projected Difference
Chemical Formula C₉H₉N₃O₂S₂C₉H₉-ₓDₓN₃O₂S₂Replacement of one or more hydrogen (H) atoms with deuterium (D) atoms.
Molecular Weight 255.32 g/mol Slightly higher than this compoundDeuterium is heavier than hydrogen.
Mechanism of Action Competitive inhibitor of dihydropteroate synthase (DHPS)[1]UnchangedThe overall molecular shape responsible for binding to the target enzyme is not significantly altered by deuteration.[1]
Antibacterial Spectrum Broad-spectrum against Gram-positive and some Gram-negative bacteriaUnchangedThe intrinsic antibacterial activity is not expected to change.
Minimum Inhibitory Concentration (MIC) Varies by bacterial strainExpected to be similar to this compoundEfficacy is primarily dependent on the interaction with the target enzyme, which should not be affected.

Table 2: Pharmacokinetic Properties

PropertyThis compoundDeuterated this compound (Projected)Rationale for Projected Difference
Metabolism Primarily metabolized in the liver via N4-acetylation and other oxidative pathways.[1]Slower rate of metabolism.The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower bond cleavage by metabolic enzymes (Kinetic Isotope Effect).[1]
Half-life (t½) Relatively short; reported as ~1.4-1.6 hours in pigs.[2]Increased half-life.A slower rate of metabolism will lead to a longer circulation time in the body.[1]
Systemic Exposure (AUC) Lower due to rapid metabolism and excretion.Increased systemic exposure.Slower clearance results in a higher area under the concentration-time curve.
Dosing Frequency More frequent administration may be required to maintain therapeutic concentrations.Reduced dosing frequency.A longer half-life allows for less frequent administration, potentially improving patient compliance.[1]

Table 3: Safety and Side Effect Profile

AspectThis compoundDeuterated this compound (Projected)Rationale for Projected Difference
Common Side Effects Gastrointestinal disturbances, hypersensitivity reactions (rashes), and potential for crystalluria (kidney stones).[3]Potentially improved safety profile.Deuteration can sometimes reduce the formation of toxic metabolites.[4]
Renal Toxicity Risk of crystalluria due to the low solubility of its acetylated metabolite.[3]Potentially reduced risk of crystalluria.Altered metabolism could lead to a different metabolite profile with improved solubility.
Hypersensitivity A known risk for the sulfonamide class.Risk likely to remain, as it is related to the core molecular structure.The overall structure recognized by the immune system is largely unchanged.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of drug candidates. Below are protocols for key experiments relevant to the analysis of this compound and its potential deuterated analog.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the antimicrobial efficacy of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

Materials:

  • Test compound (this compound or its deuterated analog)

  • Bacterial culture (e.g., Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Methodology:

  • Inoculum Preparation: A suspension of the test bacteria is prepared in CAMHB and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in CAMHB within the wells of the 96-well plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no drug) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.[1]

In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.

Principle: The rate of disappearance of a parent drug when incubated with liver microsomes (which contain drug-metabolizing enzymes) is measured to predict its intrinsic clearance.

Materials:

  • Test compound (this compound or its deuterated analog)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (cofactor for many metabolic enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Methodology:

  • Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding cold acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent drug in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

signaling_pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Product Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound / Deuterated Analog This compound->DHPS Competitive Inhibition

Mechanism of Action of this compound.

experimental_workflow cluster_mic MIC Determination Workflow start_mic Prepare Bacterial Inoculum (0.5 McFarland) dilute_drug Serial Dilution of Test Compound in 96-well Plate start_mic->dilute_drug inoculate Inoculate Wells with Bacterial Suspension dilute_drug->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Observe for Turbidity and Determine MIC incubate->read_results

Workflow for MIC Determination.

logical_relationship cluster_this compound This compound cluster_deuterated Deuterated this compound CH_bond Metabolically Labile C-H Bond Metabolism Rapid Metabolism (e.g., CYP450) CH_bond->Metabolism Deuteration Deuteration Excretion Fast Excretion Metabolism->Excretion Short_HL Short Half-life Excretion->Short_HL CD_bond Stronger C-D Bond Slower_Metabolism Slower Metabolism (Kinetic Isotope Effect) CD_bond->Slower_Metabolism Slower_Excretion Slower Excretion Slower_Metabolism->Slower_Excretion Longer_HL Longer Half-life Slower_Excretion->Longer_HL

The Kinetic Isotope Effect on Metabolism.

References

Evaluating the Synergistic Effect of Sulfathiazole with Trimethoprim: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic antimicrobial effect of sulfathiazole when combined with trimethoprim (B1683648). Due to a scarcity of specific experimental data for the this compound-trimethoprim combination in publicly available literature, this guide will utilize data from its close structural and functional analog, sulfamethoxazole (B1682508), in combination with trimethoprim. The well-documented synergistic action of sulfamethoxazole and trimethoprim serves as a strong proxy for understanding the expected interactions with this compound.

The combination of a sulfonamide, like this compound or sulfamethoxazole, with trimethoprim is a classic example of antimicrobial synergy, where the combined effect of the two drugs is significantly greater than the sum of their individual effects. This synergy is achieved through the sequential blockade of the bacterial folic acid synthesis pathway, a critical process for bacterial survival.

Mechanism of Synergistic Action: Sequential Blockade of Folate Synthesis

Sulfonamides and trimethoprim target two distinct enzymes in the bacterial pathway for synthesizing tetrahydrofolate (THF), an essential cofactor in the synthesis of nucleic acids and amino acids.

  • This compound/Sulfamethoxazole : As a structural analog of para-aminobenzoic acid (PABA), this compound competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is responsible for the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid (DHF).

  • Trimethoprim : This compound is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the final step in the pathway: the reduction of DHF to the biologically active THF.

This sequential inhibition leads to a bactericidal effect, whereas the individual components are typically bacteriostatic.[1][2] Recent research has also uncovered a "mutual potentiation" mechanism, where trimethoprim can enhance the activity of the sulfonamide by inhibiting the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP).[3]

Folate Synthesis Pathway cluster_this compound This compound Inhibition cluster_trimethoprim Trimethoprim Inhibition PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF multiple steps DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) NucleicAcids Nucleic Acid Precursors THF->NucleicAcids DHPS->Dihydropteroate This compound This compound This compound->DHPS inhibits DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR inhibits

Caption: Mechanism of action for this compound-Trimethoprim synergy.

Experimental Validation of Synergy

The synergistic interaction between this compound and trimethoprim can be quantitatively assessed using several in vitro methods. The most common techniques are the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and time-kill assays.

Data Presentation: Quantitative Synergy Analysis

The Fractional Inhibitory Concentration Index (FICI) is a key metric for quantifying synergy. It is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4.0

  • Indifference: FICI > 4.0

  • Antagonism: FICI > 4.0

Table 1: Illustrative Checkerboard Assay Results for Sulfamethoxazole and Trimethoprim

OrganismSulfamethoxazole MIC (µg/mL)Trimethoprim MIC (µg/mL)Sulfamethoxazole MIC in Combination (µg/mL)Trimethoprim MIC in Combination (µg/mL)FICIInterpretation
E. coli (ATCC 25922)160.540.1250.5Synergy
S. aureus (ATCC 29213)320.2580.06250.5Synergy

Note: Data are illustrative and based on typical findings for sulfamethoxazole and trimethoprim. Actual values can vary depending on the bacterial strain and experimental conditions.

Table 2: Representative Time-Kill Assay Outcomes for Sulfamethoxazole and Trimethoprim

OrganismDrug Combination (Concentration)Outcome at 24 hours (change in log10 CFU/mL)Interpretation
E. coliSulfamethoxazole (1x MIC) + Trimethoprim (1x MIC)≥ 2-log10 decrease vs most active single agentSynergy
S. aureusSulfamethoxazole (1x MIC) + Trimethoprim (1x MIC)≥ 2-log10 decrease vs most active single agentSynergy

Note: Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FICI.

Checkerboard Assay Workflow start Start prepare_dilutions Prepare 2-fold serial dilutions of This compound and Trimethoprim in a 96-well plate start->prepare_dilutions add_inoculum Inoculate wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) prepare_dilutions->add_inoculum incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate read_mic Determine the MIC of each drug alone and in combination incubate->read_mic calculate_fici Calculate the Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret the results: Synergy, Additive, or Indifference calculate_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Methodology:

  • Preparation: In a 96-well microtiter plate, two-fold serial dilutions of this compound are prepared along the y-axis, and two-fold serial dilutions of trimethoprim are prepared along the x-axis. Wells containing each drug alone are included to determine their individual MICs.

  • Inoculation: A bacterial inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL) and then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FICI is then calculated using the following formula:

    FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B

Time-Kill Assay Protocol

This dynamic assay measures the rate of bacterial killing over time when exposed to antimicrobial agents.

Time-Kill Assay Workflow start Start prepare_cultures Prepare bacterial cultures in broth with standardized inoculum (e.g., 5 x 10^5 CFU/mL) start->prepare_cultures add_drugs Add this compound, Trimethoprim, and their combination at desired concentrations prepare_cultures->add_drugs incubate_sample Incubate cultures at 37°C with shaking. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) add_drugs->incubate_sample plate_count Perform serial dilutions and plate aliquots to determine viable bacterial counts (CFU/mL) incubate_sample->plate_count plot_data Plot log10 CFU/mL versus time to generate time-kill curves plate_count->plot_data analyze Analyze the curves to determine synergy (≥ 2-log10 decrease in CFU/mL) plot_data->analyze end End analyze->end

Caption: Workflow for the time-kill synergy assay.

Methodology:

  • Preparation: Tubes containing a standardized bacterial inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth) are prepared.

  • Drug Addition: this compound and trimethoprim are added at desired concentrations (e.g., based on their MICs). Control tubes with each drug alone and a growth control without any antibiotic are included.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are drawn at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: Serial dilutions of the aliquots are performed and plated on agar (B569324) to determine the viable bacterial count (CFU/mL).

  • Analysis: The log10 CFU/mL is plotted against time. Synergy is demonstrated if the combination shows a ≥ 2-log10 decrease in CFU/mL compared to the most active single agent at 24 hours.[4]

Conclusion

The combination of a sulfonamide like this compound with trimethoprim exemplifies a powerful synergistic interaction that is crucial in combating bacterial infections. By inhibiting sequential steps in the essential folic acid synthesis pathway, this combination achieves a bactericidal effect that is significantly greater than the individual components. While specific quantitative data for the this compound-trimethoprim pairing is limited in the current literature, the extensive evidence for the analogous sulfamethoxazole-trimethoprim combination provides a strong basis for expecting a similar synergistic relationship. For a definitive quantitative comparison, further experimental studies focusing specifically on this compound and trimethoprim are warranted.

References

Sulfathiazole vs. Other Sulfonamides: A Comparative Review of Minimum Inhibitory Concentration (MIC) Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antibacterial efficacy of sulfathiazole against other common sulfonamides, focusing on Minimum Inhibitory Concentration (MIC) data. The information is intended to assist researchers in evaluating the relative potency of these antimicrobial agents.

Comparative Efficacy of Sulfonamides: MIC Data

The antibacterial potency of sulfonamides is quantified by their MIC values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes MIC values for this compound and other selected sulfonamides against common Gram-positive and Gram-negative bacteria.

It is important to note that the direct comparison of these values should be approached with caution, as the data has been compiled from various studies that may have employed different bacterial strains and slight variations in testing conditions.

AntibioticBacteriumStrainMIC (µg/mL)Source(s)
This compound Staphylococcus aureusClinical Isolates32 - 512[1]
Escherichia coliParent Strain BN1020.25[2]
Sulfamethoxazole Staphylococcus aureusATCC 2592332 - >512 (as part of Trimethoprim-Sulfamethoxazole)[3]
Escherichia coliATCC 25922>1024[4]
Sulfadiazine Staphylococcus aureus---
Escherichia coli---
Sulfadimidine (Sulfamethazine) Staphylococcus aureus---
Escherichia coli->256[5]

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including this compound, are synthetic bacteriostatic antibiotics that function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][6] This enzyme is critical in the bacterial folate synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid, a precursor to folic acid.[7][8] By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid.[7] Since folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, its depletion halts bacterial growth and replication.[6][7] Mammalian cells are not affected by sulfonamides as they obtain folic acid from their diet and do not possess the DHPS enzyme.[6]

Sulfonamide_Mechanism Mechanism of Action of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid via Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids 1-Carbon Transfer Bacterial_Growth Bacterial Growth and Replication Nucleic_Acids->Bacterial_Growth Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Sulfonamide in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Determine_MIC Determine MIC (Lowest Concentration with no Visible Growth) Incubate->Determine_MIC End End Determine_MIC->End

References

inter-laboratory validation of sulfathiazole susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Perspective on Sulfathiazole Susceptibility Testing: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of antimicrobial susceptibility is fundamental to both clinical and research endeavors. This guide provides a comprehensive comparison of the methodologies for this compound susceptibility testing, with a focus on inter-laboratory validation through standardized protocols and quality control parameters. While direct inter-laboratory validation studies for this compound are not extensively published, this guide draws upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to provide a framework for consistent and reliable results.

Comparison of this compound Susceptibility Testing Methods

The two most common methods for determining the susceptibility of bacteria to this compound are broth microdilution and disk diffusion.[1] Both methods are guided by standardized procedures from organizations like CLSI and EUCAST to ensure inter-laboratory reproducibility.[1]

FeatureBroth MicrodilutionDisk Diffusion (Kirby-Bauer)
Principle Determines the minimum inhibitory concentration (MIC) by exposing bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.Assesses susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a standardized concentration of the antimicrobial agent on an agar (B569324) plate.[1]
Result Type Quantitative (MIC value in µg/mL).Qualitative (Susceptible, Intermediate, or Resistant) based on zone diameter in mm.[1]
Advantages Provides a precise MIC value, which can be important for dosage and resistance mechanism studies. Considered a gold standard for quantitative susceptibility testing.[1]Simple, cost-effective, and can test multiple antibiotics simultaneously.
Disadvantages More labor-intensive and expensive than disk diffusion.Does not provide a precise MIC value. Results can be influenced by factors such as agar depth and inoculum concentration.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the validity and comparability of this compound susceptibility testing results across different laboratories.

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.[1]

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations in a 96-well microtiter plate.[1]

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium overnight. A suspension of the colonies is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[1]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of susceptibility.[1]

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method to a 0.5 McFarland standard.[1]

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[1]

  • Disk Application: Paper disks impregnated with a standardized concentration of this compound (e.g., 300 µg) are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.[1]

  • Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This diameter is then compared to standardized interpretive charts from organizations like CLSI to classify the organism as susceptible, intermediate, or resistant to this compound.[1] With sulfonamides, slight growth within the inhibition zone (up to 20% of the lawn of growth) should be disregarded, and the more obvious margin should be measured.

Inter-Laboratory Validation and Quality Control

Inter-laboratory validation is ensured through the strict adherence to standardized methodologies and the use of quality control (QC) strains with established acceptable ranges for MIC values or zone diameters. These QC strains are tested concurrently with the clinical isolates to monitor the performance of the test system. Both CLSI and EUCAST publish extensive tables of QC ranges for various antimicrobial agents and reference strains.

Example Quality Control Parameters (Illustrative)

QC StrainMethodAntimicrobial AgentAcceptable QC Range
Escherichia coli ATCC® 25922Disk DiffusionSulfonamides (300 µg)12-20 mm
Staphylococcus aureus ATCC® 25923Disk DiffusionSulfonamides (300 µg)24-34 mm
Escherichia coli ATCC® 25922Broth MicrodilutionThis compound≤ 64 µg/mL

Note: These are illustrative examples. Laboratories should always refer to the latest CLSI M100 or EUCAST QC documents for the most current and specific QC ranges.

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation Phase cluster_bmd Broth Microdilution cluster_dd Disk Diffusion start Start: Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Prepare Serial Dilutions of this compound inoculate_wells Inoculate Microtiter Plate Wells prep_inoculum->inoculate_wells streak_plate Streak Mueller-Hinton Agar Plate prep_inoculum->streak_plate serial_dilution->inoculate_wells incubate_bmd Incubate Plate (35°C, 16-20h) inoculate_wells->incubate_bmd read_mic Read MIC (Lowest concentration with no visible growth) incubate_bmd->read_mic apply_disk Apply this compound Disk streak_plate->apply_disk incubate_dd Incubate Plate (35°C, 16-20h) apply_disk->incubate_dd measure_zone Measure Zone of Inhibition (mm) incubate_dd->measure_zone interpret_result Interpret as S, I, or R measure_zone->interpret_result

Caption: Workflow for this compound Susceptibility Testing.

G cluster_methods This compound Susceptibility Testing Methods cluster_comparison Key Comparison Points bmd Broth Microdilution Quantitative (MIC) Gold standard for precise measurement More labor-intensive result_type Result Type bmd:quant->result_type advantages Advantages bmd:adv->advantages disadvantages Disadvantages bmd:dis->disadvantages dd Disk Diffusion (Kirby-Bauer) Qualitative (S/I/R) Simple and cost-effective Does not provide exact MIC dd:qual->result_type dd:adv->advantages dd:dis->disadvantages

References

comparing the degradation kinetics of sulfathiazole and other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Degradation Kinetics of Sulfathiazole and Other Sulfonamide Antibiotics

The widespread use of sulfonamide antibiotics has led to their detection in various environmental compartments, raising concerns about the development of antibiotic resistance. Understanding the degradation kinetics of these compounds is crucial for developing effective water treatment technologies. This guide provides a comparative analysis of the degradation kinetics of this compound and other commonly used sulfonamide antibiotics, supported by experimental data from various advanced oxidation processes (AOPs).

Comparative Degradation Kinetics

The degradation of this compound (STZ) and other sulfonamides, such as sulfadiazine (B1682646) (SDZ), sulfamethoxazole (B1682508) (SMX), and sulfamethizole (B1682507) (SFZ), often follows pseudo-first-order kinetics in different AOPs. The rate of degradation is influenced by the specific antibiotic, the type of oxidant, and the experimental conditions.

Photodegradation in UV/Oxidant Systems

The photodegradation of sulfonamides is significantly enhanced in the presence of oxidants like sodium persulfate (Na₂S₂O₈) and hydrogen peroxide (H₂O₂). The degradation rates for this compound and other sulfonamides in various UV/oxidant systems are summarized in Table 1.

Table 1: Pseudo-First-Order Degradation Rate Constants (k) of Sulfonamides in UV/Oxidant Systems [1]

AntibioticUV/Na₂S₂O₈ (k, min⁻¹)UV/NaBrO₃ (k, min⁻¹)UV/H₂O₂ (k, min⁻¹)
This compound (STZ)0.0141-0.0141 (highest for STZ)
Sulfadiazine (SDZ)0.0245 (highest for SDZ)--
Sulfamethizole (SFZ)0.00960.0096 (highest for SFZ)-
Sulfamethoxazole (SMX)0.0283 (highest for SMX)--

Initial concentration of sulfonamides was 20 mg/L and oxidant was 5 mM.

In a separate study involving the UV/H₂O₂ process, the degradation rate constants for a mixed solution of sulfamethoxazole, this compound, and sulfamethazine (B1682506) were also determined (Table 2).

Table 2: Pseudo-First-Order Degradation Rate Constants (k) of Sulfonamides in a Mixed Solution under UV/H₂O₂ Process [2]

AntibioticDegradation Rate Constant (k, min⁻¹)
Sulfamethoxazole (SMX)0.276
This compound (STZ)0.178
Sulfamethazine (SMT)0.130
Ozonation

Ozonation is another effective method for the removal of sulfonamides from aqueous solutions. The reactivity of these compounds with ozone and hydroxyl radicals generated during ozonation is a key factor in their degradation.

Table 3: Reaction Rate Constants of Sulfonamides with Ozone and Hydroxyl Radicals [3][4][5]

AntibioticRate Constant with Ozone (kO₃, M⁻¹s⁻¹)Rate Constant with Hydroxyl Radicals (kOH, M⁻¹s⁻¹)
Sulfadiazine (SDZ)2612.2 x 10¹⁰
Sulfamethoxazole (SMX)3032.7 x 10¹⁰

One study indicated that sulfonamides exhibit moderate reactivity towards aqueous ozone, with a rate constant (k(O₃)) greater than 2 x 10⁴ M⁻¹s⁻¹ at a pH of 2 and a temperature of 22°C[6]. It was also observed that increasing the pH from 2.0 to 10.0 enhanced the removal of sulfonamides during ozonation[6].

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Photodegradation in UV/Oxidant Systems[1]
  • Experimental Setup: A photoreactor equipped with a UV lamp was used.

  • Initial Concentrations: The initial concentration of each sulfonamide (sulfadiazine, sulfamethizole, sulfamethoxazole, and this compound) was 20 mg/L. The concentration of the oxidants (Na₂S₂O₈, NaBrO₃, and H₂O₂) was 5 mM.

  • Procedure: The reaction was initiated by turning on the UV lamp. Samples were collected at specific time intervals.

  • Analysis: The concentration of the sulfonamides was determined using high-performance liquid chromatography (HPLC). The total organic carbon (TOC) was also measured to assess mineralization.

Ozonation of Sulfadiazine and Sulfamethoxazole[3][4][5]
  • Experimental Setup: A semi-batch reactor was used for the ozonation experiments.

  • Method for Ozone Reaction Rate Constants: The solute consumption method was employed. Tertiary butanol was used as a hydroxyl radical scavenger, and the pH was adjusted to 2.5 using orthophosphate buffers.

  • Method for Hydroxyl Radical Reaction Rate Constants: Competition kinetics with nitrobenzene (B124822) as a reference compound was used. The pH was adjusted to 7.0 with orthophosphate buffers.

  • Analysis: The concentrations of sulfadiazine and sulfamethoxazole were monitored to determine the reaction kinetics.

Visualizing the Processes

Experimental Workflow for Antibiotic Degradation Studies

The following diagram illustrates a typical experimental workflow for investigating the degradation kinetics of antibiotics.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Antibiotic Stock Solution prep_reactor Set up Reaction Vessel prep_solution->prep_reactor add_reagents Add Antibiotic and Reagents (e.g., Oxidant) prep_reactor->add_reagents initiate Initiate Degradation (e.g., UV light, Ozone) add_reagents->initiate sampling Collect Samples at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analysis Analyze Concentration (e.g., HPLC) quench->analysis kinetics Determine Degradation Kinetics analysis->kinetics

Caption: A generalized experimental workflow for studying antibiotic degradation kinetics.

Simplified Degradation Pathway of Sulfonamide Antibiotics

The degradation of sulfonamide antibiotics can proceed through various pathways, often initiated by the cleavage of the S-N bond or modifications to the aromatic rings.

degradation_pathway cluster_products Initial Degradation Steps parent Sulfonamide Antibiotic path1 Cleavage of S-N bond parent->path1 path2 Hydroxylation of aromatic ring parent->path2 path3 Modification of amine group parent->path3 prod1 Sulfanilic Acid + Amine derivative path1->prod1 prod2 Hydroxylated Sulfonamide path2->prod2 prod3 Transformed Amine Product path3->prod3 further Further Degradation Products prod1->further prod2->further prod3->further

Caption: A simplified diagram showing initial degradation pathways for sulfonamide antibiotics.

References

assessing the performance of different solid-phase extraction cartridges for sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfathiazole in various matrices is crucial. Solid-phase extraction (SPE) is a cornerstone of sample preparation, offering cleanup and concentration of the analyte prior to analysis. The choice of SPE cartridge is critical and directly impacts recovery, reproducibility, and the overall quality of results. This guide provides an objective comparison of different SPE cartridge types for the extraction of this compound, supported by experimental data and detailed protocols.

The most common SPE cartridges for the extraction of moderately polar compounds like this compound fall into three main categories: reversed-phase, polymer-based, and mixed-mode ion-exchange. Each operates on a different primary retention mechanism, influencing its suitability for specific applications.

Understanding the SPE Mechanisms

  • Reversed-Phase SPE: These cartridges, such as the widely used C18, have a nonpolar stationary phase. Analytes are retained through hydrophobic interactions with the sorbent and are typically eluted with a more nonpolar solvent.

  • Polymer-Based SPE: Often made of hydrophilic-lipophilic balanced (HLB) copolymers, these cartridges offer a combination of retention mechanisms, including hydrophobic and hydrophilic interactions. This makes them effective for a broad range of compounds.

  • Mixed-Mode Ion-Exchange SPE: These sorbents combine reversed-phase and ion-exchange functionalities (either cation or anion exchange). This dual retention mechanism provides high selectivity for ionizable compounds like this compound, which has both acidic and basic properties.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge is paramount for achieving high recovery and low variability. The following table summarizes quantitative data from studies on the extraction of sulfonamides, including this compound, from various matrices.

SPE Cartridge TypeSorbent ExampleTypical Recovery (%)Relative Standard Deviation (RSD) (%)Notes
Polymer-Based Oasis HLB, Strata-X79 - 118%0.3 - 14.5%Offers high and consistent recoveries for a broad range of sulfonamides across different water matrices.[1] Considered a robust choice for multi-residue analysis.[2]
Reversed-Phase C180.47 - 14% (for a range of sulfonamides)[3]Not consistently reportedPerformance can be lower for more polar sulfonamides which are not as effectively retained by purely hydrophobic interactions.[2]
Mixed-Mode Ion Exchange Oasis MCX, Oasis MAX6.0 - 49% (for a range of sulfonamides)[3]Not consistently reportedTheoretically offers higher selectivity, but may require significant method development to optimize pH for simultaneous elution of multiple sulfonamides.[2]
Magnetic Nanoparticles Fe₃O₄ MNPs92.9 - 102.4% (for sulfadiazine (B1682646) and this compound in milk)[4]Not specifiedA newer technique showing excellent recovery for this compound in complex matrices like milk.[4]

Note: Recovery and RSD can be highly dependent on the specific matrix, the full methodology used, and the specific sulfonamide being analyzed. The data presented is a summary from multiple sources to indicate general performance characteristics.

Experimental Workflow

The following diagram illustrates a typical workflow for solid-phase extraction of this compound from a liquid sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Liquid Sample (e.g., Water, Milk) Spike Spike with Internal Standard (e.g., this compound-d4) Sample->Spike Adjust Adjust pH Spike->Adjust Condition 1. Condition Cartridge (e.g., Methanol (B129727), Water) Adjust->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute this compound (e.g., Methanol, Acetonitrile) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

General workflow for solid-phase extraction.

Detailed Experimental Protocols

The following are generalized protocols for the use of different SPE cartridges for this compound extraction. These should be optimized for specific sample matrices and analytical instrumentation.

Protocol 1: Polymer-Based (HLB) SPE

This protocol is suitable for a broad range of aqueous samples.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the HLB cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Adjust the sample pH to be between 4 and 7.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the this compound and other retained sulfonamides with 5-10 mL of methanol or acetonitrile (B52724).

    • The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[5][6]

Protocol 2: Reversed-Phase (C18) SPE

This protocol is for less polar analytes but can be adapted for sulfonamides.

  • Cartridge Conditioning:

    • Flush the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water.

  • Sample Loading:

    • Ensure the sample is acidified (e.g., to pH 3-4) to promote the neutral form of this compound, enhancing hydrophobic retention.

    • Load the sample onto the cartridge.

  • Washing:

    • Wash with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove interferences without eluting the analyte.

  • Elution:

    • Elute the analyte with a stronger organic solvent like methanol or a mixture of acetonitrile and ethyl acetate.[6]

Protocol 3: Mixed-Mode (Cation Exchange) SPE

This protocol is designed for enhanced selectivity for basic/ionizable compounds.

  • Cartridge Conditioning:

    • Condition the cartridge sequentially with 5 mL of methanol and 5 mL of deionized water.

  • Sample Loading:

    • Adjust the sample pH to be approximately 2 units below the pKa of the primary amine group of this compound to ensure it is positively charged.

    • Load the sample onto the cartridge.

  • Washing:

    • Wash with an acidic solution (e.g., 0.1 M formic acid) to remove neutral and acidic interferences.

    • A subsequent wash with methanol can remove hydrophobically bound interferences.

  • Elution:

    • Elute the analyte using a small volume of methanol containing a base (e.g., 5% ammonium (B1175870) hydroxide) to neutralize the charge on the this compound and disrupt the ionic interaction with the sorbent.

Conclusion

Based on available data, polymer-based (HLB) SPE cartridges generally offer the most robust and high-recovery performance for the broad-spectrum analysis of sulfonamides, including this compound, from aqueous matrices.[2] While reversed-phase C18 cartridges are widely used, they may provide lower recoveries for the more polar sulfonamides.[2] Mixed-mode SPE cartridges can offer the highest selectivity, which is advantageous for complex matrices, but often require more extensive method development, particularly regarding pH optimization, to achieve high recoveries.[2] The emerging use of magnetic solid-phase extraction also shows significant promise for achieving high recoveries in challenging food matrices.[4] Ultimately, the choice of SPE cartridge should be guided by the specific analytical goals, the complexity of the sample matrix, and the available resources for method development.

References

A Comparative Guide to the Spectrophotometric Determination of Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a validated spectrophotometric method for the determination of sulfathiazole with alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for your specific research needs.

This compound, a sulfonamide antibiotic, is utilized in veterinary medicine.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and therapeutic monitoring. While various analytical techniques exist, spectrophotometry offers a simple, cost-effective, and rapid approach. This guide details a validated spectrophotometric method and compares its performance against High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods for the determination of this compound, providing a clear comparison of their capabilities.

Parameter Spectrophotometric Method (p-DMAB) Spectrophotometric Method (Pyrocatechol) Spectrophotometric Method (2,4-DNPH) HPLC with Fluorimetric Detection Capillary Zone Electrophoresis
Linearity Range 2-24 µg/mL[1][2]2-24 µg/mL[3]2.0-28.0 µg/mL[4][5]Not explicitly stated for standards2.0–50.0 µg·mL−1[6]
Molar Absorptivity 11259 L.mol-1.cm-1[1][2]0.6944×104 L.mol-1.cm-1[3]1.1437 ×104 L.mol-1.cm-1[4][5]Not ApplicableNot Applicable
Limit of Detection (LOD) 0.1534 µg/mL[1][2]0.0618 µg/mL[3]0.1274 µg/mL[4][5]2 µg/kg (in honey)[7]0.65 µg·mL−1[6]
Limit of Quantification (LOQ) 0.48 ppm (0.48 µg/mL)[8]Not SpecifiedNot Specified10 µg/kg (in honey)[7][9]Not Specified
Recovery 99.925%[1][2]Not SpecifiedNot less than 100.38%[5]Satisfactory recoveries from honey[7]Satisfactory detection in food samples[6]
Relative Standard Deviation (RSD) 0.68-0.81%[1][2]Not Specified0.75 - 1.12 %[5]Not Specified2.1% - 2.8%[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Spectrophotometric Method using p-dimethylaminobenzaldehyde (p-DMAB)

This method is based on the formation of a yellow-colored Schiff's base between this compound and p-DMAB in an acidic medium, with the resulting complex exhibiting maximum absorbance at 451 nm.[1][2]

Reagents:

  • Standard this compound solution (100 µg/mL)

  • p-dimethylaminobenzaldehyde (p-DMAB) solution (5×10-2 M)

  • Buffer solution (pH 2.2)

  • Distilled water

Procedure:

  • Transfer varying aliquots (0.5-6.0 mL) of the standard this compound solution into a series of 25 mL volumetric flasks.

  • Add 4.5 mL of the p-DMAB solution and 2.0 mL of the buffer solution to each flask at 25°C.

  • Allow the reaction to proceed for 5 minutes.

  • Dilute the solutions to the mark with distilled water and let them stand for an additional 10 minutes to ensure the reaction is complete.

  • Measure the absorbance of each solution at 451 nm against a reagent blank.[1]

High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection

This method is suitable for the routine analysis of this compound residues, particularly in complex matrices like honey. It involves pre-column derivatization with fluorescamine.[9][10]

Reagents:

  • 1 M Hydrochloric acid

  • Fluorescamine

  • Mobile phase: 2% acetic acid/acetonitrile (60:40, v/v)[9]

Procedure:

  • Dissolve the sample in 1 M hydrochloric acid.

  • Perform pre-column derivatization with fluorescamine.

  • Inject the derivatized sample into a C18 column.

  • Elute the fluorescent derivative using the specified mobile phase.

  • Detect the analyte using a fluorimetric detector.[9]

Capillary Zone Electrophoresis (CZE)

This sensitive method is used for determining sulfonamide residues in animal-derived food products. It utilizes online chemiluminescence detection based on the inhibitory effect of sulfonamides on the Ag(III)–luminol reaction.[6]

Reagents:

  • Electrophoretic buffer: 12.0 mM sodium borate (B1201080)

  • Ag(III) complex solution

  • Luminol solution

Procedure:

  • Prepare the sample by extraction and reconstitution in 0.05 M NaOH solution.

  • Filter the solution through a 0.45-μm syringe filter.

  • Introduce the sample into the capillary electrophoresis system.

  • Perform the separation using the sodium borate buffer under an applied voltage.

  • Detect the sulfonamides based on their inhibition of the Ag(III)–luminol chemiluminescence reaction.[6]

Visualizing the Experimental Workflow

To further clarify the logical steps involved in the validation of the spectrophotometric method, the following workflow diagram is provided.

G cluster_prep Preparation cluster_calib Calibration Curve cluster_val Method Validation cluster_sample Sample Analysis start Start prep_std Prepare Standard This compound Solution start->prep_std prep_reagents Prepare Reagents (p-DMAB, Buffer) start->prep_reagents create_series Create Calibration Series prep_std->create_series prep_reagents->create_series react Add Reagents & React create_series->react measure_abs Measure Absorbance at 451 nm react->measure_abs plot_calib Plot Calibration Curve measure_abs->plot_calib linearity Linearity plot_calib->linearity quantify Quantify this compound plot_calib->quantify accuracy Accuracy (Recovery) linearity->accuracy precision Precision (RSD) accuracy->precision lod_loq LOD & LOQ precision->lod_loq end End lod_loq->end prep_sample Prepare Sample Solution analyze_sample Analyze Sample prep_sample->analyze_sample analyze_sample->quantify quantify->end

Caption: Experimental workflow for the validation of a spectrophotometric method.

References

comparative study of sulfathiazole resistance mechanisms in different bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the molecular underpinnings of sulfathiazole resistance across various bacterial species. This document provides a comparative overview of resistance mechanisms, supported by quantitative data and detailed experimental protocols.

This compound, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), has long been a tool in combating bacterial infections. However, the emergence and spread of resistance have curtailed its efficacy. This guide delves into the primary mechanisms conferring this compound resistance in key bacterial species, focusing on target site modification and the acquisition of resistance genes. Understanding these mechanisms at a molecular level is crucial for the development of novel antimicrobial strategies.

Primary Mechanisms of this compound Resistance

Bacteria have evolved sophisticated strategies to circumvent the inhibitory effects of this compound. The most prevalent mechanisms involve:

  • Alterations in the Target Enzyme (Dihydropteroate Synthase): Mutations in the chromosomal folP gene, which encodes DHPS, can reduce the binding affinity of this compound to the enzyme while preserving its function in the folate biosynthesis pathway. This allows the bacterium to continue producing essential folic acid derivatives even in the presence of the drug.

  • Acquisition of Drug-Resistant Gene Variants: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3). These genes encode alternative DHPS enzymes that are inherently resistant to the inhibitory effects of this compound.

  • Efflux Pumps: Some bacteria utilize membrane-bound efflux pumps to actively transport this compound out of the cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels. An example is the bicyclomycin (B1666983) resistance determinant (bcr), which has been identified as a secondary resistance determinant in some strains of E. coli.

  • Increased Production of PABA: Overproduction of the natural substrate of DHPS, para-aminobenzoic acid (PABA), can outcompete this compound for binding to the enzyme.

Comparative Analysis of this compound Resistance

The prevalence and specific nature of these resistance mechanisms vary among different bacterial species. This section provides a comparative overview of this compound resistance in Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, supported by Minimum Inhibitory Concentration (MIC) data.

Data Presentation: this compound Resistance Profiles

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains, highlighting the impact of different resistance mechanisms.

Bacterial SpeciesStrainResistance MechanismThis compound MIC (µg/mL)Reference
Escherichia coliBN102 (Parent Strain)Wild-type folP0.25
Escherichia coliBN122folP mutation (Pro64→Ser) + sur amplification10
Escherichia coliBN123folP mutation (Pro64→Ser) + sux mutation14
Escherichia coliJF33 (Susceptible)Wild-type8 (Sulfamethoxazole)
Escherichia coliJF33 with pUVP4401sul3 gene>1024 (Sulfamethoxazole)
Staphylococcus aureusUSA300 AH1263Wild-type folPVaries by study
Staphylococcus aureusIsogenic StrainsVarious folP mutations (e.g., F17L, S18L, T51M)Increased MICs
Pseudomonas aeruginosaModerately ResistantNot specified≤1000 (Sulphamethoxazole)
Pseudomonas aeruginosaHighly ResistantNot specified>1000 (Sulphamethoxazole)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

a. Inoculum Preparation:

  • Select three to five isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Plate Preparation:

  • Prepare a stock solution of this compound.

  • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth to achieve the desired concentration range.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

c. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation:

  • Following incubation, examine the microtiter plate for visible bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Identification of Resistance Genes (folP, sul1, sul2, sul3) by PCR and DNA Sequencing

This protocol outlines the steps for amplifying and sequencing the folP gene and the common sul resistance genes to identify mutations or their presence.

a. DNA Extraction:

  • Culture the bacterial isolate overnight in an appropriate broth medium.

  • Harvest the bacterial cells by centrifugation.

  • Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

b. PCR Amplification:

  • Design or obtain primers specific to the target genes (folP, sul1, sul2, sul3).

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.

  • Add the extracted genomic DNA to the master mix.

  • Perform PCR using a thermal cycler with appropriate annealing temperatures and extension times for the specific primers and target genes.

c. Gel Electrophoresis:

  • Run the PCR products on an agarose (B213101) gel to verify the amplification of the target gene (indicated by a band of the expected size).

d. DNA Sequencing:

  • Purify the PCR product to remove primers and dNTPs.

  • Send the purified PCR product for Sanger sequencing.

  • Analyze the resulting DNA sequence and compare it to a wild-type reference sequence to identify mutations in the folP gene or confirm the identity of the sul gene.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows related to this compound resistance.

Sulfathiazole_Resistance_Mechanisms cluster_folate Folate Synthesis Pathway cluster_resistance Resistance Mechanisms PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF This compound This compound This compound->DHPS Inhibition Mutated_DHPS Mutated DHPS (folP mutation) This compound->Mutated_DHPS Reduced Inhibition Sul_Enzyme Sul Enzyme (sul gene) Efflux_Pump Efflux Pump This compound->Efflux_Pump Expulsion MIC_Workflow start Start: Isolate Bacterial Colony prep_inoculum Prepare and Standardize Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound in 96-well Plate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End: Determine MIC Value read_results->end

A Comparative Analysis of Sulfathiazole and Sulfadiazine for Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole and sulfadiazine (B1682646), two of the earliest sulfonamide antibiotics, were once frontline treatments for bacterial respiratory tract infections, including pneumonia, before the widespread adoption of penicillin and newer antibiotic classes.[1][2] While their systemic use for these indications has largely been superseded, a comparative analysis of their performance, supported by historical experimental data, offers valuable insights into their respective strengths and weaknesses. This guide provides an objective comparison of this compound and sulfadiazine, focusing on their efficacy, pharmacokinetics, and safety profiles in the context of respiratory tract infections.

Mechanism of Action: Inhibition of Folate Synthesis

Both this compound and sulfadiazine are bacteriostatic agents that share a common mechanism of action. They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids necessary for bacterial growth and replication. By blocking this pathway, these sulfonamides effectively halt bacterial proliferation, allowing the host's immune system to clear the infection. Human cells are not affected as they obtain folic acid from dietary sources.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamides This compound / Sulfadiazine Sulfonamides->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

Figure 1: Mechanism of Action of Sulfonamides.

Comparative Efficacy in Respiratory Tract Infections

Direct, modern comparative clinical trials of this compound and sulfadiazine for respiratory infections are unavailable due to their historical use. However, studies from the 1940s provide the most direct, albeit dated, comparisons. A notable 1941 study by Flippin et al. evaluated the use of both drugs in the treatment of pneumococcic pneumonia.[3] While the full quantitative data from this and similar studies are not readily accessible in modern databases, the general findings from that era suggested that both drugs were effective against pneumococcal pneumonia.

A later randomized, double-blind clinical trial in 1980 compared a sulfadiazine-trimethoprim combination with a sulfamethoxazole-trimethoprim combination for acute respiratory tract infections, including pneumonia and bronchitis. The study found the sulfadiazine-trimethoprim combination to be statistically significantly superior in overall efficacy.[4] While not a direct comparison with this compound, this study highlights the continued relevance and efficacy of sulfadiazine in combination therapies for respiratory ailments.

In Vitro Susceptibility Data

Historical in vitro susceptibility data for this compound and sulfadiazine against key respiratory pathogens is not extensively available in contemporary formats. The following table presents a qualitative summary based on historical context and known spectrum of activity.

PathogenThis compoundSulfadiazine
Streptococcus pneumoniaeHistorically effectiveHistorically effective
Haemophilus influenzaeVariable susceptibilityVariable susceptibility
Moraxella catarrhalisGenerally susceptibleGenerally susceptible

Note: The emergence of widespread resistance to sulfonamides over time has significantly limited their empirical use against these pathogens today.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and sulfadiazine differ in several key aspects that influence their clinical utility.

ParameterThis compoundSulfadiazine
Absorption Rapid but can be irregularWell absorbed orally
Protein Binding ~55%38-48%
Metabolism Acetylated in the liverAcetylated in the liver
Half-life ~7-12.8 hours (human data limited)~10-17 hours
Excretion Primarily renalPrimarily renal

Safety and Side Effect Profile

Both this compound and sulfadiazine share a similar spectrum of potential side effects common to the sulfonamide class. However, a critical historical distinction lies in their renal toxicity.

Side Effect CategoryThis compoundSulfadiazineComparative Notes
Renal Toxicity Higher risk of crystalluria and renal complications due to the low solubility of its acetylated metabolite.Lower risk of renal complications compared to this compound.This was a significant factor in the preference for sulfadiazine over this compound.
Hypersensitivity Reactions Skin rashes, fever, and, rarely, severe reactions like Stevens-Johnson syndrome.Skin rashes, fever, and, rarely, severe reactions like Stevens-Johnson syndrome.A known class effect for all sulfonamides.
Gastrointestinal Effects Nausea, vomiting, and anorexia.Nausea, vomiting, and anorexia.Common to both medications.
Hematologic Effects Agranulocytosis, aplastic anemia, and thrombocytopenia (rare).Agranulocytosis, aplastic anemia, and thrombocytopenia (rare).A known class effect for all sulfonamides.

Experimental Protocols

The evaluation of sulfonamide efficacy historically relied on established in vitro and in vivo methodologies.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the in vitro activity of sulfonamides is the broth microdilution or agar (B569324) dilution method.

Protocol: Broth Microdilution

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilution: Prepare serial twofold dilutions of this compound and sulfadiazine in the CAMHB in microtiter plates.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., of Streptococcus pneumoniae) equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of This compound and Sulfadiazine C Inoculate microtiter plates with bacteria and drug dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35-37°C for 16-20 hours C->D E Read plates for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2: Workflow for MIC Determination.
In Vivo Efficacy Testing: Murine Model of Pneumonia

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. A common historical and contemporary model is the murine pneumonia model.[5]

Protocol: Murine Pneumonia Model

  • Induction of Immunosuppression (Optional): To establish a more severe infection, mice may be rendered transiently neutropenic by treatment with cyclophosphamide.

  • Bacterial Challenge: Mice are anesthetized and intranasally or intratracheally inoculated with a standardized dose of a respiratory pathogen (e.g., Streptococcus pneumoniae).

  • Treatment: At a specified time post-infection, treatment is initiated with this compound, sulfadiazine, or a placebo control, administered via a clinically relevant route (e.g., oral gavage).

  • Monitoring: Animals are monitored for signs of illness and survival over a defined period (e.g., 7-14 days).

  • Endpoint Analysis: Key endpoints include survival rates, bacterial load in the lungs and other organs (determined by colony-forming unit counts), and histological analysis of lung tissue to assess inflammation and tissue damage.

A Select Murine Strain B Induce Immunosuppression (Optional) A->B C Intranasal/Intratracheal Inoculation with Pathogen B->C D Initiate Treatment (this compound, Sulfadiazine, Control) C->D E Monitor Survival and Clinical Signs D->E F Endpoint Analysis: - Survival Curves - Bacterial Load (Lungs) - Lung Histopathology E->F

Figure 3: Murine Model of Pneumonia Workflow.

Conclusion

Historically, both this compound and sulfadiazine were pivotal in the management of bacterial respiratory tract infections. A comparative review of available data suggests that while both drugs demonstrated efficacy, sulfadiazine emerged as the preferred agent due to its more favorable pharmacokinetic profile, particularly its longer half-life, and a lower incidence of renal toxicity compared to this compound. The higher solubility of sulfadiazine's acetylated metabolite made it a safer option regarding crystalluria and potential kidney damage. While the rise of more potent and less toxic antibiotics has relegated these sulfonamides to a more limited role in treating respiratory infections, this comparative analysis underscores the importance of considering both efficacy and safety profiles in drug development and selection.

References

A Comparative Guide to the Quantitative Determination of Sulfathiazole in Mixtures with Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfathiazole, particularly in the presence of other sulfonamides like sulfanilamide (B372717), is crucial for quality control, formulation development, and regulatory compliance. This guide provides an objective comparison of various analytical methodologies for the quantitative determination of this compound in mixtures with sulfanilamide, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired sample throughput. This document outlines and compares spectrophotometric, chromatographic, and fluorescence-based techniques, offering insights into their respective advantages and limitations.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound and sulfanilamide. This data allows for a direct comparison of key analytical figures of merit.

Analytical MethodAnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Visible Spectrophotometry This compound2 - 24[1]0.0618[1]-0.6944 x 10⁴[1]
UV Spectrophotometry This compound & Sulfanilamide7 - 15 (for both)[2]--4.7 x 10³ (for the reaction product)[2]
Photochemically Induced Fluorescence This compound0.23 - 3.00[3]---
FT-Raman Spectrometry This compound & SulfanilamideNot specifiedNot specifiedNot specifiedNot specified
High-Performance Liquid Chromatography (HPLC) General SulfonamidesNot specified34.5 - 79.5 (µg/kg)[4]41.3 - 89.9 (µg/kg)[4]Not applicable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

Visible Spectrophotometric Method

This method is based on the oxidative coupling reaction of this compound with pyrocatechol (B87986) in the presence of potassium periodate (B1199274).[1]

Reagents:

  • This compound standard solution

  • Pyrocatechol solution (0.1%)

  • Potassium periodate solution (0.1%)

  • Hydrochloric acid (1N)

Procedure:

  • Transfer aliquots of the standard this compound solution into a series of 10 mL volumetric flasks.

  • Add 1 mL of 1N HCl to each flask.

  • Add 1 mL of 0.1% pyrocatechol solution.

  • Add 1 mL of 0.1% potassium periodate solution.

  • Dilute to the mark with distilled water.

  • Measure the absorbance of the resulting colored product at 550 nm against a reagent blank.

UV Spectrophotometric Method with Solvent Extraction

This method allows for the determination of this compound in a binary mixture with sulfanilamide by utilizing their differential extraction and spectral properties.[2]

Reagents:

  • Standard solutions of this compound and sulfanilamide

  • Potassium 1,2-naphthoquinone-4-sulfonate (NS) solution

  • Chloroacetic acid-chloroacetate buffer (pH 3.4)

  • Chloroform (B151607)

Procedure:

  • Prepare binary mixtures of this compound and sulfanilamide in the buffer solution.

  • Add the NS reagent to an aliquot of the mixture. Allow the color to develop.

  • Perform a liquid-liquid extraction with chloroform. Sulfanilamide will be extracted into the chloroform phase, while the reaction product of this compound with NS remains in the aqueous phase.

  • Measure the absorbance of the aqueous phase at 470 nm to determine the this compound concentration.

  • The sulfanilamide concentration can be determined by measuring the absorbance of the chloroform phase at 345 nm.[2]

Photochemically Induced Fluorescence Method

This technique involves the UV irradiation of this compound to induce a fluorescent product, which is then quantified.[3]

Reagents:

  • This compound standard solution

  • Ethanol-water solvent (20:80 v/v)

  • Buffer solution (pH 4.5-5.0)

Procedure:

  • Prepare solutions of this compound in the ethanol-water solvent, buffered to pH 4.5-5.0.

  • Irradiate the solutions with an intense UV source for 5 minutes.

  • Measure the fluorescence emission at 342 nm with an excitation wavelength of 251 nm.

  • For the determination of sulfanilamide in the presence of this compound, the first derivative of the emission spectrum is measured at 324.4 nm.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of individual components in a mixture. Several HPLC methods have been developed for sulfonamides.[4][5]

Typical HPLC System:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetic acid or formic acid in water) and an organic modifier (e.g., methanol (B129727) or acetonitrile). For a ternary mixture of sulfacetamide (B1682645) sodium, sulfanilamide, and dapsone, a green mobile phase of methanol:water (60:40, v/v) has been used.[5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection: UV detection at an appropriate wavelength (e.g., 273 nm).[5]

General Procedure:

  • Prepare standard solutions of this compound and sulfanilamide in the mobile phase.

  • Prepare the sample solution, performing necessary extraction and cleanup steps if dealing with a complex matrix.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectrophotometric and chromatographic analysis of this compound and sulfanilamide mixtures.

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Mixture of This compound & Sulfanilamide Dissolution Dissolution in Appropriate Solvent/Buffer Sample->Dissolution Reagent_Addition Addition of Colorimetric Reagent (if applicable) Dissolution->Reagent_Addition Extraction Solvent Extraction (for separation, if needed) Reagent_Addition->Extraction Measurement Absorbance/Fluorescence Measurement Extraction->Measurement Calculation Concentration Calculation Measurement->Calculation

A generalized workflow for spectrophotometric analysis.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Mixture of This compound & Sulfanilamide Extraction_Cleanup Extraction & Solid-Phase Extraction (SPE) Cleanup Sample->Extraction_Cleanup Reconstitution Reconstitution in Mobile Phase Extraction_Cleanup->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation on Column Injection->Separation Detection UV/Fluorescence/MS Detection Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification

A generalized workflow for chromatographic analysis.

References

Assessing the Toxicity of Sulfathiazole Degradation Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the antibiotic sulfathiazole has led to its detection in various environmental compartments. As this compound undergoes degradation through natural and engineered processes, a primary concern for environmental and health safety is the potential toxicity of its resulting byproducts. This guide provides a comparative assessment of the toxicity of this compound degradation byproducts generated through various advanced oxidation processes (AOPs), supported by available experimental data.

Degradation Pathways and Identified Byproducts

This compound can be degraded through several AOPs, primarily including photocatalysis, ozonation, and Fenton-like reactions. These processes lead to the formation of various intermediate byproducts through reactions such as hydroxylation, oxidation, and cleavage of the this compound molecule.

During ozonation , a number of degradation products have been proposed, indicating a complex degradation pathway. Similarly, photocatalysis can lead to the formation of isomeric photoproducts and other transformation compounds. One study on the photodegradation of this compound under simulated sunlight identified an isomeric photoproduct and proposed a corresponding reaction mechanism. Fenton and photo-Fenton reactions have also been shown to effectively degrade this compound, producing a range of organic acid intermediates.

A comprehensive list of identified byproducts from various AOPs is crucial for a thorough toxicity assessment. While a complete list with quantitative toxicity data for each byproduct is not yet available in the literature, ongoing research continues to identify new intermediates.

Comparative Toxicity Assessment of Degradation Byproducts

Evaluating the toxicity of this compound's degradation byproducts is essential to understand the overall environmental impact of its degradation. While many studies suggest a general decrease in toxicity after treatment, some byproducts may exhibit significant toxicity. The following table summarizes the available, albeit limited, quantitative toxicity data for this compound and its degradation byproduct mixtures. It is important to note that specific EC50 and LC50 values for individual, isolated byproducts are scarce in the current body of scientific literature.

Degradation ProcessTest OrganismParameterValue (mg/L)Observation
Parent this compound Vibrio fischeriEC50VariesServes as a baseline for comparison.
OzonationMixture of ByproductsNot specifiedNot specifiedStudies suggest a general reduction in toxicity of the overall solution.
PhotocatalysisMixture of ByproductsNot specifiedNot specifiedSome reports indicate lower antimicrobial potency of the resulting photoproducts.
Fenton/Photo-FentonMixture of ByproductsNot specifiedNot specifiedEffective degradation, but toxicity of individual organic acid byproducts needs further investigation.

Note: The table highlights the current gap in quantitative toxicity data for specific degradation byproducts.

Experimental Protocols

Accurate and reproducible toxicity assessment relies on standardized experimental protocols. The following outlines a general methodology for the Vibrio fischeri acute toxicity test, a commonly used method for evaluating the toxicity of chemical substances.

Vibrio fischeri Acute Toxicity Test Protocol*

1. Principle: This bioassay is based on the inhibition of the natural bioluminescence of the marine bacterium Vibrio fischeri. The reduction in light emission upon exposure to a toxic substance is measured and correlated with the toxicity of the sample.

2. Reagents and Materials:

  • Freeze-dried Vibrio fischeri reagent

  • Reconstitution solution (e.g., 2% NaCl)

  • Dilution water (e.g., 2% NaCl)

  • Test sample (this compound byproduct solution)

  • Positive control (e.g., zinc sulfate)

  • Negative control (dilution water)

  • Luminometer

  • Cuvettes or microplates

  • Pipettes

3. Procedure:

  • Reagent Preparation: Rehydrate the freeze-dried Vibrio fischeri according to the manufacturer's instructions.

  • Sample Preparation: Prepare a series of dilutions of the test sample in the dilution water.

  • Incubation: Add the bacterial suspension to the sample dilutions, positive control, and negative control. Incubate at a constant temperature (typically 15°C) for a specified period (e.g., 15 or 30 minutes).

  • Measurement: Measure the light output of each sample using a luminometer.

  • Data Analysis: Calculate the percentage of luminescence inhibition for each sample dilution compared to the negative control. Determine the EC50 value, which is the concentration of the test substance that causes a 50% reduction in light emission.

Visualizing Degradation and Experimental Workflow

To better understand the processes involved in assessing the toxicity of this compound byproducts, the following diagrams illustrate the degradation pathways and a typical experimental workflow.

Sulfathiazole_Degradation_Pathways This compound This compound AOPs Advanced Oxidation Processes (Photocatalysis, Ozonation, Fenton) This compound->AOPs Intermediates Intermediate Byproducts (Hydroxylated, Oxidized, Cleaved products) AOPs->Intermediates Mineralization Mineralization (CO2, H2O, Inorganic ions) Intermediates->Mineralization

Caption: Degradation of this compound via advanced oxidation processes.

Toxicity_Assessment_Workflow cluster_degradation Degradation Phase cluster_toxicity Toxicity Assessment Phase Degradation This compound Degradation (e.g., Photocatalysis) Byproduct_Isolation Byproduct Identification & Isolation (LC-MS/MS) Degradation->Byproduct_Isolation Toxicity_Assay Toxicity Assay (e.g., Vibrio fischeri test) Byproduct_Isolation->Toxicity_Assay Data_Analysis Data Analysis (EC50/LC50 determination) Toxicity_Assay->Data_Analysis

Caption: Experimental workflow for toxicity assessment.

Conclusion

The degradation of this compound through advanced oxidation processes is a promising approach for its removal from the environment. However, a comprehensive understanding of the potential toxicity of the resulting byproducts is crucial for a complete environmental risk assessment. While current research indicates that the overall toxicity of the treated solutions is often reduced, the lack of quantitative toxicity data for individual degradation intermediates highlights a significant knowledge gap. Future research should focus on the isolation and toxicological characterization of these byproducts to ensure the development of safe and effective remediation strategies.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is fundamental to responsible laboratory practice. The proper disposal of chemical compounds like sulfathiazole is a critical aspect of ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to safety data sheets, the compound can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of solid this compound or its solutions should occur within a well-ventilated area or a chemical fume hood.[1]

Operational and Disposal Plan

The standard and required method for this compound disposal is to manage it as hazardous chemical waste. It must never be disposed of down the drain or mixed with regular trash.[1][3] The following procedure outlines the necessary steps for proper disposal in a laboratory setting:

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Pure (unused or expired) compound

    • Stock solutions and dilutions

    • Contaminated labware (e.g., vials, pipette tips, gloves, flasks)

    • Spill cleanup materials

  • Segregate this compound waste from all other laboratory waste streams to prevent cross-contamination and ensure correct disposal.[1]

Step 2: Waste Collection and Containerization

  • Collect all this compound waste in designated, sealed containers that are properly labeled as hazardous waste.[1]

  • Ensure containers are in good condition, free from cracks or defects, and compatible with the chemical.[1][4]

  • For liquid waste, use the original packaging or an appropriate UN-labeled container approved for the transport of dangerous goods.[4]

  • Contaminated materials should be collected in suitable, closed containers for disposal.[3]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and "this compound."

  • Include hazard pictograms as appropriate. This compound is associated with skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

Step 4: Storage

  • Store the sealed waste containers in a designated, secure area that is well-ventilated and separated from general laboratory traffic.[1][3]

  • This storage area must comply with all institutional and regulatory guidelines for hazardous waste.[1]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • The EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[1]

  • The preferred method for the final disposal of pharmaceutical waste like this compound is high-temperature incineration, which ensures the complete destruction of the compound.[1][5]

Quantitative Data: Ecotoxicity

To underscore the importance of proper disposal, the following table summarizes the known aquatic toxicity of this compound. Disposing of this compound down the drain can be harmful to aquatic life.[2]

Test OrganismEndpointEffective ConcentrationExposure Time
Daphnia magna (Big water flea)EC5077.7 mg/L48 hours
[2]

Experimental Protocols: Alternative Degradation Method

While high-temperature incineration is the standard for laboratory waste, research has explored chemical degradation methods for environmental remediation. One such method is Photo-Fenton degradation. This process is not typically used for routine laboratory disposal but is relevant for environmental studies.[1]

Methodology: Photo-Fenton Degradation of this compound [1]

  • Prepare an aqueous solution of this compound at a known concentration.

  • Adjust the pH of the solution to a range of 3-5.

  • Add Ferrous (Fe(II)) ions (e.g., from ferrous sulfate) and hydrogen peroxide (H₂O₂) to the solution.

  • Expose the mixture to UV-A irradiation. The reaction of Fe(II) and H₂O₂ in the presence of UV light generates highly reactive hydroxyl radicals that degrade the this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Identification & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_donots Improper Disposal Routes (AVOID) start Start: this compound to be Disposed ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood or Well-Ventilated Area ppe->fume_hood identify Identify All this compound Waste (Pure, Solutions, Contaminated Items) fume_hood->identify segregate Segregate from Other Lab Waste Streams identify->segregate drain Pour Down Drain identify->drain INCORRECT trash Throw in Regular Trash identify->trash INCORRECT container Collect in Designated, Sealed, & Labeled Container segregate->container storage Store in Secure, Ventilated Hazardous Waste Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs vendor_pickup Licensed Vendor Transports Waste contact_ehs->vendor_pickup incineration High-Temperature Incineration at Permitted Facility vendor_pickup->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Sulfathiazole. Adherence to proper personal protective equipment (PPE) protocols and disposal plans is critical to minimize exposure risks and maintain a secure workspace.

Hazard Summary

This compound is associated with the following hazards:

  • Skin Irritation: Can cause skin irritation.[1][2][3][4][5][6]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][6]

  • Potential Long-Term Effects: Suspected of causing genetic defects and cancer.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE) Protocol

The following table outlines the necessary PPE for various laboratory activities involving this compound. It is crucial to use powder-free gloves to avoid contamination.[1]

ActivityGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Unpacking/Receiving Double chemotherapy-grade gloves (ASTM D6978)Not required unless package is damagedSafety glassesRecommended if packaging is compromised
Weighing/Aliquoting (in a ventilated enclosure) Double chemotherapy-grade glovesDisposable gownSafety gogglesNot required in a certified chemical fume hood or ventilated balance enclosure
Weighing/Aliquoting (on an open bench) Double chemotherapy-grade glovesDisposable gownFace shield and safety gogglesN95 or higher respirator
Sample Preparation/Handling Double chemotherapy-grade glovesDisposable gownSafety gogglesNot required in a certified chemical fume hood
Spill Cleanup Double chemotherapy-grade glovesDisposable gownFace shield and safety gogglesN95 or higher respirator

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for safety and compliance.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage upon arrival.

  • Don a single pair of chemotherapy-grade gloves and safety glasses before opening.

  • If the package is damaged, wear double gloves, a disposable gown, and respiratory protection.

  • Verify the contents against the shipping documents.

  • Store the chemical in a designated, well-ventilated, and secure area away from incompatible materials.[7]

2. Weighing and Aliquoting:

  • Whenever possible, perform these tasks in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]

  • Wear the appropriate PPE as detailed in the table above.

  • Use dedicated utensils and equipment.

  • Clean the work area thoroughly after completion.

3. Sample Preparation and Handling:

  • All manipulations of this compound should be carried out in a chemical fume hood.[7]

  • Wear double chemotherapy-grade gloves, a disposable gown, and safety goggles.

  • Avoid the generation of dust.[2][6]

4. Spill Cleanup:

  • Evacuate the area in case of a significant spill.

  • Don the appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material.

  • Collect the spilled material and cleanup debris into a designated hazardous waste container.

  • Clean the spill area with an appropriate decontaminating solution.

Disposal Plan

This compound waste must be treated as hazardous chemical waste.[7]

1. Waste Segregation and Collection:

  • Segregate all this compound waste, including contaminated labware (e.g., vials, pipette tips, gloves), from other waste streams.[7]

  • Collect the waste in designated, clearly labeled, and sealed containers.[7]

2. Storage:

  • Store waste containers in a secure, designated hazardous waste storage area that is well-ventilated and away from general laboratory traffic.[7]

3. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal company.[7]

  • The preferred method of disposal is high-temperature incineration.[7]

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Waste Management cluster_4 Contingency A Receive & Inspect Package B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Aliquoting C->D E Sample Preparation D->E K Spill Occurs D->K F Decontaminate Work Area E->F E->K G Doff PPE Correctly F->G H Segregate Hazardous Waste G->H I Store Waste Securely H->I J Dispose via Licensed Vendor I->J L Execute Spill Cleanup Protocol K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfathiazole
Reactant of Route 2
Sulfathiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.